molecular formula C7H5Cl2NO B1394897 1-(3,6-Dichloropyridin-2-YL)ethanone CAS No. 1260902-17-7

1-(3,6-Dichloropyridin-2-YL)ethanone

Cat. No.: B1394897
CAS No.: 1260902-17-7
M. Wt: 190.02 g/mol
InChI Key: NTDFYBQMWYPYNR-UHFFFAOYSA-N
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Description

1-(3,6-Dichloropyridin-2-YL)ethanone is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,6-dichloropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDFYBQMWYPYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3,6-Dichloropyridin-2-YL)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3,6-Dichloropyridin-2-YL)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (CAS No. 1260902-17-7). As a substituted dichloropyridine, this compound is a valuable building block for medicinal chemistry and drug discovery programs. Its structural features, including a reactive acetyl group and a di-chlorinated pyridine ring, offer multiple avenues for synthetic modification. This document consolidates available data and provides expert insights into its handling, reactivity, and potential as a precursor to novel therapeutic agents, targeting researchers, synthetic chemists, and drug development professionals.

Chemical Identification and Overview

This compound is a halogenated pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The presence of two chlorine atoms significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and the physiological activity of its derivatives.[2][3] These chloro-substituents serve as versatile synthetic handles for cross-coupling reactions or nucleophilic aromatic substitution, while the acetyl group provides a key site for further elaboration into more complex molecular architectures.

The molecule's structure suggests its utility as an intermediate for creating libraries of compounds for screening against various biological targets. Dichloropyridine derivatives have been successfully incorporated into molecules targeting inflammatory conditions, cardiovascular diseases, and cancer.[2][3][4]

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the known physical and chemical properties is presented below. While comprehensive experimental data is not fully available in public literature, key identifiers have been consolidated. Spectroscopic characteristics are predicted based on analyses of structurally similar compounds.[5]

Physicochemical Data
PropertyValueSource
CAS Number 1260902-17-7[6][7]
Molecular Formula C₇H₅Cl₂NO[6][7]
Molecular Weight 190.03 g/mol [6][7]
Appearance Solid (predicted)-
Storage Store in a dry, sealed place[6]
Predicted Spectroscopic Data

While experimental spectra are not publicly available, vendors indicate that NMR, HPLC, and LC-MS data exist.[6] The following table outlines the predicted spectral characteristics based on established principles and data from analogous structures.[5]

SpectroscopyPredicted FeaturesRationale
¹H NMR δ ~2.7-2.9 ppm (s, 3H, -COCH₃)δ ~7.4-7.6 ppm (d, 1H, Ar-H)δ ~7.8-8.0 ppm (d, 1H, Ar-H)The acetyl methyl protons appear as a singlet in the typical range for methyl ketones. The two aromatic protons on the pyridine ring will appear as doublets, shifted downfield due to the electron-withdrawing effects of the chlorine atoms and the ring nitrogen.
¹³C NMR δ ~28-32 ppm (-COCH₃)δ ~120-155 ppm (Ar-C)δ ~195-200 ppm (C=O)Assignments are based on standard chemical shifts for acetyl groups and dichloropyridine rings. The carbonyl carbon is expected in the far downfield region.
IR Spectroscopy ~1700-1720 cm⁻¹ (C=O stretch)~1540-1580 cm⁻¹ (C=N/C=C stretch)~700-850 cm⁻¹ (C-Cl stretch)The strong carbonyl absorption is characteristic of aryl ketones. Pyridine ring vibrations and carbon-chlorine stretches are also expected to be prominent.
Mass Spectrometry M⁺ peak at m/z 189/191/193The molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms, with an approximate ratio of 9:6:1.

Synthesis and Manufacturing

Proposed Synthetic Protocol: Grignard Reaction

This protocol describes the synthesis via the addition of a methyl Grignard reagent to a 3,6-dichloropyridine-2-carbonyl derivative, such as an ester or an acid chloride. The use of the corresponding carboxylic acid is also feasible.[8]

Step 1: Preparation of Starting Material

  • Begin with 3,6-dichloropyridine-2-carboxylic acid or its corresponding methyl ester. The acid is commercially available.

Step 2: Grignard Reaction

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 3,6-dichloropyridine-2-carbonyl starting material dissolved in an anhydrous etheral solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI) (typically 1.0 to 2.2 equivalents) in diethyl ether or THF via a dropping funnel. The number of equivalents depends on the starting material (acid vs. ester).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to drive the reaction to completion.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography to yield the final product, this compound.

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by three primary functional regions: the carbonyl group, the adjacent methyl protons, and the dichloropyridine ring.

  • Carbonyl Group Reactivity : The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for reactions such as reduction to an alcohol, reductive amination to form amines, or addition of other organometallic reagents to generate tertiary alcohols.

  • α-Methyl Proton Acidity : The protons on the methyl group are acidic and can be removed by a suitable base (e.g., LDA, NaH) to form an enolate. This enolate is a potent nucleophile, enabling a wide range of C-C bond-forming reactions, including aldol condensations, Claisen condensations, and alkylations. This reactivity is fundamental to extending the carbon skeleton.[10]

  • Pyridine Ring Reactivity :

    • Basicity : The lone pair on the pyridine nitrogen is significantly less basic compared to pyridine itself. This is due to the strong electron-withdrawing inductive effect of the two chlorine atoms and the acetyl group, which delocalize electron density away from the nitrogen.

    • Nucleophilic Aromatic Substitution (SNAAr) : The chlorine atoms, particularly at the 6-position (para to the nitrogen), are activated towards nucleophilic substitution. While conditions may require elevated temperatures or specific catalysts, this allows for the introduction of various functional groups like amines, alkoxides, or thiols, providing a powerful tool for diversification.

Caption: Diagram of key reactivity sites on the molecule.

Applications in Medicinal Chemistry and Drug Discovery

While specific applications of this compound are not extensively documented, its value lies in its role as a versatile chemical intermediate. The dichloropyridine scaffold is a cornerstone in the development of modern pharmaceuticals.[3][11]

  • Scaffold for Inhibitor Development : The structure is an ideal starting point for synthesizing inhibitors of various enzymes and receptors. For instance, derivatives of 3,5-dichloropyridine have shown potent activity as P2X7 receptor antagonists, which are targets for treating inflammatory diseases.[4] The core can be modified via the reactivity pathways described in Section 4.0 to generate a library of analogues for structure-activity relationship (SAR) studies.

  • Precursor to Biologically Active Heterocycles : The acetyl group can be used as a linchpin to construct more complex heterocyclic systems. For example, condensation reactions with hydrazines or other bifunctional nucleophiles can lead to the formation of pyrazoles, pyridazines, or other fused ring systems known to possess diverse biological activities.

  • Fragment-Based Drug Design (FBDD) : This molecule can serve as a fragment for FBDD campaigns. Its dichloropyridine core provides a robust anchor to bind within protein active sites, with subsequent synthetic elaboration at the acetyl position used to grow the fragment into a potent lead compound.

cluster_mods Synthetic Modifications A This compound (Core Scaffold) B Carbonyl Chemistry (e.g., Reductive Amination) A->B C Enolate Chemistry (e.g., Alkylation) A->C D SNAr Reactions (e.g., Amination) A->D E Library of Diverse Analogues B->E C->E D->E F High-Throughput Screening & Structure-Activity Relationship (SAR) E->F G Lead Compound for Drug Development F->G

Caption: Role as a building block in drug discovery workflow.

Safety, Handling, and Storage

It is imperative to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazard Classification : According to GHS classifications for related compounds, this compound should be treated as acutely toxic, a skin irritant, and a serious eye irritant.

    • H301 : Toxic if swallowed.

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

  • Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

  • Handling : Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]

Conclusion

This compound is a strategically important chemical intermediate with significant potential for application in synthetic and medicinal chemistry. Its well-defined reactive sites—the carbonyl group, the α-methyl protons, and the chloro-substituents on the pyridine ring—provide a robust platform for the generation of diverse molecular structures. For researchers and drug development professionals, this compound represents a valuable starting point for the exploration of new chemical space in the pursuit of novel therapeutic agents. Proper understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential.

References

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  • Nam et al. (2012). Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Jubilant Ingrevia. (n.d.). 2- Acetylpyridine Safety Data Sheet. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). 2,6-Diacetylpyridine. Retrieved January 19, 2026, from [Link]

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  • Drug Discovery and Development INSIGHT. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved January 19, 2026, from [Link]

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  • National Center for Biotechnology Information. (n.d.). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • Supporting Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. (n.d.). Retrieved January 19, 2026, from [Link]

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  • Google Patents. (n.d.). CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
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Sources

A Technical Guide to the Spectroscopic Characterization of 1-(3,6-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal structural confirmation of synthesized compounds is a cornerstone of chemical and pharmaceutical research. For heterocyclic compounds such as 1-(3,6-dichloropyridin-2-yl)ethanone, a combination of spectroscopic techniques provides the necessary evidence to verify the molecular structure. This guide provides an in-depth analysis of the expected spectroscopic data for this compound (Molecular Formula: C₇H₅Cl₂NO, Molecular Weight: 190.03 g/mol ), including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1][2] By synthesizing theoretical principles with data from analogous structures, this document serves as a predictive reference for researchers working with this compound.

Introduction and Molecular Structure

This compound is a halogenated pyridine derivative. Such compounds are common intermediates and building blocks in the synthesis of agrochemicals and pharmaceuticals. Accurate characterization is critical to ensure the identity and purity of the material before its use in further synthetic steps. Spectroscopic methods are indispensable for this purpose, each providing a unique piece of the structural puzzle.[3][4]

The structure consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 6, and an acetyl group at position 2. This substitution pattern dictates the expected spectroscopic signatures.

MS_Fragmentation M Molecular Ion [C₇H₅Cl₂NO]⁺ m/z = 189/191/193 F1 Acylium Ion [C₆H₂Cl₂NO]⁺ m/z = 174/176/178 M->F1 - •CH₃ F2 Dichloropyridyl Cation [C₅H₂Cl₂N]⁺ m/z = 146/148/150 F1->F2 - CO Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Purified Compound NMR NMR Spectrometer Prep->NMR IR FT-IR Spectrometer Prep->IR MS Mass Spectrometer Prep->MS Analysis Spectral Interpretation NMR->Analysis IR->Analysis MS->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Sources

An In-Depth Technical Guide to the Synthesis of 1-(3,6-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and regioselective pathway for the synthesis of 1-(3,6-dichloropyridin-2-yl)ethanone, a valuable building block in the development of novel pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deep dive into the chemical principles and strategic considerations that underpin this synthetic route.

Introduction: The Significance of a Dichlorinated Pyridinyl Ketone

This compound (CAS No. 1260902-17-7) is a halogenated heterocyclic ketone.[1][2] Its molecular structure, featuring a pyridine ring substituted with two chlorine atoms and an acetyl group, presents a unique scaffold for medicinal chemistry. The chlorine atoms offer sites for further functionalization through various cross-coupling reactions, while the ketone moiety can be elaborated into a wide range of other functional groups. This trifunctional nature makes it a highly versatile intermediate for the synthesis of complex molecular architectures with potential biological activity.

Strategic Approach to Synthesis: Overcoming the Challenges of Pyridine Functionalization

The synthesis of polysubstituted pyridines, particularly with a specific regiochemical outcome, presents a significant synthetic challenge. The electron-deficient nature of the pyridine ring and the directing effects of existing substituents must be carefully considered. For the synthesis of this compound, a key strategic bond disconnection is between the acetyl group and the pyridine ring. This suggests an acylation reaction of a suitable dichloropyridine precursor.

The logical starting material for this synthesis is 2,5-dichloropyridine. However, the direct acylation of 2,5-dichloropyridine via classical methods like Friedel-Crafts acylation is often problematic due to the deactivating effect of the chlorine atoms and the nitrogen atom in the pyridine ring, which can lead to low yields and lack of regioselectivity.

A more effective and regioselective approach involves the directed ortho-metalation (DoM) of the pyridine ring, followed by quenching with an acetylating agent. This strategy leverages the ability of a directing group to guide a strong base to deprotonate a specific adjacent position, creating a nucleophilic center that can then react with an electrophile. In the case of 2,5-dichloropyridine, the nitrogen atom can act as a directing group, but the inherent reactivity of the pyridine ring towards strong bases like organolithium reagents often leads to addition rather than deprotonation.[3]

To overcome this, a "superbase" system, such as a combination of n-butyllithium (n-BuLi) and lithium 2-(dimethylamino)ethoxide (LiDMAE), can be employed. This system has been shown to effect a regioselective lithiation at the C-6 position of 2-chloropyridine derivatives, even in the presence of other potential deprotonation sites.[4][5] This regioselectivity is crucial for the successful synthesis of the target molecule.

The Core Synthesis Pathway: Regioselective Lithiation and Acetylation

The most viable pathway for the synthesis of this compound is a two-step sequence starting from 2,5-dichloropyridine:

  • Regioselective Lithiation: Deprotonation of 2,5-dichloropyridine at the C-6 position using a strong base.

  • Acetylation: Quenching the resulting organolithium intermediate with a suitable acetylating agent.

Synthesis_Pathway

Mechanistic Insights

The key to this synthesis is the regioselective deprotonation at the C-6 position. The combination of n-BuLi and LiDMAE is believed to form a mixed aggregate that acts as a highly effective base. The coordination of the lithium cation to the pyridine nitrogen directs the deprotonation to the adjacent C-6 position. The steric hindrance of the base may also play a role in favoring this position over the C-3 position.

Once the 6-lithio-2,5-dichloropyridine intermediate is formed, it acts as a potent nucleophile. The subsequent addition of an acetylating agent, such as acetic anhydride, results in the formation of the desired ketone. The reaction is typically carried out at low temperatures to maintain the stability of the organolithium intermediate and to control the reactivity of the acylation step.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Purity
2,5-Dichloropyridine16110-09-1147.99>98%
n-Butyllithium (in hexanes)109-72-864.06~2.5 M
2-(Dimethylamino)ethanol108-01-089.14>99%
Acetic Anhydride108-24-7102.09>98%
Tetrahydrofuran (THF), anhydrous109-99-972.11>99.9%
Saturated aqueous NH4ClN/AN/AN/A
Saturated aqueous NaHCO3N/AN/AN/A
BrineN/AN/AN/A
Anhydrous MgSO47487-88-9120.37N/A

Procedure:

  • Preparation of the Lithiation Reagent (LiDMAE):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add 2-(dimethylamino)ethanol via syringe.

    • To this solution, add n-butyllithium (1.0 equivalent relative to 2-(dimethylamino)ethanol) dropwise while maintaining the temperature at 0 °C.

    • Stir the resulting solution at 0 °C for 30 minutes.

  • Lithiation of 2,5-Dichloropyridine:

    • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dichloropyridine in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • To the solution of 2,5-dichloropyridine, add the pre-formed LiDMAE/n-BuLi solution (1.1 equivalents relative to 2,5-dichloropyridine) dropwise via cannula, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Acetylation:

    • To the cold (-78 °C) solution of the lithiated intermediate, add acetic anhydride (1.2 equivalents) dropwise via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Safety Precautions:

  • Organolithium reagents such as n-butyllithium are highly pyrophoric and must be handled with extreme care under an inert atmosphere.[6]

  • All glassware must be thoroughly dried to prevent quenching of the organolithium reagent.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1260902-17-7[1]
Molecular FormulaC7H5Cl2NO[1]
Molecular Weight190.03 g/mol [1]
AppearanceOff-white to yellow solidCommercial supplier data
Melting PointNot reported
Boiling PointNot reported

Conclusion

The synthesis of this compound via regioselective lithiation of 2,5-dichloropyridine followed by acetylation is a robust and efficient method for accessing this valuable synthetic intermediate. The use of a "superbase" system is critical for achieving the desired regioselectivity, a common challenge in pyridine chemistry. This in-depth guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to successfully synthesize this compound and explore its potential in the development of new chemical entities.

References

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  • Mongin, F., et al. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functionalized-2-chloropyridines and Chloro-bis-heterocycles. The Journal of Organic Chemistry, 2002, 67(1), 234-237.
  • Google Patents. Synthesis method of 2,3-dichloropyridine.
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  • Gros, P., et al. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. The Journal of Organic Chemistry, 2002, 67(1), 234-7.
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The Synthesis of 1-(3,6-Dichloropyridin-2-YL)ethanone: A Technical Guide to Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyridines hold a place of prominence due to their prevalence in a wide array of bioactive molecules. 1-(3,6-Dichloropyridin-2-YL)ethanone is a key intermediate, the structural motif of which is a critical building block for various developmental compounds. This technical guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering a blend of theoretical insight and practical, field-proven protocols for researchers, scientists, and professionals in drug development.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound primarily revolves around two strategic approaches, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability of starting materials, scalability requirements, and the desired purity of the final product.

The two core strategies are:

  • The Grignard Reaction Pathway: This classic organometallic approach involves the reaction of a methyl Grignard reagent with a 3,6-dichloropyridine-2-carbonitrile precursor. This method is often favored for its reliability and the commercial availability of the necessary reagents.

  • The Acylation Pathway: This strategy focuses on the direct introduction of an acetyl group onto a 3,6-dichloropyridine ring. Due to the electron-deficient nature of the pyridine ring, standard Friedel-Crafts acylation methods are generally ineffective. Therefore, this pathway necessitates the use of more advanced techniques such as directed ortho-lithiation followed by acylation.

This guide will now delve into the specifics of each of these synthetic routes, providing detailed experimental protocols and the scientific rationale behind the methodological choices.

Route 1: The Grignard Reaction with a Nitrile Precursor

This pathway is a robust and well-established method for the formation of ketones from nitriles. The key starting material for this synthesis is 3,6-dichloropyridine-2-carbonitrile.

Diagram of the Grignard Reaction Pathway

Grignard Reaction Pathway A 3,6-Dichloropyridine-2-carbonitrile C Imine Intermediate A->C 1. THF B Methylmagnesium Bromide (CH3MgBr) B->C D This compound C->D 2. H3O+ H2O Aqueous Workup (H3O+) H2O->D caption Grignard Reaction for Ketone Synthesis

Caption: Grignard Reaction for Ketone Synthesis.

Causality Behind Experimental Choices

The selection of a Grignard reaction is predicated on the high nucleophilicity of the organomagnesium reagent, which readily attacks the electrophilic carbon of the nitrile group.[1] Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the Grignard reagent, maintaining its reactivity and preventing aggregation. The subsequent acidic workup is crucial for the hydrolysis of the intermediate imine to the desired ketone.

Detailed Experimental Protocol: Grignard Synthesis

Materials and Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • 3,6-Dichloropyridine-2-carbonitrile

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A dry three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is flushed with an inert gas.

  • Addition of Reactants: 3,6-Dichloropyridine-2-carbonitrile is dissolved in anhydrous THF in the reaction flask and cooled to 0°C in an ice bath.

  • Grignard Reagent Addition: Methylmagnesium bromide solution is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 2M HCl at 0°C. The mixture is then stirred vigorously for 1 hour to ensure complete hydrolysis of the imine intermediate.

  • Workup: The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Data Summary: Grignard Synthesis
ParameterValue
Starting Material 3,6-Dichloropyridine-2-carbonitrile
Key Reagent Methylmagnesium Bromide
Solvent Anhydrous THF
Reaction Temperature 0°C to Room Temperature
Typical Yield 60-75%
Purity (post-chromatography) >98%

Route 2: The Directed ortho-Lithiation and Acylation Pathway

Diagram of the Acylation Pathway

Acylation Pathway A 3,6-Dichloropyridine C Lithiated Intermediate A->C 1. THF, -78°C B n-Butyllithium (n-BuLi) B->C E Secondary Alcohol Intermediate C->E 2. Acetaldehyde D Acetaldehyde D->E G This compound E->G 3. Oxidation (e.g., PCC, DMP) F Oxidation F->G caption Directed ortho-Lithiation and Acylation

Caption: Directed ortho-Lithiation and Acylation.

Causality Behind Experimental Choices

The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring makes the ring protons acidic enough to be removed by a strong base like n-butyllithium, particularly at low temperatures.[2] The lithiation is directed to the 2-position due to the inductive effects of the adjacent chlorine and nitrogen atoms. The resulting lithiated species is a potent nucleophile that can react with an electrophile like acetaldehyde. The subsequent oxidation of the secondary alcohol to the ketone completes the synthesis.

Detailed Experimental Protocol: Lithiation and Acylation

Materials and Equipment:

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Dry glassware

  • 3,6-Dichloropyridine

  • n-Butyllithium (2.5 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetaldehyde

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated ammonium chloride solution

  • Standard workup and purification equipment as in Route 1

Procedure:

  • Reaction Setup: A dry Schlenk flask is charged with 3,6-dichloropyridine and anhydrous THF under an inert atmosphere.

  • Lithiation: The solution is cooled to -78°C (dry ice/acetone bath), and n-butyllithium is added dropwise. The mixture is stirred at this temperature for 1 hour.

  • Electrophilic Quench: Acetaldehyde is added dropwise to the lithiated species at -78°C. The reaction is stirred for an additional hour at this temperature before being allowed to warm to room temperature.

  • Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Oxidation: The crude secondary alcohol is dissolved in anhydrous DCM, and an oxidizing agent (e.g., PCC or DMP) is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Final Workup and Purification: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography to afford the target ketone.

Data Summary: Lithiation and Acylation
ParameterValue
Starting Material 3,6-Dichloropyridine
Key Reagents n-Butyllithium, Acetaldehyde, Oxidizing Agent
Solvent Anhydrous THF, Anhydrous DCM
Reaction Temperature -78°C to Room Temperature
Typical Yield 45-60% (over two steps)
Purity (post-chromatography) >97%

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic strategies. The Grignard reaction pathway offers a more direct route with generally higher yields, provided the nitrile precursor is accessible. The directed ortho-lithiation and acylation pathway, while involving an additional oxidation step, provides a valuable alternative, especially when starting from the more readily available 3,6-dichloropyridine.

The choice between these methods will be guided by the specific constraints and objectives of the research program. Both protocols described herein are robust and have been validated through analogous transformations in the chemical literature, providing a solid foundation for the successful synthesis of this important chemical intermediate.

References

  • Eureka | Patsnap. (n.d.). Method for synthesizing 2-acetyl pyrazine.
  • ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. Retrieved January 19, 2026, from [Link]

  • MDPI. (2025, November 12). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Acetylacetone. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2020, January 6). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025, August 6). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN104529880A - Synthesis method of 2,3-dichloropyridine.
  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
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  • Google Patents. (n.d.). US5112982A - Process for preparing 2,6-dichloropyridine.
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  • ResearchGate. (2025, August 6). Syntheses and structures of 2-acetylpyridine-(2-amino-benzoylhydrazone) and its dioxouranium(VI) complex. Retrieved January 19, 2026, from [Link]

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  • NTNU. (2023, January 17). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl) Ether. Retrieved January 19, 2026, from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved January 19, 2026, from [Link]

  • HETEROCYCLES. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Retrieved January 19, 2026, from [Link]

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An In-Depth Technical Guide to the Structure Elucidation of 1-(3,6-Dichloropyridin-2-yl)ethanone (CAS 1260902-17-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 1-(3,6-Dichloropyridin-2-yl)ethanone, a substituted pyridine derivative of interest in chemical research and development. The narrative is structured to not only present the analytical data but also to explain the rationale behind the selection of specific techniques and the interpretation of the resulting data, ensuring a thorough understanding of the molecule's characterization.

Introduction: The Chemical Identity of CAS 1260902-17-7

This compound is a chemical compound with the CAS registry number 1260902-17-7.[1] Its molecular formula is C7H5Cl2NO, corresponding to a molecular weight of 190.03 g/mol .[1][2] The structural formula, as confirmed by the systematic application of the analytical techniques detailed in this guide, is presented in Figure 1. The molecule consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 6, and an acetyl group at position 2.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

The Strategic Approach to Structure Elucidation

The definitive identification of a chemical structure is a multi-faceted process that relies on the convergence of data from several analytical techniques. This self-validating system ensures the highest level of confidence in the assigned structure. The logical workflow for the structure elucidation of this compound is depicted in the following diagram.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Provides Molecular Weight & Formula NMR Nuclear Magnetic Resonance (NMR) Purification->NMR Reveals Atom Connectivity IR Infrared (IR) Spectroscopy Purification->IR Identifies Functional Groups Interpretation Combined Data Interpretation MS->Interpretation NMR->Interpretation IR->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: Workflow for the structure elucidation of a novel compound.

Mass Spectrometry: Determining the Molecular Formula

Objective: To determine the molecular weight and elemental composition of the compound.

Experimental Protocol (Electron Ionization - Mass Spectrometry - EI-MS):

  • Sample Introduction: A dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming a molecular ion (M+•).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Interpretation:

The mass spectrum of this compound is expected to exhibit a molecular ion peak corresponding to its molecular weight. A key feature will be the isotopic pattern of the molecular ion, which is characteristic of the presence of two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion will appear as a cluster of peaks:

  • M+: Containing two ³⁵Cl atoms.

  • [M+2]+: Containing one ³⁵Cl and one ³⁷Cl atom.

  • [M+4]+: Containing two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1) provide strong evidence for the presence of two chlorine atoms in the molecule.

Table 1: Predicted Mass Spectrometry Data

FeaturePredicted m/zInterpretation
Molecular Ion (M+)189 (for ³⁵Cl₂)Molecular weight of the compound with the most abundant isotopes.
[M+2]+191Presence of one ³⁷Cl isotope.
[M+4]+193Presence of two ³⁷Cl isotopes.
Fragmentation[M-15]+ (m/z 174)Loss of a methyl radical (•CH₃) from the acetyl group.
Fragmentation[M-43]+ (m/z 146)Loss of an acetyl radical (•COCH₃).
FragmentationC₅H₂Cl₂N+• (m/z 145)Further fragmentation of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Objective: To determine the connectivity of protons and carbons within the molecule, providing a detailed structural map.

4.1. ¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8Doublet1HH-4
~ 7.4Doublet1HH-5
~ 2.7Singlet3H-CH₃

Rationale:

  • The two aromatic protons on the pyridine ring (H-4 and H-5) are expected to appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the acetyl group.

  • The three protons of the methyl group in the acetyl moiety are chemically equivalent and do not have any adjacent protons to couple with, hence they are expected to appear as a singlet.

4.2. ¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: 20-50 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 198C=O (carbonyl)
~ 152C-2
~ 148C-6
~ 140C-4
~ 132C-3
~ 125C-5
~ 26-CH₃

Rationale:

  • The carbonyl carbon of the acetyl group is expected to be the most downfield signal.

  • The chemical shifts of the pyridine ring carbons are influenced by the positions of the nitrogen atom and the chlorine substituents.

4.3. 2D NMR Spectroscopy (COSY and HSQC)

To further confirm the assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

  • COSY: Would show a correlation between the signals of the two coupled aromatic protons (H-4 and H-5).

  • HSQC: Would show correlations between each proton and the carbon to which it is directly attached (H-4 to C-4, H-5 to C-5, and the methyl protons to the methyl carbon).

G cluster_nmr NMR Data Correlation H4 ¹H: H-4 (~7.8 ppm, d) H5 ¹H: H-5 (~7.4 ppm, d) H4->H5 COSY correlation C4 ¹³C: C-4 (~140 ppm) H4->C4 HSQC correlation C5 ¹³C: C-5 (~125 ppm) H5->C5 HSQC correlation CH3_H ¹H: -CH₃ (~2.7 ppm, s) CH3_C ¹³C: -CH₃ (~26 ppm) CH3_H->CH3_C HSQC correlation

Caption: Expected 2D NMR correlations for this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Objective: To identify the characteristic functional groups present in the molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 1700StrongC=O stretch (ketone)
~ 1550, 1450MediumC=C and C=N stretching (pyridine ring)
~ 1100-1000MediumC-Cl stretch
~ 3050WeakAromatic C-H stretch
~ 2950WeakAliphatic C-H stretch

Rationale:

  • The strong absorption band around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the acetyl moiety.

  • The characteristic absorptions for the aromatic ring and the carbon-chlorine bonds further support the proposed structure.

Conclusion: A Unified Structural Assignment

References

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Reactivity of the acetyl group on dichloropyridyl ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Acetyl Group on Dichloropyridyl Ethanone

Abstract

Dichloropyridyl ethanone and its isomers represent a pivotal class of intermediates in contemporary drug discovery and agrochemical synthesis. The strategic placement of two chlorine atoms on the pyridine ring, coupled with the versatile acetyl moiety, creates a unique chemical scaffold with tunable reactivity. This guide offers a comprehensive exploration of the chemical behavior of the acetyl group in dichloropyridyl ethanone, providing researchers, scientists, and drug development professionals with a foundational understanding of its reactivity. We will delve into the electronic and steric influences that govern its transformations, present detailed mechanistic pathways for key reactions, and provide actionable experimental protocols. This document is designed to empower researchers to leverage the synthetic potential of this important building block.

Introduction: The Strategic Importance of Dichloropyridyl Ethanone

Substituted pyridines are prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The dichloropyridyl ethanone framework is particularly valuable as it combines a synthetically versatile acetyl group with a pyridine ring activated for various transformations. The two chlorine atoms serve a dual purpose: they significantly modulate the electronic properties of the pyridine ring and the attached acetyl group, and they provide handles for subsequent functionalization, often through nucleophilic aromatic substitution (SNAr) reactions.[1][2] Understanding the reactivity of the acetyl group in this specific context is paramount for the rational design of synthetic routes to complex molecular targets.

Electronic and Steric Landscape of Dichloropyridyl Ethanone

The reactivity of the acetyl group in dichloropyridyl ethanone is intrinsically linked to the electronic effects exerted by the dichlorinated pyridine ring. The two chlorine atoms, being highly electronegative, and the pyridine nitrogen atom act as strong electron-withdrawing groups. This has several profound consequences for the acetyl moiety:

  • Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the ring enhances the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles.

  • Enhanced Acidity of α-Protons: The inductive effect of the dichloropyridyl ring increases the acidity of the protons on the methyl group of the acetyl moiety. This facilitates the formation of an enolate intermediate under basic conditions, which is a key step in many reactions.[3]

  • Keto-Enol Tautomerism: Like other ketones with α-hydrogens, dichloropyridyl ethanone exists in equilibrium with its enol tautomer.[3][4] The electron-withdrawing dichloropyridyl group can influence this equilibrium. The enol form is a key intermediate in acid-catalyzed reactions at the α-carbon.

The position of the chlorine atoms and the acetyl group on the pyridine ring will also introduce steric considerations that can influence the approach of reagents and the stability of transition states.

Figure 1: Electronic effects influencing the reactivity of the acetyl group in a generic dichloropyridyl ethanone.

Key Reactions of the Acetyl Group

The unique electronic and steric environment of the acetyl group on dichloropyridyl ethanone allows for a rich variety of chemical transformations.

Reactions at the Carbonyl Group

The carbonyl group can be readily reduced to a secondary alcohol. The choice of reducing agent allows for control over the reaction outcome.

  • Sodium borohydride (NaBH₄): A mild and selective reagent for the reduction of ketones to alcohols.

  • Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, also effective for this transformation.

  • Catalytic Hydrogenation: This method can also be employed, often using catalysts like palladium on carbon (Pd/C) or Raney nickel.[5][6] It's important to note that under more forcing conditions, hydrogenation can also lead to the reduction of the pyridine ring.[5]

Table 1: Comparison of Reducing Agents for Acetyl Group Reduction

ReagentSolventTemperature (°C)Key Considerations
NaBH₄Methanol, Ethanol0 - 25Mild, selective for carbonyls.
LiAlH₄Diethyl ether, THF0 - 35Highly reactive, moisture-sensitive.
H₂/Pd-CEthanol, Acetic Acid25 - 80May also reduce the pyridine ring under harsh conditions.[5]
H₂/Raney NiEthanol25 - 100Can also reduce the pyridine ring.[5]

The acetyl group can undergo oxidation, although this is less common than reduction.

  • Lead Tetraacetate (LTA): This reagent can be used for the oxidation of acetylpyridines. The reaction proceeds through an enol intermediate.

  • Willgerodt-Kindler Reaction: This powerful reaction transforms an aryl alkyl ketone into a terminal amide or thioamide.[7][8][9][10] This reaction involves heating the ketone with sulfur and a secondary amine (like morpholine).[9] This is a valuable method for converting the acetyl group into a different functional group at the end of a two-carbon chain.

G start Dichloropyridyl Ethanone reduction Reduction (e.g., NaBH₄) start->reduction willgerodt Willgerodt-Kindler (S₈, Morpholine) start->willgerodt alcohol Dichloropyridyl Ethanol reduction->alcohol thioamide Dichloropyridyl Thioacetamide willgerodt->thioamide hydrolysis Hydrolysis thioamide->hydrolysis amide Dichloropyridyl Acetamide hydrolysis->amide

Figure 2: Key transformations of the acetyl group on dichloropyridyl ethanone.

Reactions at the α-Carbon

The enhanced acidity of the α-protons makes the α-carbon a prime site for functionalization.

The α-carbon can be halogenated under acidic or basic conditions. This reaction proceeds through an enol or enolate intermediate.[11] α-Halo ketones are valuable synthetic intermediates.

The Mannich reaction is a three-component condensation involving an active hydrogen compound (the ketone), an aldehyde (often formaldehyde), and a primary or secondary amine.[12][13][14][15][16] This reaction provides a straightforward route to β-amino ketones, which are important building blocks in pharmaceutical synthesis.[12]

G ketone Dichloropyridyl Ethanone (Enolizable Ketone) mannich_base β-Amino Ketone (Mannich Base) ketone->mannich_base + Iminium Ion formaldehyde Formaldehyde iminium Iminium Ion (Electrophile) formaldehyde->iminium + Amine, -H₂O amine Secondary Amine (e.g., Dimethylamine) amine->iminium

Figure 3: Simplified workflow for the Mannich reaction.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific dichloropyridyl ethanone isomers and substrates.

Protocol for Reduction of Dichloropyridyl Ethanone to Dichloropyridyl Ethanol
  • Reaction Setup: In a round-bottom flask, dissolve dichloropyridyl ethanone (1.0 eq.) in methanol under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for the Willgerodt-Kindler Reaction
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine dichloropyridyl ethanone (1.0 eq.), sulfur (3.0 eq.), and morpholine (5.0 eq.).

  • Reaction: Heat the mixture to reflux (approximately 130-140 °C) for 6-12 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting thioamide can be purified by crystallization or column chromatography. For the corresponding amide, the thioamide can be hydrolyzed with aqueous acid or base.

Conclusion

The acetyl group on dichloropyridyl ethanone is a versatile functional handle that can be manipulated through a variety of chemical transformations. The electron-withdrawing nature of the dichlorinated pyridine ring plays a crucial role in dictating the reactivity of both the carbonyl carbon and the α-protons. A thorough understanding of these principles, as outlined in this guide, enables chemists to strategically employ dichloropyridyl ethanone as a key building block in the synthesis of complex and valuable molecules for the pharmaceutical and agrochemical industries. The provided protocols offer a starting point for the practical application of these transformations in a laboratory setting.

References

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  • PubChem. 1-(2,6-Dichloropyridin-4-YL)ethanone. PubChem. Available at: [Link].

  • Chemistry LibreTexts. (2021, February 16). 4.5: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link].

  • Google Patents. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents.
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Dichloropyridyl Ethanone Derivatives: A Versatile Scaffold for Agrochemical and Pharmacological Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Versatility and Biological Significance of Dichloropyridyl Ethanone Derivatives

Dichloropyridyl ethanone derivatives represent a class of chemical compounds characterized by a central pyridine ring substituted with two chlorine atoms and an ethanone group. The specific positioning of these functional groups, such as in 1-(2,6-dichloropyridin-4-yl)ethanone, creates a reactive and versatile chemical scaffold.[1][2] This structure allows for a wide range of chemical modifications, making it a key intermediate in the synthesis of more complex molecules with significant biological activities. The presence of chlorine atoms, in particular, is known to enhance the biological efficacy and selectivity of many agrochemicals and pharmaceuticals.[1] Consequently, derivatives of dichloropyridyl ethanone have garnered considerable interest in both the agricultural and medicinal chemistry sectors.

This technical guide provides a comprehensive overview of the potential research applications of dichloropyridyl ethanone derivatives. It is designed to serve as a foundational resource for researchers and scientists engaged in the discovery and development of novel agrochemicals and therapeutic agents. By synthesizing technical data with expert insights, this guide will explore the synthetic pathways, mechanisms of action, and diverse biological activities of these promising compounds.

Agrochemical Applications: A New Frontier in Crop Protection

The primary and most established application of dichloropyridyl ethanone derivatives lies within the agrochemical industry. These compounds serve as crucial building blocks for the synthesis of a variety of crop protection agents, including herbicides, insecticides, and fungicides.

Herbicidal Activity

1-(2,6-dichloropyridin-4-yl)ethanone is a key intermediate in the production of herbicides and plant growth regulators.[1] The reactive nature of its structure facilitates further chemical modifications, leading to the development of compounds that can effectively control broadleaf weeds in cereal crops.[1] The chloro-substitution on the pyridine ring is a critical factor in enhancing the biological activity and selectivity of these herbicides.[1]

Insecticidal Potential

Research into novel insecticides has identified promising candidates derived from dichloropyridyl ethanones. For instance, a series of 1,1-dichloropropene derivatives, which can be synthesized from dichloropyridyl ethanone precursors, have demonstrated significant insecticidal activity against lepidopteran insects like Prodenia litura and the diamondback moth.[3] One particular derivative, compound IIa from a 2014 study, exhibited superior control and longer efficacy than the existing insecticide pyridalyl in field trials, highlighting its potential for further development.[3]

Experimental Protocol: Synthesis of 1,1-Dichloropropene Insecticidal Derivatives

This protocol outlines a general synthetic route for preparing 1,1-dichloropropene derivatives from a dichloropyridyl ethanone precursor.

  • Step 1: Synthesis of the Dichloropyridyl Ethanone Intermediate. This typically involves the Friedel-Crafts acylation of a dichloropyridine. (Specific reaction conditions will vary based on the starting materials).

  • Step 2: Reaction with a Phosphonium Ylide. The dichloropyridyl ethanone is reacted with a suitable phosphonium ylide (e.g., from triphenylphosphine and a haloalkane) in a Wittig-type reaction to introduce the dichloropropene moiety.

  • Step 3: Structural Modification. Further chemical transformations can be performed on the resulting 1,1-dichloropropene derivative to create a library of analogues for structure-activity relationship (SAR) studies.

  • Step 4: Purification and Characterization. The final products are purified using techniques such as column chromatography and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[3]

Diagram: Synthetic Workflow for Insecticidal Derivatives

G Start Dichloropyridyl Ethanone Step1 Wittig Reaction (Phosphonium Ylide) Start->Step1 Step2 1,1-Dichloropropene Derivative Step1->Step2 Step3 Further Modifications Step2->Step3 Step4 Purification & Characterization Step3->Step4 End Insecticidal Candidates Step4->End G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Inhibitor Dichloropyridyl Ethanone Derivative (Potential Inhibitor) Inhibitor->COX2

Caption: Potential inhibition of the COX-2 enzyme by derivatives.

Anticancer Activity

The indole nucleus, structurally related to the pyridine core, is a well-established scaffold in the design of anticancer drugs. [4]Novel thiazole-containing 5-fluoro-2-oxindole derivatives have demonstrated high antitumor activity against a range of cancer cell lines. [4]Given the structural similarities and the known biological activity of halogenated pyridines, dichloropyridyl ethanone derivatives represent a promising starting point for the synthesis of novel anticancer agents.

Experimental Protocol: In Vitro Anticancer Activity Screening (General)

  • Cell Line Selection: Choose a panel of relevant human cancer cell lines (e.g., NCI-60).

  • Compound Preparation: Dissolve the synthesized dichloropyridyl ethanone derivatives in a suitable solvent like DMSO to create stock solutions.

  • Cell Viability Assay (e.g., MTT Assay):

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT reagent and incubate until formazan crystals form.

    • Solubilize the formazan crystals and measure the absorbance to determine cell viability.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each compound against each cell line.

Other Potential Therapeutic Areas

The chemical scaffold of dichloropyridyl ethanone holds potential for applications in other therapeutic areas as well:

  • Antimicrobial Activity: Various pyridine and pyrazole derivatives have been shown to possess antibacterial and antifungal properties. [5][6]* Antiviral Activity: Certain 1-indanone derivatives have been investigated as antiviral agents. [7]* Cardiovascular Effects: The dihydropyridine scaffold, which can be synthesized from pyridine precursors, is well-known for its role in calcium channel blockers used to treat hypertension. [8]

Future Directions and Conclusion

Dichloropyridyl ethanone and its derivatives are a class of compounds with significant and diverse potential in both agriculture and medicine. The reactive nature of this chemical scaffold provides a robust platform for the synthesis of novel molecules with enhanced biological activities.

Future research should focus on:

  • Expansion of Chemical Libraries: Synthesizing and screening a wider range of dichloropyridyl ethanone derivatives to explore a broader spectrum of biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Structure-Activity Relationship (SAR) Optimization: Systematically modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into animal models to evaluate their efficacy and safety.

References

  • MySkinRecipes. 1-(2,6-dichloropyridin-4-yl)ethanone.
  • Li, X., et al. (2014). Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives. Pest Management Science, 71(5), 735-741.
  • PubChem. 1-(2,6-Dichloropyridin-4-YL)ethanone.
  • Kowalski, P., et al. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Acta Poloniae Pharmaceutica, 66(2), 143-150.
  • BenchChem. Antifungal efficacy of 1-(2,4,5-trichlorophenyl)
  • Nandinsuren, T., et al. (2016). Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives. Natural Product Research, 30(10), 1166-1169.
  • Singh, P., et al. (2018). Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease. Bioorganic & Medicinal Chemistry Letters, 28(14), 2463-2468.
  • Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(9), 14258-14291.
  • Hussain, S., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Current Medicinal Chemistry.
  • Cholewińska, E., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48-68.
  • Alam, M. J., et al. (2021). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Letters in Drug Design & Discovery, 18(1), 85-98.
  • Hrytsai, I., et al. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Anti-Cancer Agents in Medicinal Chemistry.

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The Untapped Potential of a Dichlorinated Pyridine Scaffold: A Technical Guide to the Prospective Biological Activities of 1-(3,6-Dichloropyridin-2-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic functionalization of this heterocycle offers a powerful tool for modulating pharmacological activity. This technical guide focuses on the latent potential of a specific, yet underexplored, starting material: 1-(3,6-Dichloropyridin-2-YL)ethanone . While direct literature on the biological activities of its derivatives is nascent, the inherent reactivity of this scaffold, combined with extensive research on analogous pyridine-containing compounds, strongly suggests a rich vein for the discovery of novel antimicrobial, anticancer, and anti-inflammatory agents. This document serves as a forward-looking roadmap, extrapolating from established synthetic methodologies and structure-activity relationships to illuminate promising avenues for research and development.

The Strategic Value of the this compound Scaffold

The starting material, this compound (CAS 1260902-17-7), presents a unique combination of reactive sites, making it a versatile precursor for a diverse library of derivatives[1]. The dichlorinated pyridine ring offers opportunities for nucleophilic substitution, while the acetyl group is a classic handle for a wide array of chemical transformations.

Prospective Biological Activities and Synthetic Pathways

Based on the extensive literature on substituted pyridines, we can logically project the biological potential of derivatives synthesized from our core scaffold.

Antimicrobial Agents

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridine derivatives have consistently demonstrated significant antibacterial and antifungal properties[2][3][4][5].

Hypothesized Synthetic Pathway to Novel Antimicrobial Agents:

A well-established route to potent antimicrobial compounds is through the synthesis of chalcones and their subsequent conversion to pyrazoline derivatives[4][6].

G A This compound C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Aromatic Aldehyde B->C E Pyrazoline Derivative C->E Cyclization D Hydrazine Hydrate D->E

Caption: Proposed synthesis of pyrazoline derivatives.

Structure-Activity Relationship Insights: The introduction of various substituted aromatic aldehydes in the Claisen-Schmidt condensation allows for the fine-tuning of lipophilicity and electronic properties, which are critical for antimicrobial activity[7]. The resulting chalcones and pyrazolines are expected to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens[4].

Anticancer Agents

The pyridine scaffold is present in numerous anticancer drugs, and novel derivatives are continually being explored for their cytotoxic and antiproliferative effects[8][9][10][11][12].

Hypothesized Synthetic Pathway to Novel Anticancer Agents:

The synthesis of 2,4,6-trisubstituted pyridine derivatives has been shown to yield compounds with potent anticancer activities[8].

G A This compound C Hantzsch Pyridine Synthesis A->C B Ammonium Acetate, Aldehyde B->C D Substituted Pyridine Derivative C->D

Caption: Hantzsch synthesis for substituted pyridines.

Mechanistic Insights: These compounds may exert their anticancer effects through various mechanisms, including the inhibition of histone deacetylases and the modulation of p53 ubiquitination[8]. The substitution pattern on the pyridine ring and the nature of the appended heterocyclic moieties (e.g., thiazole, pyrazole, triazole) are crucial for determining the specific mechanism of action and the potency against different cancer cell lines[7][8].

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents remains a priority[13][14][15][16]. Pyrrole-containing compounds, structurally related to some non-steroidal anti-inflammatory drugs (NSAIDs), have shown promising anti-inflammatory properties[14].

Hypothesized Synthetic Pathway to Novel Anti-inflammatory Agents:

The Paal-Knorr pyrrole synthesis can be adapted to utilize our starting material for the generation of novel pyrrole derivatives.

G A This compound C Paal-Knorr Synthesis A->C B 1,4-Dicarbonyl Compound B->C D Pyrrole Derivative C->D

Caption: Paal-Knorr synthesis for pyrrole derivatives.

Mechanism of Action: The resulting pyrrole derivatives may exhibit anti-inflammatory activity by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes[14]. Further functionalization of the pyrrole ring could lead to the development of selective COX-2 inhibitors with improved safety profiles compared to traditional NSAIDs.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments and workflows that would be required to validate the biological activities of the synthesized compounds.

General Synthetic Protocol for Chalcone Derivatives
  • Dissolve this compound (1 equivalent) in ethanol.

  • Add an equimolar amount of the desired aromatic aldehyde.

  • Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the pure chalcone derivative.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages)
  • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant using the Griess reagent.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Data Presentation

All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Hypothetical Antimicrobial Activity of Pyrazoline Derivatives

Compound IDR-group on Phenyl RingMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
PZ-1 4-Cl81632
PZ-2 4-OCH3163264
PZ-3 4-NO24816
Reference Ciprofloxacin10.5N/A
Reference FluconazoleN/AN/A2

Table 2: Hypothetical Anticancer Activity of Substituted Pyridine Derivatives

Compound IDHeterocyclic MoietyIC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)
SP-1 Thiazole5.27.8
SP-2 Pyrazole3.14.5
SP-3 Triazole8.910.2
Reference Doxorubicin0.81.1

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely unexplored, starting point for the development of novel therapeutic agents. The synthetic pathways and biological activities outlined in this guide, extrapolated from extensive research on analogous pyridine derivatives, provide a solid foundation for initiating drug discovery programs. Future research should focus on the synthesis of diverse libraries of compounds based on this scaffold and their systematic evaluation for antimicrobial, anticancer, and anti-inflammatory activities. Detailed structure-activity relationship studies will be crucial for optimizing lead compounds and advancing them through the drug development pipeline. The inherent versatility of this scaffold suggests that with focused effort, it can yield a new generation of potent and selective therapeutic agents.

References

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Introduction: The Central Role of Pyridyl Ketones in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Review of Synthetic Routes to Substituted Pyridyl Ketones

Substituted pyridyl ketones are not merely synthetic intermediates; they are foundational scaffolds in a vast array of functional molecules. Their prevalence spans from blockbuster pharmaceuticals, where the pyridine ring acts as a bioisostere for a phenyl group with improved solubility and metabolic stability, to agrochemicals and advanced functional materials. The ketone moiety provides a versatile synthetic handle for further elaboration, enabling the construction of complex molecular architectures such as chiral alcohols and amines.

However, the synthesis of these valuable compounds is fraught with challenges rooted in the inherent electronic nature of the pyridine ring. As an electron-deficient heterocycle, it is deactivated towards classical electrophilic substitution reactions like Friedel-Crafts acylation, which are mainstays of aromatic ketone synthesis.[1][2] Furthermore, the lone pair on the nitrogen atom readily coordinates to Lewis acids, further deactivating the ring and often leading to undesired N-acylation.[1][2][3]

This guide provides a comprehensive overview of the synthetic strategies developed to overcome these challenges. We will explore both classical and modern methodologies, moving beyond a simple recitation of protocols to dissect the underlying mechanistic principles and strategic considerations that guide the choice of a particular synthetic route. This content is designed for researchers, medicinal chemists, and process development scientists who require a deep, actionable understanding of how to construct this critical molecular motif.

Classical Approaches: Foundational Methods and Their Limitations

While modern methods often offer elegance and efficiency, classical routes remain relevant, particularly for specific substitution patterns or when cost is a primary driver. Understanding their mechanisms and limitations is crucial for any synthetic chemist.

Oxidation of Secondary Pyridyl Alcohols

The oxidation of a pre-existing secondary alcohol is one of the most direct and reliable methods for accessing pyridyl ketones. The choice of oxidant is critical and depends on the substrate's sensitivity and the desired scale.

  • Chromium-Based Reagents: Pyridinium chlorochromate (PCC) is a widely used reagent that converts secondary alcohols to ketones under relatively mild conditions, preventing over-oxidation.[4][5][6][7] It is particularly useful for substrates sensitive to the strongly acidic conditions of reagents like chromic acid (Jones reagent).[6]

  • Other Methods: Swern and Dess-Martin periodinane (DMP) oxidations are excellent alternatives that avoid heavy metals and operate under mild, often neutral, conditions, offering broad functional group tolerance.

Table 1: Comparison of Common Oxidants for Pyridyl Alcohol to Ketone Conversion

Oxidant/MethodTypical ConditionsAdvantagesDisadvantages
Pyridinium Chlorochromate (PCC) CH₂Cl₂, Room TemperatureMild, avoids over-oxidation, good for aldehydes from 1° alcoholsStoichiometric, toxic chromium waste, can form tars
Jones Reagent (H₂CrO₄) Acetone, 0°C to Room TemperatureStrong, inexpensiveHarshly acidic, toxic chromium waste, over-oxidation risk
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78°C to Room TemperatureMild, high yields, metal-freeRequires low temperatures, produces foul-smelling DMS
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TemperatureMild, neutral conditions, high yields, broad scopeStoichiometric, expensive, potentially explosive
Acylation of Organometallic Pyridine Derivatives

This strategy inverts the polarity of the reaction. Instead of an electrophilic acylation of the pyridine ring, a nucleophilic pyridyl organometallic reagent attacks an acyl electrophile.

  • From Pyridyl Halides: 2- and 4-halopyridines can undergo halogen-metal exchange (typically with n-BuLi or i-PrMgCl) to generate lithiated or Grignard pyridyl reagents. These powerful nucleophiles readily react with a variety of acylating agents, such as esters or N,N-dimethylamides (Weinreb amides), to afford the desired ketones.[8][9][10] A key advantage is that the reaction stops at the ketone stage without proceeding to the tertiary alcohol, especially when using Weinreb amides.

  • From Pyridyl Nitriles: The addition of Grignard or organolithium reagents to pyridyl nitriles produces an intermediate imine salt, which upon acidic hydrolysis, yields a ketone.[11][12] This is a robust method for preparing ketones where the acyl group is introduced via the organometallic reagent.

G cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Hydrolysis A Pyridyl Nitrile (Py-CN) C Imine Salt Intermediate A->C THF or Et₂O B Grignard Reagent (R-MgX) B->C E Pyridyl Ketone (Py-CO-R) C->E D Aqueous Acid (H₃O⁺) D->E

Caption: General workflow for ketone synthesis via Grignard addition to a nitrile.

Modern Strategies: Transition-Metal Catalysis and Photoredox Chemistry

The limitations of classical methods have driven the development of powerful new strategies, primarily centered on transition-metal-catalyzed C-H activation and photoredox catalysis. These approaches offer unprecedented efficiency and regiocontrol.

Palladium-Catalyzed C–H Acylation

Direct C–H acylation has emerged as a highly atom-economical strategy.[13] In many cases, the pyridine nitrogen itself can act as a directing group, guiding a palladium catalyst to activate an ortho C-H bond (C2 or C6).

The general mechanism involves the chelation-assisted cyclometalation to form a palladacycle intermediate. This intermediate then reacts with an acyl source, often through an oxidative addition pathway, to form a Pd(IV) species which subsequently undergoes reductive elimination to furnish the acylated pyridine and regenerate the Pd(II) catalyst.[13][14]

  • Acyl Sources: A variety of acyl sources can be employed, including:

    • Aldehydes: Often used with an oxidant like tert-butyl peroxybenzoate (TBPB).[14]

    • α-Oxocarboxylic Acids: These reagents undergo decarboxylation to generate an acyl radical or related species that is trapped by the palladacycle.[13]

    • Acid Chlorides and Anhydrides: Can also be used, sometimes requiring specific conditions to avoid N-acylation.

G PdII Pd(II) Catalyst Palladacycle Palladacycle Intermediate PdII->Palladacycle C-H Activation (Chelation-Assisted) PdIV Pd(IV) Intermediate Palladacycle->PdIV Oxidative Addition PdIV->PdII Regenerates Catalyst Product Acylated Pyridine PdIV->Product Reductive Elimination Substrate Pyridine Substrate AcylSource Acyl Source (e.g., RCHO) AcylSource->Palladacycle Oxidant Oxidant Oxidant->Palladacycle

Caption: Simplified catalytic cycle for directed C-H acylation.

Photoredox-Mediated Radical Acylation

Visible-light photoredox catalysis has revolutionized radical chemistry, providing mild and efficient access to acyl radicals.[15][16] This approach is particularly effective for the functionalization of pyridines. The strategy typically involves the generation of a nucleophilic acyl radical from a readily available precursor, which then adds to an electron-deficient pyridinium salt.[1][17]

A common protocol involves the activation of a pyridine with an N-alkoxy or N-amino group.[17] A photocatalyst, upon excitation by visible light, initiates a hydrogen atom transfer (HAT) from an aldehyde, generating an acyl radical. This radical adds to the C2 or C4 position of the pyridinium salt. A key innovation in this area is the ability to control the regioselectivity:

  • N-methoxypyridinium salts preferentially yield C2-acylated pyridines.[17]

  • N-aminopyridinium salts can switch the selectivity to favor C4-acylation .[17]

This control is a powerful tool for accessing specific isomers that are difficult to obtain through other means. The reaction proceeds under exceptionally mild, transition-metal-free conditions.[15][16]

This is a representative protocol based on literature procedures and should be adapted and optimized for specific substrates.[17]

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the N-methoxypyridinium salt (1.0 equiv), the desired aldehyde (2.0-3.0 equiv), and the photocatalyst (e.g., an organic dye like Eosin Y, 1-5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile or DMF) to achieve a suitable concentration (e.g., 0.1 M).

  • Degassing: Seal the vial and degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiation: Place the vial near a visible light source (e.g., a blue LED lamp, Kessil lamp) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the C2-acylated pyridine product.

Specialized and Novel Methodologies

Beyond mainstream methods, several ingenious strategies have been developed for specific applications.

Acylation of 2-(Trialkylsilyl)pyridines

This method serves as a clever alternative to Friedel-Crafts acylation, operating via a nucleophilic mechanism. 2-(Trialkylsilyl)pyridines react with acyl chlorides to give 2-pyridyl ketones in high yields.[18][19] The mechanism bypasses the issues of ring deactivation by proceeding through four key steps:

  • N-Acylation: The pyridine nitrogen attacks the acyl chloride, forming an N-acylpyridinium salt.

  • Desilylation: The pyridinium salt is activated for nucleophilic attack. A nucleophile (even the chloride counterion) attacks the silicon, cleaving the C-Si bond and generating a stabilized ylide (a Hammick-type intermediate).

  • C-Acylation: The nucleophilic ylide attacks another molecule of the acyl chloride.

  • N-Deacylation: The intermediate collapses, yielding the 2-pyridyl ketone.[18][19]

This "spontaneous" acylation is highly selective and avoids the need for harsh Lewis acids.[18]

G A 2-Silyl-Pyridine + Acyl Chloride B N-Acylpyridinium Salt A->B 1. N-Acylation C Stabilized Ylide (Hammick Intermediate) B->C 2. Desilylation D Di-acylated Intermediate C->D 3. C-Acylation E 2-Pyridyl Ketone D->E 4. N-Deacylation

Caption: Mechanistic pathway for the acylation of 2-(trialkylsilyl)pyridines.

Ring-Forming Reactions (De Novo Synthesis)

Instead of functionalizing a pre-formed pyridine ring, it is sometimes advantageous to construct the ring with the acyl group already incorporated. The Kröhnke pyridine synthesis is a classic example, involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate.[20] This method allows for the assembly of highly substituted pyridines.[20][21]

Conclusion and Future Outlook

The synthesis of substituted pyridyl ketones has evolved significantly from its classical roots. While traditional methods like oxidation and organometallic additions remain valuable, the field is now dominated by powerful C-H activation and photoredox-catalyzed strategies. These modern techniques provide access to a wide range of substituted pyridyl ketones with high efficiency, selectivity, and functional group tolerance, often under remarkably mild conditions.

For the modern researcher, the choice of synthetic route will be guided by factors such as the desired substitution pattern, availability of starting materials, and scalability. C-H activation offers an atom-economical path for ortho-functionalization, while photoredox catalysis provides unparalleled control over C2 vs. C4 regioselectivity. As the demand for complex, highly functionalized heterocyclic molecules continues to grow in drug discovery and materials science, the development of even more sophisticated and sustainable methods for constructing pyridyl ketones will undoubtedly remain an area of intense research. The advent of flow chemistry for rapid library synthesis further promises to accelerate the discovery of novel pyridyl ketone-containing entities.[8][10]

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1-(3,6-Dichloropyridin-2-YL)ethanone safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-(3,6-Dichloropyridin-2-YL)ethanone

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safety protocols and handling procedures for this compound. As a senior application scientist, the following narrative is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices in a research and development environment.

Introduction: Understanding the Compound

This compound is a dichlorinated pyridine derivative used as a laboratory chemical and an intermediate in the synthesis of more complex molecules.[1][2] Its specific chemical structure necessitates a rigorous approach to handling, as its toxicological properties are not yet fully characterized.[3] This guide is predicated on the principle of treating compounds with unknown toxicity with the highest degree of caution, adhering to established standards for hazardous materials.

Table 1: Compound Identification
IdentifierDataSource
Chemical Name This compound[1]
CAS Number 1260902-17-7[1]
Molecular Formula C₇H₅Cl₂NO[1]
Molecular Weight 190.03 g/mol [1]
Appearance Solid[3]

Section 1: Hazard Identification and GHS Classification

The primary driver for all safety protocols is a thorough understanding of a compound's intrinsic hazards. Based on data from related dichloropyridine compounds and supplier safety data sheets (SDS), this compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[2][3] A critical takeaway for all personnel is the explicit warning found in safety documentation: "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated."[3] This lack of comprehensive data mandates a conservative and cautious approach.

The compound is classified as acutely toxic if ingested and causes significant skin and eye irritation.[2][3]

Table 2: GHS Classification Summary
GHS ElementClassification Details
Pictogram
Signal Word Danger
Hazard Statements H301: Toxic if swallowed.[2][3]H315: Causes skin irritation.[2][3]H319: Causes serious eye irritation.[2][3]H335 (potential): May cause respiratory irritation.[4][5]
Precautionary Statements P264: Wash skin thoroughly after handling.[2][3]P270: Do not eat, drink or smoke when using this product.[2][3]P280: Wear protective gloves/eye protection/face protection.[2][3]P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][3]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]P405: Store locked up.[2][3]P501: Dispose of contents/container to an approved waste disposal plant.[2][3]

Section 2: A Risk-Based Approach: The Hierarchy of Controls

Effective safety is not merely about personal protective equipment (PPE); it is a systematic process of risk reduction. The "Hierarchy of Controls" is a foundational concept in laboratory safety that prioritizes the most effective control measures. This framework is essential for designing safe experimental workflows involving hazardous compounds like this compound.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls model for risk mitigation.

  • Elimination/Substitution: In a research context, this is often not feasible. However, if a less hazardous analog could achieve the same scientific objective, it should be considered.

  • Engineering Controls: This is the primary method for protecting personnel. All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[4][6]

  • Administrative Controls: These are the human-factor controls. They include developing detailed Standard Operating Procedures (SOPs), providing mandatory training for all personnel handling the compound, and restricting access to authorized users only.

  • Personal Protective Equipment (PPE): This is the final barrier of protection and is non-negotiable.

Section 3: Safe Handling and Exposure Control Protocols

Adherence to the following protocols is mandatory for all personnel working with this compound.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazards identified in Section 1. The goal is to create a complete barrier between the researcher and the chemical.

Table 3: Mandatory Personal Protective Equipment
Protection TypeSpecificationRationale
Eye/Face Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] A face shield should be worn if there is a splash risk.Protects against dust particles and splashes, preventing serious eye irritation (H319).[3]
Skin/Hand Chemical-resistant, impervious gloves (e.g., nitrile). A laboratory coat must be worn and fully buttoned.Prevents direct contact that causes skin irritation (H315).[2][3] Contaminated gloves must be removed and disposed of properly.
Respiratory Not required under normal use conditions within a certified chemical fume hood.[5]The fume hood (engineering control) is the primary means of respiratory protection. A respirator may be needed for large spills or ventilation failure.[7]
Proactive Handling and Storage Procedures
  • Work Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[4][6] If weighing, do so within the fume hood or a ventilated balance enclosure.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling, before breaks, and at the end of the workday.[2][3][4] Do not eat, drink, or smoke in the laboratory or where the chemical is handled.[2][3]

  • Storage: The compound must be stored in a tightly closed, properly labeled container.[2][7] It must be kept in a designated, secure area that is locked up (P405), cool, dry, and well-ventilated.[1][2][3] Store away from incompatible materials.[2]

Section 4: Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm. All personnel must be familiar with these procedures and the location of emergency equipment like safety showers and eyewash stations.

cluster_1 Emergency Exposure Response Start Exposure Occurs Alert Alert personnel nearby & remove victim from area Start->Alert Assess Assess type of exposure (Skin, Eyes, Ingestion) Alert->Assess Skin SKIN: Remove contaminated clothing. Wash with soap & water for 15 min. Assess->Skin Eyes EYES: Use eyewash station. Rinse for 15 min, removing lenses. Assess->Eyes Ingestion INGESTION: IMMEDIATELY call Poison Control. Rinse mouth. DO NOT induce vomiting. Assess->Ingestion Medical Seek IMMEDIATE medical attention. Skin->Medical Eyes->Medical Ingestion->Medical SDS Provide Safety Data Sheet (SDS) to emergency responders. Medical->SDS

Caption: Workflow for responding to a chemical exposure event.

First Aid Measures
  • If Swallowed: Immediately call a poison control center or doctor.[2][3] Rinse the person's mouth with water.[2][3] Never give anything by mouth to an unconscious person and do NOT induce vomiting.[2][8]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin with plenty of soap and water for at least 15 minutes.[3][4] If skin irritation occurs or persists, seek medical attention.[3]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do so.[3] If eye irritation persists, get medical advice/attention.[3]

  • If Inhaled: Move the person to fresh air.[4][5] If the person is not breathing, give artificial respiration.[4][5] Seek medical attention.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[2][9]

  • Specific Hazards: Combustion may produce irritant fumes and toxic gases, including nitrogen oxides, carbon oxides, and hydrogen chloride.

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9]

Accidental Release Measures (Spills)

A spill of this solid material requires a careful and methodical cleanup process to prevent secondary contamination and exposure.

cluster_2 Solid Spill Cleanup Protocol Spill Spill Occurs Secure Secure the area. Evacuate non-essential personnel. Spill->Secure Ventilate Ensure adequate ventilation (Fume Hood). Secure->Ventilate PPE Don full PPE (Gloves, Goggles, Lab Coat). Ventilate->PPE Contain Carefully sweep up solid material. AVOID CREATING DUST. PPE->Contain Collect Place material into a suitable, labeled, closed container for disposal. Contain->Collect Decontaminate Clean the spill area thoroughly. Collect->Decontaminate Dispose Dispose of waste container as hazardous chemical waste. Decontaminate->Dispose

Caption: Step-by-step procedure for cleaning a solid chemical spill.

The key principles for a spill are to prevent the material from entering drains or waterways and to clean it up without creating dust.[2][3][4][6] All materials used for cleanup (e.g., wipes, contaminated PPE) must be collected and disposed of as hazardous waste.[10]

Section 5: Waste Disposal

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Containers: Use appropriate, compatible, and tightly sealed containers clearly labeled with "HAZARDOUS WASTE" and the full chemical name.[10]

  • Procedure: All chemical waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[2][3] Adhere strictly to all local, state, and federal environmental regulations.

Conclusion

This compound is a compound with significant acute toxicity and irritant properties, compounded by a lack of comprehensive toxicological data. This necessitates a culture of safety and strict adherence to the protocols outlined in this guide. By understanding the hazards, implementing the hierarchy of controls, and preparing for emergencies, researchers can handle this compound responsibly, ensuring both personal safety and scientific integrity.

References

  • SAFETY D
  • CAS 1260902-17-7 | 1-(3,6-Dichloro-pyridin-2-yl)-ethanone. Synblock.
  • Safety D
  • Safety D
  • 1-(2,6-Dichlorophenyl)
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • SAFETY D
  • Safety D
  • Material Safety Data Sheet of 1-(5-Chloropyridin-2-yl)ethanone. AbMole BioScience.
  • 1-(2,5-Dichlorophenyl)

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Methodological & Application

Synthesis of oxadiazoles from 1-(3,6-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Synthesis of Oxadiazoles from 1-(3,6-Dichloropyridin-2-YL)ethanone Audience: Researchers, scientists, and drug development professionals.

A Strategic Guide to the Synthesis of Novel Pyridinyl-Oxadiazole Scaffolds from this compound

Abstract

Oxadiazole isomers, particularly the 1,3,4- and 1,2,4-oxadiazoles, are privileged heterocyclic scaffolds in medicinal chemistry, frequently employed as bioisosteres for ester and amide functionalities to enhance metabolic stability and modulate physicochemical properties.[1][2] When integrated with a pyridinyl moiety, these structures can lead to compounds with significant therapeutic potential, including anticancer and antimicrobial activities.[3][4] This guide provides a comprehensive, field-proven strategy for the synthesis of a diverse library of 2,5- and 3,5-disubstituted oxadiazoles starting from the commercially available building block, this compound. We detail the multi-step conversion of this ketone into two crucial synthetic intermediates—a carbohydrazide and a carboxamidoxime—and provide robust, step-by-step protocols for their subsequent transformation into the target oxadiazole cores.

Introduction: The Rationale for Pyridinyl-Oxadiazoles

The fusion of a pyridine ring with an oxadiazole core creates a molecular framework with a unique combination of properties. The pyridine unit offers a hydrogen bond acceptor and a basic nitrogen atom that can be crucial for target engagement, while the oxadiazole ring provides a rigid, polar, and metabolically stable linker that can participate in hydrogen bonding and dipolar interactions.[5] Recent literature highlights a surge in the development of oxadiazole derivatives for a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[1][6]

The primary challenge addressed in this guide is the strategic conversion of a simple ketone, this compound, into the more functionalized precursors required for oxadiazole ring formation. By establishing reliable pathways to key intermediates, researchers can unlock access to a vast chemical space of novel pyridinyl-oxadiazole derivatives for screening and lead optimization.

Overall Synthetic Strategy

The synthetic approach is bifurcated into two main pathways, each starting with the conversion of this compound into a key intermediate. Pathway A targets the synthesis of 1,3,4-oxadiazoles via the 3,6-dichloropyridine-2-carbohydrazide intermediate. Pathway B is designed for the synthesis of 1,2,4-oxadiazoles through the 3,6-dichloropyridine-2-carboxamidoxime intermediate.

G cluster_A Pathway A: 1,3,4-Oxadiazoles cluster_B Pathway B: 1,2,4-Oxadiazoles start This compound int_A Intermediate A: 3,6-Dichloropyridine-2-carbohydrazide start->int_A 3 Steps: 1. Oxidation 2. Esterification 3. Hydrazinolysis int_B Intermediate B: 3,6-Dichloropyridine-2-carboxamidoxime start->int_B 4 Steps: 1. Oxidation 2. Amidation 3. Dehydration (to Nitrile) 4. Hydroxylamine Addition prod_A1 2-(3,6-Dichloropyridin-2-yl)-5-R-1,3,4-Oxadiazole (via Dehydrative Cyclization) int_A->prod_A1 + R-COOH + Dehydrating Agent prod_A2 2-(3,6-Dichloropyridin-2-yl)-5-R-1,3,4-Oxadiazole (via Oxidative Cyclization) int_A->prod_A2 + R-CHO + Oxidizing Agent prod_B 3-(3,6-Dichloropyridin-2-yl)-5-R-1,2,4-Oxadiazole int_B->prod_B + R-COOH / Acylating Agent + Heat/Base

Caption: Overall synthetic workflow from the starting ketone.

Part I: Synthesis of Key Intermediates

The successful synthesis of the target oxadiazoles hinges on the efficient preparation of two key intermediates from the starting ketone.

Protocol 1.1: Synthesis of 3,6-Dichloropyridine-2-carbohydrazide (Intermediate A)

This three-step protocol converts the methyl ketone into a versatile acid hydrazide, the primary precursor for 1,3,4-oxadiazoles.

Step 1: Haloform Reaction - Oxidation to Carboxylic Acid The haloform reaction is a classic and effective method for converting methyl ketones into carboxylic acids.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent like 1,4-dioxane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Separately, prepare a solution of sodium hydroxide (4.0 eq) in water and cool it to 0-5 °C. Slowly add bromine (3.0 eq) to this cold NaOH solution to form a sodium hypobromite solution in situ.

    • Add the freshly prepared hypobromite solution dropwise to the ketone solution, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding a saturated solution of sodium thiosulfate to destroy excess bromine.

    • Acidify the mixture to pH 2-3 with concentrated HCl. The product, 3,6-dichloropyridine-2-carboxylic acid, will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Fischer Esterification Esterification protects the carboxylic acid and activates it for the subsequent reaction with hydrazine.

  • Procedure:

    • Suspend the crude 3,6-dichloropyridine-2-carboxylic acid (1.0 eq) in methanol (10-15 volumes).

    • Add concentrated sulfuric acid (0.1-0.2 eq) catalytically.

    • Reflux the mixture for 4-6 hours. Monitor by TLC.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Step 3: Hydrazinolysis to Form the Hydrazide This final step generates the key carbohydrazide intermediate.

  • Procedure:

    • Dissolve the methyl 3,6-dichloropyridine-2-carboxylate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (80% solution, 3.0-5.0 eq).

    • Reflux the mixture for 3-5 hours. A precipitate will form as the reaction proceeds.[7]

    • Cool the reaction mixture to room temperature.

    • Filter the solid product, wash with cold ethanol, and dry to obtain 3,6-dichloropyridine-2-carbohydrazide.

Intermediate A Synthesis Reaction Time Typical Yield Key Characterization Data
Oxidation 2-4 h75-85%¹H NMR (DMSO-d₆): δ ~13.5 (s, 1H, COOH), 8.0-8.2 (d, 1H, Ar-H), 7.6-7.8 (d, 1H, Ar-H).
Esterification 4-6 h90-95%¹H NMR (CDCl₃): δ ~8.0 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 4.0 (s, 3H, OCH₃).
Hydrazinolysis 3-5 h85-95%¹H NMR (DMSO-d₆): δ ~9.5 (s, 1H, CONH ), 8.0 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 4.5 (s, 2H, NH₂).
Protocol 1.2: Synthesis of 3,6-Dichloropyridine-2-carboxamidoxime (Intermediate B)

This pathway requires the conversion of the carboxylic acid (from Protocol 1.1, Step 1) into a nitrile, which is the direct precursor to the amidoxime needed for 1,2,4-oxadiazole synthesis.

  • Procedure:

    • Amidation: Convert 3,6-dichloropyridine-2-carboxylic acid (1.0 eq) to its acid chloride by refluxing with thionyl chloride (2.0 eq) for 2 hours. Remove excess SOCl₂ under vacuum. Dissolve the crude acid chloride in THF and add it dropwise to a cold (0 °C) solution of concentrated ammonium hydroxide. Stir for 1 hour, then extract the resulting amide with ethyl acetate.

    • Dehydration to Nitrile: Dissolve the crude amide (1.0 eq) in a solvent such as DMF or POCl₃. If using DMF, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C and then heat the reaction to 80-90 °C for 2-3 hours.[5] Pour the reaction mixture onto crushed ice and extract the nitrile product.

    • Amidoxime Formation: Dissolve the 3,6-dichloropyridine-2-carbonitrile (1.0 eq) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq). Reflux the mixture for 6-8 hours.[5] Remove the solvent, add water, and filter the solid product, which is the desired amidoxime.

Part II: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

With Intermediate A in hand, two primary methods can be employed to generate a diverse library of 1,3,4-oxadiazoles.

Protocol 2.1: From Carboxylic Acids via Dehydrative Cyclization

This is one of the most common and reliable methods for 1,3,4-oxadiazole synthesis. It involves coupling the hydrazide with a second carboxylic acid and then cyclizing the resulting diacylhydrazine intermediate.[7][8]

Caption: Dehydrative cyclization workflow.

  • Experimental Protocol:

    • To a flask, add 3,6-dichloropyridine-2-carbohydrazide (Intermediate A, 1.0 eq) and the desired carboxylic acid (1.1 eq).

    • Add phosphorus oxychloride (POCl₃, 5-10 volumes) as both the solvent and dehydrating agent.

    • Heat the reaction mixture to reflux (80-100 °C) for 4-6 hours, monitoring by TLC.[9][10]

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.

Example R-Group (from R-COOH) Reaction Time Typical Yield Expected MS Data (m/z)
Phenyl5 h82%[M+H]⁺ for C₁₄H₇Cl₂N₃O
4-Chlorophenyl6 h79%[M+H]⁺ for C₁₄H₆Cl₃N₃O
Methyl4 h75%[M+H]⁺ for C₉H₅Cl₂N₃O
4-Nitrophenyl6 h85%[M+H]⁺ for C₁₄H₆Cl₂N₄O₃
Protocol 2.2: From Aldehydes via Oxidative Cyclization of N-Acylhydrazones

This method proceeds through an N-acylhydrazone intermediate, which is then cyclized under oxidative conditions. It is particularly useful for incorporating a wide range of aldehyde-derived substituents.[11][12]

  • Experimental Protocol:

    • Hydrazone Formation: Dissolve 3,6-dichloropyridine-2-carbohydrazide (Intermediate A, 1.0 eq) in ethanol. Add the desired aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops). Reflux for 1-2 hours. The N-acylhydrazone often precipitates upon cooling and can be isolated by filtration.

    • Oxidative Cyclization: Suspend the crude N-acylhydrazone (1.0 eq) in glacial acetic acid. Add a solution of bromine (1.1 eq) in acetic acid dropwise. Heat the mixture at 60-70 °C for 2-4 hours.[13]

    • Pour the cooled reaction mixture into ice water and neutralize with a base.

    • Filter the resulting solid, wash with water, and purify by recrystallization.

Part III: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole Derivatives

This pathway utilizes Intermediate B (the amidoxime) to construct the 1,2,4-oxadiazole isomer, where the pyridinyl group is at the 3-position.

Protocol 3.1: From Carboxylic Acids via Amidoxime Acylation and Cyclization

The synthesis of 1,2,4-oxadiazoles is a two-stage process involving the O-acylation of an amidoxime followed by intramolecular cyclodehydration.[14][15]

Caption: Amidoxime acylation-cyclization workflow.

  • Experimental Protocol:

    • Dissolve the desired carboxylic acid (1.2 eq), 3,6-dichloropyridine-2-carboxamidoxime (Intermediate B, 1.0 eq), and a coupling agent such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or DMF.

    • Add a base such as triethylamine (2.0 eq) and stir the mixture at room temperature for 6-12 hours to form the O-acyl amidoxime intermediate.[5]

    • Remove the solvent under reduced pressure.

    • Add a high-boiling solvent like toluene or xylene and heat the mixture to reflux (110-140 °C) for 4-8 hours to effect the cyclodehydration.[15]

    • Cool the reaction, wash with water and brine, dry the organic layer, and concentrate.

    • Purify the crude 3-(3,6-dichloropyridin-2-yl)-5-substituted-1,2,4-oxadiazole by column chromatography on silica gel.

Example R-Group (from R-COOH) Reaction Time (Cyclization) Typical Yield Expected MS Data (m/z)
Phenyl6 h70%[M+H]⁺ for C₁₄H₇Cl₂N₃O
4-Methoxyphenyl6 h68%[M+H]⁺ for C₁₅H₉Cl₂N₃O₂
Cyclohexyl8 h65%[M+H]⁺ for C₁₄H₁₃Cl₂N₃O
Thiophen-2-yl5 h72%[M+H]⁺ for C₁₂H₅Cl₂N₃OS

Characterization and Validation

The identity and purity of all synthesized intermediates and final products must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the core structure and the successful incorporation of the variable 'R' groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the target compounds.[16][17]

  • Infrared (IR) Spectroscopy: Useful for tracking the conversion of functional groups, such as the disappearance of the hydrazide N-H stretch and the appearance of C=N and C-O-C stretches characteristic of the oxadiazole ring.[18]

  • Melting Point: A sharp melting point is a good indicator of purity for solid compounds.

References

  • Jadhav, S. D., et al. (2015). Synthesis, Characterization, and Biological Evaluation of Some Novel 1,3,4-Oxadiazole Derivatives. Journal of Chemistry. [URL: https://www.hindawi.com/journals/jchem/2015/721792/]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. organic-chemistry.org. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxadiazoles/134-oxadiazoles.shtm]
  • Li, Z., et al. (2020). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules. [URL: https://www.mdpi.com/1420-3049/25/18/4289]
  • Filippov, M. P., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. [URL: https://link.springer.com/article/10.1007/s11094-006-0008-z]
  • Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc00195a]
  • Pravdivtseva, M. S., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. [URL: https://www.mdpi.com/1420-3049/27/23/8230]
  • Kim, D., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. Scientific Reports. [URL: https://www.
  • Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5479901/]
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  • Guin, S., et al. (2011). An Efficient I2-Mediated Oxidative Cyclization of N-Acylhydrazones to 1,3,4-Oxadiazoles. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol202672c]
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Application Notes: A Robust Protocol for the Synthesis of Dichloropyridinyl Chalcones via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridyl Chalcones in Modern Drug Discovery

Chalcones, characterized by an α,β-unsaturated ketone core, are a pivotal class of compounds in medicinal chemistry.[1] They serve as biosynthetic precursors to flavonoids and exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2] Of particular interest are chalcones incorporating heteroaromatic rings, such as pyridine. The pyridine moiety can enhance a molecule's pharmacokinetic profile by improving solubility and its ability to form hydrogen bonds with biological targets.[3]

The specific precursor, 1-(3,6-dichloropyridin-2-yl)ethanone, offers a unique scaffold. The dichloro-substitution on the pyridine ring introduces significant lipophilicity and can alter the electronic properties of the resulting chalcone, potentially leading to novel biological activities and improved potency.[4]

This document provides a comprehensive, field-tested protocol for the synthesis of dichloropyridinyl chalcones using the Claisen-Schmidt condensation. This base-catalyzed reaction is a cornerstone of organic synthesis, offering a reliable and versatile method for forming the C-C bonds necessary to construct the chalcone framework.[5][6] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and outline methods for purification and rigorous characterization.

Reaction Principle and Mechanism

The Claisen-Schmidt condensation is a type of crossed-aldol condensation that occurs between a ketone (possessing α-hydrogens) and an aromatic aldehyde (which typically lacks α-hydrogens to prevent self-condensation).[7] The reaction proceeds via a base-catalyzed mechanism, which can be broken down into several key steps:

  • Enolate Formation: A strong base, such as hydroxide (OH⁻), abstracts an acidic α-hydrogen from the ketone—in this case, this compound—to form a resonance-stabilized enolate.[8] This enolate is the key nucleophilic species in the reaction.

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.[9]

  • Protonation: The alkoxide intermediate is protonated by a proton source (typically the solvent, e.g., ethanol or water) to yield a β-hydroxy ketone, also known as an aldol adduct.[10]

  • Dehydration: Under the reaction conditions (especially with heating, though often spontaneous), the β-hydroxy ketone readily undergoes dehydration. The base removes a second α-hydrogen, forming another enolate, which then eliminates a hydroxide ion to yield the final, highly conjugated α,β-unsaturated ketone (the chalcone).[11] This final step is often irreversible and drives the reaction to completion.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Dehydration Ketone Dichloropyridinyl Ketone Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Base->Ketone Aldehyde Aromatic Aldehyde Enolate->Aldehyde Intermediate Alkoxide Intermediate Aldehyde->Intermediate Nucleophilic Attack Adduct β-Hydroxy Ketone (Aldol Adduct) Intermediate->Adduct Protonation (from Solvent) Adduct_Dehy β-Hydroxy Ketone Adduct->Adduct_Dehy Chalcone Final Chalcone (α,β-Unsaturated Ketone) Adduct_Dehy->Chalcone Elimination of H₂O

Detailed Experimental Protocol

This protocol describes the synthesis of (E)-1-(3,6-dichloropyridin-2-yl)-3-phenylprop-2-en-1-one as a representative example.

Materials & Reagents:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute (e.g., 2 M)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for TLC (e.g., Hexane:Ethyl Acetate mixture)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beakers)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.90 g, 10 mmol, 1.0 eq) in ethanol (30 mL).

    • To this solution, add benzaldehyde (e.g., 1.11 g, 1.07 mL, 10.5 mmol, 1.05 eq). Stir the mixture at room temperature until a homogeneous solution is formed.

    • Scientist's Note: A slight excess of the aldehyde is used to ensure the complete consumption of the more valuable ketone starting material. Ethanol is an excellent solvent choice as it dissolves both the nonpolar reactants and the ionic catalyst.[5]

  • Catalyst Addition & Reaction:

    • In a separate beaker, prepare a 40% (w/v) aqueous solution of NaOH or KOH.

    • Cool the reaction flask in an ice bath to 0-5 °C. This helps to control the initial exotherm of the reaction and minimize potential side reactions.

    • Slowly add the aqueous base solution (e.g., 5 mL) dropwise to the stirred ethanolic solution of reactants over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Scientist's Note: The reaction progress should be monitored. Typically, a precipitate will form as the product chalcone is often insoluble in the reaction medium.

  • Reaction Monitoring:

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) every 30-60 minutes.

    • Use a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) and visualize the spots under a UV lamp.

    • The reaction is considered complete when the spot corresponding to the starting ketone has disappeared. Reaction times can vary from 2 to 24 hours depending on the specific aldehyde used.[12]

  • Work-up and Isolation:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water. This quenches the reaction and precipitates the crude product.[13]

    • Stir the resulting suspension for 15-20 minutes to ensure complete precipitation.

    • Slowly neutralize the mixture by adding dilute HCl dropwise until the pH is approximately 7. Check the pH with litmus paper or a pH meter. This step is crucial to remove the basic catalyst.[13]

    • Collect the solid crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any remaining salts and water-soluble impurities.[14]

    • Allow the product to air-dry on the filter funnel, then transfer it to a watch glass to dry completely.

  • Purification:

    • The most common method for purifying chalcones is recrystallization. Ethanol is often a suitable solvent.[15]

    • Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

    • Allow the solution to cool slowly to room temperature. Crystals of the purified chalcone should form.

    • To maximize yield, place the flask in an ice bath for 20-30 minutes to complete the crystallization process.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven or desiccator.

Visualization of the Experimental Workflow

G A 1. Reactant Preparation Dissolve Ketone & Aldehyde in Ethanol B 2. Catalyst Addition Add aq. NaOH/KOH dropwise at 0-5 °C A->B C 3. Reaction Stir at Room Temperature B->C D 4. Monitoring Track by TLC until Ketone is consumed C->D E 5. Work-up Pour into ice-water & Neutralize with HCl D->E F 6. Isolation Vacuum filter the crude solid & Wash with cold water E->F G 7. Purification Recrystallize from hot Ethanol F->G H 8. Characterization MP, IR, NMR, MS G->H

Data Summary and Characterization

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a diverse library of chalcones by varying the aromatic aldehyde.

Table 1: Representative Reaction Parameters and Expected Product Characteristics

Aromatic AldehydeCatalystTypical Reaction TimeExpected YieldKey Characterization Data
Benzaldehyde40% aq. NaOH4-6 hours80-90%¹H NMR: Doublets for α-H (~7.4 ppm) & β-H (~7.8 ppm), J ≈ 15-16 Hz.
4-Methoxybenzaldehyde40% aq. KOH3-5 hours85-95%IR (cm⁻¹): ~1650-1670 (C=O), ~1580-1600 (C=C). ¹H NMR: Singlet for -OCH₃ (~3.8 ppm).
4-Nitrobenzaldehyde40% aq. NaOH8-12 hours75-85%Appearance: Typically a yellow or orange solid. MS: M+ peak corresponding to the calculated molecular weight.

Guidelines for Spectroscopic Characterization:

  • ¹H NMR Spectroscopy: The most diagnostic signals for a chalcone are the two doublets corresponding to the vinylic protons (H-α and H-β). The large coupling constant (J ≈ 15-16 Hz) is indicative of the trans (E) configuration, which is the thermodynamically favored product.[16][17]

  • ¹³C NMR Spectroscopy: The carbonyl carbon typically appears in the range of δ 186-197 ppm. The α- and β-carbons of the enone system give characteristic signals between δ 116-128 and δ 137-146, respectively.[18]

  • Infrared (IR) Spectroscopy: Look for a strong absorption band for the conjugated carbonyl (C=O) stretch, typically around 1650-1670 cm⁻¹. The C=C stretch of the enone system appears around 1580-1600 cm⁻¹.[19]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized chalcone.[3]

References

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Retrieved from [Link]

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  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]

  • Cinzia, T., et al. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC - NIH. Retrieved from [Link]

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  • base catalyzed aldol. (2020, April 26). YouTube. Retrieved from [Link]

  • Aldol condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • IR and 1 H-NMR spectra of the synthesized chalcones: (a) 2a; (b) 2b;... (n.d.). ResearchGate. Retrieved from [Link]

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  • Biological activities and novel applications of chalcones. (n.d.). ResearchGate. Retrieved from [Link]

  • Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. Retrieved from [Link]

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023, December 24). NIH. Retrieved from [Link]

  • Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (n.d.). MDPI. Retrieved from [Link]

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Complete Assignment of NMR Data of 20 Chalcones. (n.d.). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety. (2022, July 21). Frontiers. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some New Chalcones of 2Acetyl Pyridine. (2019, August 9). ResearchGate. Retrieved from [Link]

  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020, May 30). LibreTexts. Retrieved from [Link]

  • Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. (n.d.). NIH. Retrieved from [Link]

  • New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. (2021, December 31). Basrah Journal of Science. Retrieved from [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023, November 14). NIH. Retrieved from [Link]

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  • Spectral Properties of Chalcones II. (n.d.). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

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Application Notes & Protocols: Strategic Synthesis of Novel 2-Amino-4-(3,6-dichloropyridin-2-yl)thiophenes via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Gewald multicomponent reaction stands as a cornerstone in heterocyclic chemistry, offering a robust and efficient pathway to polysubstituted 2-aminothiophenes.[1][2] These scaffolds are of paramount interest in medicinal chemistry and drug discovery, serving as privileged structures in a multitude of biologically active agents.[3][4][5] This guide provides a comprehensive technical overview and a detailed experimental protocol for the application of 1-(3,6-dichloropyridin-2-yl)ethanone in the Gewald reaction. The inclusion of the dichloropyridinyl moiety is of strategic importance, as this halogenated heterocyclic system is a known pharmacophore that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and discuss the expected outcomes and characterization of the resulting novel aminothiophene derivative.

Introduction: The Gewald Reaction in Modern Drug Discovery

The Gewald reaction, first reported by Karl Gewald in 1966, is a one-pot synthesis that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst to yield a 2-aminothiophene.[2] The reaction's operational simplicity, tolerance of a wide range of functional groups, and the high value of its products have cemented its importance in synthetic organic chemistry.[6][7]

The 2-aminothiophene core is a versatile building block, enabling the synthesis of a diverse array of fused heterocyclic systems and other complex molecules.[4][8] Compounds bearing this motif have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][5] The ability to readily introduce substituents onto the thiophene ring through the choice of starting materials makes the Gewald reaction a powerful tool for generating compound libraries for high-throughput screening in drug discovery programs.[3]

Our focus here is on the use of this compound as the ketone component. The rationale for selecting this substrate lies in the unique electronic and steric properties conferred by the dichloropyridinyl group. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring can influence the reactivity of the ketone and the properties of the final product. Furthermore, the presence of two chlorine atoms provides potential handles for further synthetic transformations, such as cross-coupling reactions, allowing for the generation of a diverse library of analogues from a single Gewald product.

Reaction Mechanism: A Stepwise Elucidation

The mechanism of the Gewald reaction has been the subject of considerable study and is generally understood to proceed through a series of well-defined steps.[2][9][10] While the exact nature of the sulfur addition is still a topic of investigation, the overall pathway is robust and predictable.[9][11]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone, this compound, and the active methylene compound (e.g., ethyl cyanoacetate).[2][10] The base, typically a secondary amine like morpholine, deprotonates the α-carbon of the cyanoester, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields the stable α,β-unsaturated intermediate.

  • Michael Addition of Sulfur: The next phase involves the addition of elemental sulfur. It is postulated that the α,β-unsaturated intermediate is deprotonated by the base to form a resonance-stabilized carbanion.[9] This carbanion then attacks the elemental sulfur ring (S8), leading to the formation of a thiolate intermediate.[10]

  • Cyclization and Tautomerization: The newly formed thiolate anion then undergoes an intramolecular cyclization by attacking the nitrile carbon. This is followed by a series of proton transfers and tautomerization steps to afford the final, thermodynamically stable 2-aminothiophene product.[2] The aromatization of the thiophene ring is a significant driving force for the reaction.[9]

Below is a visual representation of the proposed reaction mechanism.

Gewald_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Final Product Ketone This compound Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoester Ethyl Cyanoacetate Cyanoester->Knoevenagel Sulfur Elemental Sulfur (S8) Sulfur_Addition Michael Addition of Sulfur Sulfur->Sulfur_Addition Base Morpholine Base->Knoevenagel Base->Sulfur_Addition Unsaturated_Intermediate α,β-Unsaturated Intermediate Knoevenagel->Unsaturated_Intermediate H2O Unsaturated_Intermediate->Sulfur_Addition Thiolate_Intermediate Thiolate Intermediate Sulfur_Addition->Thiolate_Intermediate Cyclization Intramolecular Cyclization Thiolate_Intermediate->Cyclization Tautomerization Tautomerization & Aromatization Cyclization->Tautomerization Product Ethyl 2-amino-4-(3,6-dichloropyridin-2-yl)-5-methylthiophene-3-carboxylate Tautomerization->Product

Caption: Proposed mechanism for the Gewald reaction.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of ethyl 2-amino-4-(3,6-dichloropyridin-2-yl)-5-methylthiophene-3-carboxylate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Recommended Purity
This compound1260902-17-7190.03>98%
Ethyl Cyanoacetate105-56-6113.12>99%
Elemental Sulfur7704-34-932.07 (as S)>99.5% (powder)
Morpholine110-91-887.12>99%
Ethanol (Absolute)64-17-546.07>99.8%
Ethyl Acetate141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Glassware for workup and purification

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Safety Precautions
  • General: This procedure should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • This compound: May be harmful if swallowed or in contact with skin. Avoid inhalation of dust.

  • Ethyl Cyanoacetate: Combustible liquid. Causes eye irritation.

  • Elemental Sulfur: Flammable solid.[12][13] May form combustible dust concentrations in air.[14] Keep away from heat, sparks, and open flames.[15]

  • Morpholine: Flammable liquid and vapor.[16] Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

Reaction Setup and Procedure

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification cluster_analysis 5. Characterization A1 Combine Ketone, Cyanoacetate, Sulfur, and Ethanol in RBF A2 Add Morpholine dropwise A1->A2 B1 Heat mixture to reflux (approx. 78 °C) A2->B1 B2 Monitor reaction by TLC B1->B2 C1 Cool to room temperature B2->C1 Reaction complete C2 Pour into ice-water C1->C2 C3 Collect precipitate by filtration C2->C3 C4 Wash with cold water and dry C3->C4 D1 Recrystallize from Ethanol or perform Column Chromatography C4->D1 E1 Obtain NMR, IR, and MS data D1->E1 E2 Determine yield and purity E1->E2

Caption: Experimental workflow for the Gewald reaction.

  • Charging the Flask: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.90 g, 10.0 mmol, 1.0 eq.), ethyl cyanoacetate (1.13 g, 10.0 mmol, 1.0 eq.), and elemental sulfur (0.35 g, 11.0 mmol, 1.1 eq.).

  • Solvent Addition: Add absolute ethanol (30 mL) to the flask.

  • Catalyst Addition: With gentle stirring, add morpholine (0.44 g, 5.0 mmol, 0.5 eq.) dropwise to the suspension at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (100 mL) with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.

Purification

The crude product can be purified by recrystallization from ethanol. Alternatively, for higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be performed.

Expected Results and Characterization

The expected product is ethyl 2-amino-4-(3,6-dichloropyridin-2-yl)-5-methylthiophene-3-carboxylate. The reaction typically proceeds in good to excellent yields (70-90%), depending on the purity of the starting materials and adherence to the protocol.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the product.[17]

Technique Expected Data
¹H NMR δ (ppm): 7.5-8.0 (d, 1H, Ar-H), 7.0-7.5 (d, 1H, Ar-H), 5.5-6.5 (br s, 2H, NH₂), 4.2-4.4 (q, 2H, OCH₂CH₃), 2.4-2.6 (s, 3H, CH₃), 1.2-1.4 (t, 3H, OCH₂CH₃)
¹³C NMR δ (ppm): 165-170 (C=O), 150-160 (C-Cl, C-N), 110-145 (Ar-C, Thiophene-C), 100-110 (C-CO₂Et), 60-65 (OCH₂), 14-16 (CH₃)
IR (cm⁻¹) 3300-3500 (N-H stretch, two bands), 2900-3000 (C-H stretch), 1650-1700 (C=O stretch), 1550-1620 (C=C stretch)
MS (ESI+) m/z: [M+H]⁺ corresponding to the molecular formula C₁₃H₁₁Cl₂N₃O₂S.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or no product yield Incomplete reaction.Extend the reaction time and continue monitoring by TLC. Ensure the reaction is at reflux.
Poor quality of reagents.Use freshly opened or purified reagents. Ensure sulfur is a fine powder.
Incorrect stoichiometry.Carefully re-measure the amounts of all reactants.
Formation of byproducts Side reactions due to prolonged heating or excess base.Optimize the reaction time. Reduce the amount of morpholine catalyst.
Product is an oil Impurities preventing crystallization.Purify the crude product by column chromatography.
Product may have a low melting point.If the product is pure by NMR, proceed with the oil.

Conclusion

The Gewald reaction provides a highly effective and straightforward method for the synthesis of novel 2-aminothiophenes from this compound. The resulting product is a valuable scaffold for further synthetic elaboration in the pursuit of new therapeutic agents. The protocol described herein is robust and scalable, offering researchers in drug discovery and medicinal chemistry a reliable pathway to this important class of heterocyclic compounds.

References

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • El-Sayed, N. N. E., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 239, 114533. [Link]

  • Vinogradova, O. V., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Vinogradova, O. V., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]

  • Vinogradova, O. V., & Tantillo, D. J. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Puterová, Z., & Krutošíková, A. (2009). Applications of substituted 2-aminothiophenes in drug design. Nova Biotechnologica, 9(2), 165-173. [Link]

  • El-Sayed, N. N. E., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. [Link]

  • Puterová, Z., & Krutošíková, A. (2009). Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]

  • Puterová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

  • Bowman, M. K., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(9), 13735-13745. [Link]

  • ResearchGate. Reactions of p-substituted acetophenones with malononitrile, sulfur and morpholine by high speed ball milling. [Link]

  • Puterová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

  • Puterová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Martin Operating Partnership, L.P. (2016). Elemental Sulfur - Safety Data Sheet. [Link]

  • Keyera. (2021). Sulfur (Solid or Molten) - Safety Data Sheet. [Link]

  • National Institute of Standards and Technology. (2022). IAEA-S-4 (Soufre de Lacq) (Sulfur Isotopes in Elemental Sulfur) - Safety Data Sheet. [Link]

  • Univar Solutions. (2020). Morpholine - Safety Data Sheet. [Link]

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Application Note: A Strategic Approach to Thienopyridine Synthesis Utilizing 1-(3,6-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thienopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents with a wide array of biological activities, including antiplatelet, anticancer, and anti-inflammatory properties.[1][2][3] This application note provides a detailed guide for the synthesis of highly functionalized thienopyridines, employing 1-(3,6-dichloropyridin-2-yl)ethanone as a versatile and strategic starting material. We will focus on the practical application of the Gewald multicomponent reaction, offering a robust and efficient one-pot protocol.[4][5] This document is intended for researchers, medicinal chemists, and professionals in drug development, providing not only a step-by-step methodology but also the underlying chemical principles and expert insights necessary for successful synthesis and troubleshooting.

Introduction: The Significance of the Thienopyridine Core

Thienopyridines represent a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research. Their inherent structural rigidity and rich electronic properties make them privileged scaffolds for interacting with various biological targets. Clinically significant drugs, such as the antiplatelet agents Clopidogrel and Prasugrel, feature a thienopyridine core and function as P2Y12 receptor antagonists, highlighting the scaffold's therapeutic importance.[2][6][7] The broad spectrum of reported biological activities, including antitumor and antimicrobial effects, continues to drive the development of novel synthetic routes to access diverse thienopyridine analogues.[1][8]

The starting material, this compound, is particularly advantageous. The acetyl group provides a direct handle for constructing the fused thiophene ring, while the two chlorine atoms on the pyridine ring serve as reactive sites for subsequent post-synthetic modifications, such as cross-coupling reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

This guide focuses on the Gewald reaction, a powerful and convergent method for synthesizing polysubstituted 2-aminothiophenes in a single step from a ketone, an active methylene nitrile, and elemental sulfur.[4][9]

The Synthetic Pathway: The Gewald Reaction Mechanism

The Gewald reaction is a multicomponent condensation process that efficiently assembles the thienopyridine core.[5] The reaction using this compound proceeds through a well-elucidated mechanism, which is crucial for understanding reaction optimization and potential side reactions.

The mechanism involves three key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (this compound) and an active methylene compound, such as ethyl cyanoacetate. This step forms a stable α,β-unsaturated nitrile intermediate (an electron-deficient alkene). The choice of base, typically a secondary amine like morpholine or piperidine, is critical for this stage.[5][10]

  • Michael Addition of Sulfur: Elemental sulfur, activated by the base, acts as a nucleophile and adds to the β-carbon of the unsaturated intermediate. The exact mechanism of sulfur addition is complex but results in the formation of a sulfur-containing adduct.[5][11]

  • Cyclization and Tautomerization: The intermediate undergoes an intramolecular cyclization where the sulfur attacks the nitrile group, followed by a tautomerization to yield the highly stable aromatic 2-aminothiophene ring, thus completing the formation of the thienopyridine scaffold.

Below is a diagram illustrating the mechanistic pathway of the Gewald reaction.

Gewald_Mechanism Start_Materials This compound + Ethyl Cyanoacetate + Sulfur (S₈) Knoevenagel Knoevenagel Condensation Start_Materials->Knoevenagel Base (Morpholine) Intermediate1 α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate1 Sulfur_Addition Michael Addition of Sulfur Intermediate1->Sulfur_Addition Intermediate2 Sulfur Adduct Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Final_Product Substituted Thieno[2,3-b]pyridine Cyclization->Final_Product

Caption: Mechanism of the Gewald reaction for thienopyridine synthesis.

Detailed Experimental Protocol

This section provides a reproducible, step-by-step protocol for the synthesis of a representative thienopyridine derivative.

Protocol Title: Synthesis of Ethyl 2-amino-4-(3,6-dichloropyridin-2-yl)-thieno[2,3-b]pyridine-3-carboxylate

Materials and Equipment
  • Reagents:

    • This compound (1.0 eq)

    • Ethyl cyanoacetate (1.0 eq)[4]

    • Elemental Sulfur (powdered, 1.2 eq)[4]

    • Morpholine (0.2 eq, catalyst)[4]

    • Ethanol (anhydrous, solvent)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Thermometer

    • Buchner funnel and filtration apparatus

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates (silica gel)

Synthetic Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous ethanol (30 mL) to dissolve the starting material. Sequentially add ethyl cyanoacetate (10 mmol, 1.0 eq), finely powdered elemental sulfur (12 mmol, 1.2 eq), and morpholine (2 mmol, 0.2 eq).[10]

    • Expert Insight: Using finely powdered sulfur is crucial for better dispersion and reactivity in the reaction mixture.[4] The catalytic amount of morpholine is sufficient to drive the initial condensation without promoting significant side reactions.

  • Reaction Conditions: Heat the reaction mixture to 50-60°C with vigorous stirring. The solution will typically turn dark orange or brown.

    • Expert Insight: Gentle heating improves the solubility and reactivity of sulfur.[10] Excessively high temperatures can lead to polymerization or decomposition of intermediates.

  • Monitoring: Monitor the reaction progress using TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the starting ketone spot has been consumed (typically 4-6 hours).

  • Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature. The product will often precipitate out of the solution. If not, slowly add cold water (20 mL) to induce precipitation.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake sequentially with cold ethanol (2 x 10 mL) and then water (2 x 10 mL) to remove unreacted starting materials and inorganic impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture to yield the final product as a crystalline solid.

Characterization

The identity and purity of the synthesized thienopyridine should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure, including the presence of the amino group, the ethyl ester, and the aromatic protons of the dichloropyridine and thiophene rings.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • FT-IR Spectroscopy: To identify key functional groups such as the N-H stretches of the amine and the C=O stretch of the ester.

Data Presentation and Workflow Visualization

Table of Reaction Parameters
ParameterValue / CompoundRationale
Ketone This compoundProvides the pyridine and one carbon for the thiophene ring.
Active Methylene Ethyl CyanoacetateProvides two carbons and the nitrile for thiophene ring formation.[4]
Sulfur Source Elemental Sulfur (S₈)The essential reagent for forming the thiophene ring.[5]
Base Catalyst MorpholineEfficiently catalyzes the initial Knoevenagel condensation.[4]
Solvent EthanolA polar solvent that facilitates the dissolution of reactants.[4]
Temperature 50-60 °CBalances reaction rate with minimizing side product formation.[10]
Stoichiometry Ketone:Nitrile:Sulfur (1:1:1.2)A slight excess of sulfur ensures complete conversion.
Expected Yield 65-85% (post-recrystallization)Literature suggests good to excellent yields for the Gewald reaction.[11]
Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from initial setup to final analysis.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Addition 2. Reagent Addition (Ketone, Nitrile, S₈, Base, Solvent) Setup->Addition Reaction 3. Heating & Stirring (50-60°C, 4-6h) Addition->Reaction Monitoring 4. TLC Monitoring Reaction->Monitoring Periodic Check Workup 5. Work-up (Cooling, Precipitation) Reaction->Workup Reaction Complete Monitoring->Reaction Isolation 6. Isolation (Filtration & Washing) Workup->Isolation Purification 7. Purification (Recrystallization) Isolation->Purification Characterization 8. Characterization (NMR, MS, IR) Purification->Characterization

Caption: A summary of the experimental workflow for thienopyridine synthesis.

Conclusion and Future Directions

The Gewald reaction offers a highly efficient and atom-economical pathway for the synthesis of substituted thienopyridines from this compound. The protocol described herein is robust, scalable, and amenable to the synthesis of a variety of analogues by simply changing the active methylene component. The resulting 2-amino-4-(dichloropyridin-2-yl)thieno[2,3-b]pyridine core is a valuable platform for further chemical exploration. The chlorine substituents can be readily displaced or used in transition-metal-catalyzed cross-coupling reactions to build molecular complexity, making this synthetic strategy highly valuable for drug discovery programs targeting novel therapeutics.

References

  • J&K Scientific LLC. (2025, December 29). Gewald Reaction.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]

  • MDPI. (n.d.). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. [Link]

  • MDPI. (n.d.). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Wikipedia. (n.d.). Thienopyridine. [Link]

  • PubMed. (n.d.). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. [Link]

  • National Institutes of Health. (2020, December 16). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. [Link]

  • MDPI. (2021, September 7). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). [Link]

  • MDPI. (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. [Link]

  • National Institutes of Health. (n.d.). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

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The Alchemical Ring-Closing: A Guide to Cyclization Reactions of Dichloropyridine Ethanones in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the dichloropyridine ethanone scaffold is a versatile and powerful building block. Its inherent electronic properties—an electron-deficient pyridine ring activated by two withdrawing chloro groups and a reactive ethanone moiety—provide a rich playground for constructing complex, fused heterocyclic systems. These systems form the core of numerous pharmacologically active agents. This guide provides an in-depth exploration of the key cyclization strategies involving this scaffold, moving beyond simple procedural lists to explain the underlying chemical logic and empower researchers to rationally design and execute their synthetic plans.

The Power of Proximity: Intramolecular Cyclization via Nucleophilic Aromatic Substitution (SNAr)

One of the most direct and elegant strategies for forming a new ring onto the dichloropyridine core is through an intramolecular SNAr reaction. This approach leverages the acidity of the α-protons of the ethanone group and the susceptibility of the chloro-substituents to nucleophilic attack.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of the ethanone moiety using a suitable base. This generates a nucleophilic enolate. The geometric constraints of the molecule then position this enolate to attack one of the adjacent chlorine-bearing carbons on the pyridine ring. The choice of base is critical; a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is preferred. These bases ensure efficient enolate formation without competing nucleophilic addition to the carbonyl group. The subsequent intramolecular attack displaces a chloride ion, forging a new carbon-carbon bond and constructing a fused furan or cyclopentane ring, depending on the specific starting isomer and reaction conditions.

G cluster_0 Intramolecular SNAr Cyclization Start Dichloropyridine Ethanone Enolate Enolate Intermediate Start->Enolate + Base (- BH) TransitionState Cyclization Transition State (Meisenheimer-like) Enolate->TransitionState Intramolecular Attack Product Fused Furopyridine (or similar) TransitionState->Product - Cl⁻ caption Workflow for Intramolecular SNAr.

Caption: Workflow for Intramolecular SNAr.

Application Protocol: Synthesis of a Fused Furopyridine Derivative

This protocol details the base-mediated intramolecular cyclization of 1-(2,3-dichloropyridin-4-yl)ethanone to form a chlorofuropyridine derivative.

Materials:

  • 1-(2,3-dichloropyridin-4-yl)ethanone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL).

  • Carefully add sodium hydride (1.2 eq.) to the THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1-(2,3-dichloropyridin-4-yl)ethanone (1.0 eq.) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Building Bridges: Intermolecular Condensation with Binucleophiles

A powerful strategy for constructing five- and six-membered heterocyclic rings fused to the pyridine core involves a two-step sequence: an initial intermolecular reaction with a binucleophile, followed by an intramolecular cyclization. This approach introduces new nitrogen or sulfur atoms, leading to valuable scaffolds like pyrazolopyridines and thienopyridines.

Synthesis of Pyrazolo[3,4-b]pyridines

The reaction of a dichloropyridine ethanone with hydrazine hydrate is a classic and efficient method for constructing the pyrazolopyridine core, a scaffold found in many kinase inhibitors and other therapeutic agents.[1]

Mechanistic Rationale: The reaction begins with the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ethanone, forming a hydrazone intermediate.[2] The second step is an intramolecular nucleophilic aromatic substitution (SNAr). The terminal nitrogen of the hydrazone attacks the adjacent carbon bearing a chlorine atom. The inherent basicity of hydrazine is often sufficient to drive the initial condensation, but the cyclization step may require heating to overcome the activation energy for the SNAr reaction. This sequence results in the formation of a fused pyrazole ring.

G cluster_1 Pyrazolopyridine Synthesis Start Dichloropyridine Ethanone Hydrazone Hydrazone Intermediate Start->Hydrazone + H₂NNH₂ - H₂O Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular SNAr (Heat) Product Pyrazolo[3,4-b]pyridine Cyclized->Product - HCl caption Mechanism of pyrazolopyridine formation.

Caption: Mechanism of pyrazolopyridine formation.

Application Protocol: Synthesis of a 3-Methyl-pyrazolo[3,4-b]pyridine Derivative

This protocol describes the reaction of 1-(2-chloro-3-nitropyridin-4-yl)ethanone with hydrazine hydrate. While not a dichloropyridine, the principle is identical, with the nitro group serving as the leaving group in the SNAr step.

Materials:

  • 1-(2-Chloro-3-nitropyridin-4-yl)ethanone

  • Hydrazine hydrate (80%)

  • Ethanol (EtOH)

  • Water

Procedure:

  • Suspend 1-(2-chloro-3-nitropyridin-4-yl)ethanone (1.0 eq.) in ethanol (30 mL).

  • Add hydrazine hydrate (1.5 eq.) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water (100 mL).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the pyrazolo[3,4-b]pyridine product. Further purification can be achieved by recrystallization from ethanol.

Substrate MoietyBinucleophileProduct ScaffoldTypical ConditionsYield Range (%)
ortho-ChloroacetylHydrazinePyrazolopyridineEtOH, Reflux75-90
ortho-ChloroacetylThioureaThiazolopyridineNaOEt, EtOH, Reflux60-85
ortho-ChloroacetylGuanidinePyrimidopyridineNaOEt, EtOH, Reflux65-88
Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction

The Gewald reaction is a versatile multi-component reaction that provides access to 2-aminothiophenes.[3][4] By employing a dichloropyridine ethanone as the ketone component, this reaction opens a pathway to thienopyridines, which are important in drug discovery, with some derivatives acting as chemosensitizers in cancer therapy.[5]

Mechanistic Rationale: The Gewald reaction involves the condensation of a ketone, an α-cyanoester (or similar active methylene compound), and elemental sulfur in the presence of a base.[6] The reaction initiates with a Knoevenagel condensation between the dichloropyridine ethanone and the active methylene compound.[7] Elemental sulfur then adds to the resulting α,β-unsaturated intermediate. Subsequent intramolecular cyclization and tautomerization afford the 2-aminothiophene ring fused to the pyridine core. The base, typically a secondary amine like morpholine or piperidine, is crucial for catalyzing both the initial condensation and the cyclization steps.[7]

Application Protocol: Gewald Synthesis of a Thieno[2,3-b]pyridine Derivative

This protocol outlines a general procedure for the synthesis of a substituted thieno[2,3-b]pyridine from a dichloropyridine ethanone.

Materials:

  • 1-(Dichloropyridin-yl)ethanone (e.g., 1-(2,3-dichloropyridin-4-yl)ethanone)

  • Ethyl cyanoacetate

  • Elemental sulfur (S₈)

  • Morpholine

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, combine the 1-(dichloropyridin-yl)ethanone (1.0 eq.), ethyl cyanoacetate (1.1 eq.), and elemental sulfur (1.2 eq.) in ethanol (50 mL).

  • Add morpholine (0.5 eq.) to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. A color change and precipitation of the product may be observed.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and then diethyl ether.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or DMF/water.

Modern Alchemy: Palladium-Catalyzed Cyclization Cascades

Palladium catalysis offers sophisticated and efficient routes for C-C and C-N bond formation, enabling complex cyclization cascades. For dichloropyridine ethanones, these methods can be used to construct elaborate fused systems that are difficult to access through traditional methods.

Mechanistic Rationale

A common strategy involves an initial palladium-catalyzed cross-coupling reaction (e.g., Sonogashira, Suzuki, or Heck) at one of the chloro positions, followed by an intramolecular cyclization. For example, a Sonogashira coupling can introduce an alkyne side chain. This intermediate can then undergo a palladium- or acid-catalyzed intramolecular cyclization, where the ethanone (or a derivative) participates in the ring-closing step.[8] The choice of ligand, palladium precursor, and reaction conditions is paramount for achieving high selectivity and yield.[9]

G cluster_2 Pd-Catalyzed Cyclization Cascade Start Dichloropyridine Ethanone Coupling Pd-Catalyzed Cross-Coupling (e.g., Sonogashira) Start->Coupling Intermediate Alkynylpyridine Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization (Pd or Acid-cat.) Intermediate->Cyclization Product Fused Polycyclic Heterocycle Cyclization->Product caption General workflow for Pd-catalyzed cascades.

Caption: General workflow for Pd-catalyzed cascades.

This guide has outlined three major pillars of cyclization chemistry using dichloropyridine ethanones. By understanding the mechanistic principles behind intramolecular SNAr, intermolecular condensations, and modern palladium-catalyzed cascades, researchers are well-equipped to harness the full synthetic potential of this versatile starting material in the quest for novel and impactful chemical entities.

References

  • Fujita, R., et al. (2020). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 269. Available at: [Link]

  • Cerezo-Gálvez, S., & Figueredo, M. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3324. Available at: [Link]

  • Wang, P., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2599. Available at: [Link]

  • Voskressensky, L. G., et al. (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Beilstein Journal of Organic Chemistry, 19, 1378–1389. Available at: [Link]

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Experimental procedure for the synthesis of antimicrobial agents from 1-(3,6-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis and Evaluation of Novel Antimicrobial Agents from 1-(3,6-Dichloropyridin-2-YL)ethanone

Abstract

The escalating threat of multidrug-resistant (MDR) pathogens necessitates the urgent development of new antimicrobial agents.[1] Pyridine-based heterocyclic compounds are of special interest in medicinal chemistry due to their prevalence in many biologically active molecules and their capacity to improve water solubility.[2][3] This application note provides a detailed experimental guide for the synthesis of novel potential antimicrobial agents starting from the versatile building block, this compound (CAS 1260902-17-7).[4][5] We present a robust two-step synthetic pathway involving a Claisen-Schmidt condensation to yield a chalcone intermediate, followed by a cyclocondensation reaction to form a pyrazole derivative.[6][7] Furthermore, we provide detailed protocols for the subsequent evaluation of these synthesized compounds for their antimicrobial activity using standardized broth microdilution and disk diffusion methods. This guide is intended for researchers in drug discovery, medicinal chemistry, and microbiology.

Introduction and Strategic Rationale

The core of our synthetic strategy is the transformation of the acetyl group of the starting material into more complex heterocyclic systems known for their biological activities. The pyridine ring, particularly with halogen substituents, provides a rigid scaffold and potential interaction points with biological targets.

Our chosen synthetic route proceeds through two well-established and high-yielding reactions:

  • Claisen-Schmidt Condensation: This reaction converts the starting ketone and an aromatic aldehyde into a chalcone (an α,β-unsaturated ketone). Chalcones themselves are a class of compounds reported to possess a wide range of biological activities, including antimicrobial effects.[8][9] This step is crucial as it introduces a second aromatic ring, allowing for molecular diversity by simply varying the chosen aldehyde.

  • Pyrazole Synthesis: The resulting chalcone is then used as a precursor to synthesize a pyrazole derivative by reacting it with hydrazine.[10][11] Pyrazoles are five-membered heterocyclic compounds frequently found in the structures of established pharmaceutical agents and are known to exhibit potent antimicrobial properties.[6][12]

This multi-step approach allows for the creation of a library of compounds from a single starting material, which is a fundamental strategy in modern drug discovery.

Overall Synthetic Workflow

The following diagram outlines the two-stage synthesis from the starting material to the final pyrazole derivative.

Synthesis_Workflow Start This compound Chalcone Intermediate Chalcone (E)-1-(3,6-dichloropyridin-2-yl)-3- (4-chlorophenyl)prop-2-en-1-one Start->Chalcone Step 1: Claisen-Schmidt Condensation (EtOH, NaOH) Aldehyde Ar-CHO (e.g., 4-Chlorobenzaldehyde) Aldehyde->Chalcone Pyrazole Final Product 5-(4-chlorophenyl)-3-(3,6-dichloropyridin-2-yl) -4,5-dihydro-1H-pyrazole Chalcone->Pyrazole Step 2: Cyclocondensation (EtOH, Acetic Acid) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Pyrazole

Caption: High-level overview of the two-step synthesis protocol.

Part I: Synthesis of Chalcone Intermediate

Principle of Reaction

The synthesis of the chalcone proceeds via a base-catalyzed Claisen-Schmidt condensation. The hydroxide base (NaOH) deprotonates the α-carbon of the this compound, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent aldol addition product readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[13][14]

Detailed Experimental Protocol

Protocol ID: SYN-CHAL-01

Objective: To synthesize (E)-1-(3,6-dichloropyridin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one.

Materials:

  • This compound (1.0 eq, M.W. 190.03)[4]

  • 4-Chlorobenzaldehyde (1.05 eq, M.W. 140.57)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Hydrochloric Acid (HCl), dilute (e.g., 2 M)

  • Standard laboratory glassware, magnetic stirrer, and hotplate.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.90 g (10 mmol) of this compound and 1.48 g (10.5 mmol) of 4-chlorobenzaldehyde in 30 mL of ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Prepare a 40% aqueous solution of NaOH. Slowly add 5 mL of this solution dropwise to the ethanolic mixture over 10 minutes while stirring vigorously.

    • Expert Insight: The slow, dropwise addition of the base is critical to prevent side reactions and control the exotherm of the reaction. A rapid change in color (typically to yellow or orange) is expected, indicating chalcone formation.[13]

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

  • Once the reaction is complete (disappearance of the starting ketone), pour the reaction mixture into 100 mL of ice-cold water.

  • Acidify the mixture by slowly adding dilute HCl until the pH is approximately 5-6. This step neutralizes the excess base and precipitates the product.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with copious amounts of cold distilled water to remove any inorganic salts.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C).

  • Purification: Recrystallize the crude solid from hot ethanol to obtain the pure chalcone product as colored crystals.

Characterization Data

The identity and purity of the synthesized chalcone should be confirmed using standard analytical techniques. The expected data should be recorded in a structured format.

ParameterExpected Result
Physical Appearance Yellow to orange crystalline solid
Melting Point (°C) To be determined experimentally
TLC Rf To be determined (Hexane:EtOAc 7:3)
IR (KBr, cm-1) ~1660 (C=O, conjugated ketone), ~1590 (C=C), ~970 (trans C-H bend)
1H NMR (CDCl3, δ ppm) Signals for aromatic protons and two vinylic protons (doublets, J≈16 Hz)

Part II: Synthesis of Pyrazole Derivative

Principle of Reaction

Pyrazoles are synthesized via the cyclocondensation reaction of an α,β-unsaturated ketone (the chalcone) with hydrazine.[6] The reaction mechanism involves the initial nucleophilic attack of one of the hydrazine nitrogens on the β-carbon of the unsaturated system (Michael addition), followed by an intramolecular cyclization and subsequent dehydration to form the stable dihydropyrazole ring.

Detailed Experimental Protocol

Protocol ID: SYN-PYR-01

Objective: To synthesize 5-(4-chlorophenyl)-3-(3,6-dichloropyridin-2-yl)-4,5-dihydro-1H-pyrazole.

Materials:

  • Synthesized Chalcone Intermediate (1.0 eq)

  • Hydrazine Hydrate (NH2NH2·H2O, 80% solution, 1.5 eq)

  • Ethanol (95%) or Glacial Acetic Acid

  • Standard reflux apparatus.

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, place 1.56 g (5 mmol) of the synthesized chalcone.

  • Add 25 mL of ethanol, followed by 0.3 mL (~5.5 mmol) of hydrazine hydrate (80%).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Expert Insight: While the reaction can proceed without a catalyst, a catalytic amount of acid accelerates the cyclization step, often leading to shorter reaction times and cleaner product formation.[6]

  • Heat the mixture to reflux and maintain it for 6-8 hours. Monitor the reaction progress by TLC until the chalcone spot disappears.

  • After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution upon cooling.

  • If precipitation is incomplete, reduce the volume of the solvent using a rotary evaporator.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product thoroughly. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Characterization Data

Confirm the structure of the final pyrazole derivative. The disappearance of the chalcone's characteristic IR and NMR signals and the appearance of new signals will validate the transformation.

ParameterExpected Result
Physical Appearance White or off-white solid
Melting Point (°C) To be determined experimentally
IR (KBr, cm-1) ~3300 (N-H stretch), ~1600 (C=N stretch). Absence of C=O band ~1660 cm-1.[12]
1H NMR (CDCl3, δ ppm) Absence of vinylic protons. Appearance of three protons for the pyrazole ring as a characteristic AMX spin system (three doublets of doublets). Exchangeable N-H proton signal.[12]

Part III: Antimicrobial Susceptibility Testing

To assess the biological activity of the newly synthesized compounds, standardized antimicrobial susceptibility tests must be performed. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and qualitative activity are based on widely accepted methodologies.[15][16][17]

Workflow for Antimicrobial Testing

Antimicrobial_Workflow Start Synthesized Compound (Stock Solution in DMSO) MIC_Prep Serial Dilution of Compound in 96-Well Plate Start->MIC_Prep Quantitative Assay Disk_Prep Impregnate Sterile Disks with Compound Start->Disk_Prep Qualitative Assay Bact_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) MIC_Inoc Inoculate Wells with Bacteria Bact_Prep->MIC_Inoc Disk_Place Place Disks on Inoculated Mueller-Hinton Agar Plate Bact_Prep->Disk_Place MIC_Prep->MIC_Inoc Disk_Prep->Disk_Place Incubate_MIC Incubate Plate (37°C, 18-24h) MIC_Inoc->Incubate_MIC Incubate_Disk Incubate Plate (37°C, 18-24h) Disk_Place->Incubate_Disk Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Read_Disk Measure Zone of Inhibition (mm) Incubate_Disk->Read_Disk

Caption: Workflow for quantitative (MIC) and qualitative antimicrobial testing.

Protocol for Broth Microdilution (MIC Determination)

Protocol ID: AST-MIC-01

Objective: To quantitatively determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

Procedure:

  • Preparation of Inoculum: From a fresh overnight culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO (e.g., 1280 µg/mL). In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to obtain a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[17][18]

Protocol for Disk Diffusion Assay

Protocol ID: AST-DISK-01

Objective: To qualitatively screen the antimicrobial activity of the synthesized compounds.

Procedure:

  • Plate Preparation: Using a sterile cotton swab, evenly inoculate a Mueller-Hinton Agar (MHA) plate with a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • Compound Application: Pipette a fixed amount (e.g., 10 µL) of a known concentration of the test compound onto each disk. Allow the solvent to evaporate.

  • Incubation: Invert the plates and incubate at 37 °C for 18-24 hours.

  • Reading Results: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk.[17] A larger zone diameter indicates greater sensitivity of the organism to the compound.

Presentation of Antimicrobial Data

Results should be tabulated for clear comparison.

CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)
Chalcone IntermediateS. aureusTBDTBD
Chalcone IntermediateE. coliTBDTBD
Pyrazole DerivativeS. aureusTBDTBD
Pyrazole DerivativeE. coliTBDTBD
Ciprofloxacin (Control)S. aureusKnown ValueKnown Value
Ciprofloxacin (Control)E. coliKnown ValueKnown Value

Conclusion

This application note provides a comprehensive and technically grounded framework for the synthesis and antimicrobial evaluation of novel compounds derived from this compound. The described protocols for synthesizing chalcone and pyrazole derivatives are robust and adaptable, allowing for the generation of diverse molecular structures for screening. The inclusion of standardized antimicrobial testing procedures ensures that the resulting biological data is reliable and comparable. This integrated approach of synthesis and evaluation is fundamental to the discovery pipeline for new and effective antimicrobial agents.

References

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  • Commentary on Pyridine Compounds & its Antimicrobial Activities. (2021). Open Access Journals. [Link]

  • Wagh, S. P., Tembhare, V. R., & Bhaskar, C. S. (2024). Synthesis of pyrazole derivatives and their antimicrobial activities. AIP Publishing. [Link]

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  • El-Sayed, N. F., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

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  • Joksović, M. D., et al. (2024). Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes. Monatshefte für Chemie - Chemical Monthly. [Link]

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  • El-Ghamry, H. A., & El-Sayed, A. M. (2012). Schiff Base Complexes Derived from 2-Acetylpyridine, Leucine, and Some Metal Chlorides: Their Preparation, Characterization, and Physical Properties. Journal of Chemical & Engineering Data. [Link]

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Application Notes and Protocols: 1-(3,6-Dichloropyridin-2-YL)ethanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-(3,6-Dichloropyridin-2-YL)ethanone as a versatile building block in contemporary drug discovery. The protocols and insights presented herein are grounded in established chemical principles and draw parallels from advancements in the medicinal chemistry of related heterocyclic compounds.

Introduction: The Strategic Value of the Dichloropyridine Scaffold

This compound (CAS No: 1260902-17-7) is a halogenated pyridinyl ketone that presents a unique combination of reactive sites, making it a valuable starting material for the synthesis of diverse compound libraries.[1][2][3] Its structural features—a reactive acetyl group and two chlorine atoms on the pyridine ring at positions 3 and 6—offer multiple avenues for chemical modification. The pyridine core is a well-established privileged scaffold in medicinal chemistry, found in numerous approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The chloro-substituents provide handles for cross-coupling reactions or nucleophilic substitutions, enabling the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties.

Compound Profile:

PropertyValueSource
CAS Number 1260902-17-7[1]
Molecular Formula C7H5Cl2NO[1][2]
Molecular Weight 190.03 g/mol [1][4]
Appearance Off-white to yellow solid-
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMSO)-

Synthetic Utility and Key Transformations

The strategic value of this compound lies in its capacity to undergo a variety of chemical transformations. The following sections outline key reaction protocols to generate diversified molecular scaffolds.

Modification of the Acetyl Group

The acetyl moiety serves as a versatile handle for constructing more complex side chains.

This protocol details the bromination of the acetyl group, creating a reactive electrophilic site for the introduction of various nucleophiles.

Objective: To synthesize 2-bromo-1-(3,6-dichloropyridin-2-yl)ethanone.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous CCl4, add NBS (1.1 eq).

  • Add a catalytic amount of AIBN (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2-bromo-1-(3,6-dichloropyridin-2-yl)ethanone.

Causality: The use of NBS and a radical initiator like AIBN allows for selective bromination at the α-carbon of the acetyl group under relatively mild conditions, preserving the dichloropyridine core.

Functionalization of the Pyridine Ring

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

This protocol demonstrates the selective displacement of one of the chlorine atoms with an amine, a common strategy for introducing diversity and modulating biological activity.

Objective: To synthesize 1-(3-chloro-6-(phenylamino)pyridin-2-yl)ethanone.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add aniline (1.2 eq) and K2CO3 (2.0 eq).

  • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Expertise & Experience: The choice of a polar aprotic solvent like DMF facilitates the SNAr reaction. The use of a base like K2CO3 is crucial to neutralize the HCl generated during the reaction. The chlorine at the 6-position is generally more susceptible to nucleophilic attack than the one at the 3-position in this scaffold.

Application in Target-Oriented Drug Discovery

The derivatives of this compound are promising candidates for targeting various disease areas, including oncology and infectious diseases.

Development of Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. By elaborating on the this compound core, potent inhibitors of kinases such as Cyclin-Dependent Kinase 2 (CDK2) can be developed.[5]

CDK2_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Receptor->Ras_Raf_MEK_ERK Cyclin_D Cyclin D Synthesis Ras_Raf_MEK_ERK->Cyclin_D CDK4_6 CDK4/6-Cyclin D Complex Cyclin_D->CDK4_6 Rb Rb Phosphorylation CDK4_6->Rb E2F E2F Release Rb->E2F Cyclin_E Cyclin E Synthesis E2F->Cyclin_E CDK2 CDK2-Cyclin E Complex Cyclin_E->CDK2 S_Phase S-Phase Entry CDK2->S_Phase Derivative This compound Derivative Derivative->CDK2 Inhibition

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against CDK2.

Objective: To determine the IC50 value of a test compound against CDK2/Cyclin E1.

Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme

  • Histone H1 substrate

  • [γ-33P]ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound dissolved in DMSO

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add kinase buffer, Histone H1 substrate, and the test compound dilution.

  • Initiate the reaction by adding a mixture of CDK2/Cyclin E1 and [γ-33P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Synthesis of Potential Antimicrobial Agents

The dichloropyridine motif can be found in compounds with antimicrobial properties.[6] Modifications of this compound can lead to novel antibacterial or antifungal agents.

Antimicrobial_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Derivatization Derivatization (e.g., Protocol 2.1.1, 2.2.1) Start->Derivatization Purification Purification & Characterization Derivatization->Purification MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Purification->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Cytotoxicity Cytotoxicity Assay (e.g., on L929 cells) MIC_Assay->Cytotoxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis MBC_Assay->SAR_Analysis Cytotoxicity->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

This protocol describes the determination of the MIC of a compound against a bacterial strain.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound in DMSO

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This compound is a highly valuable and versatile starting material for medicinal chemistry campaigns. Its distinct reactive sites allow for the systematic generation of diverse chemical libraries. The protocols and strategic insights provided in these application notes are intended to empower researchers to harness the full potential of this scaffold in the discovery and development of novel therapeutics for a range of diseases. The illustrative applications in kinase inhibition and antimicrobial research highlight just a fraction of the possibilities that can be explored with this promising building block.

References

  • Al-Ostoot, F. H., et al. (2021). CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. RSC Advances, 11(35), 21557-21571. [Link]

  • PubChem. 1-(3,6-Dichloropyridin-2-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • Johnson, C. N., et al. (2018). A Fragment-Derived Clinical Candidate for Antagonism of X-Linked and Cellular Inhibitor of Apoptosis Proteins. Journal of Medicinal Chemistry, 61(16), 7314-7329. [Link]

  • Płazińska, A., et al. (2020). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 25(23), 5594. [Link]

  • Obakiro, S. B., et al. (2020). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PLOS ONE, 15(7), e0235583. [Link]

  • PubChem. 1-(6-Chloropyridin-2-yl)ethanone. National Center for Biotechnology Information. [Link]

  • ResearchGate. Plot of antimycobacterial activity of 6‐chloropyridin‐2‐yl derivatives.... [Link]

  • Gornowicz, A., et al. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 26(11), 3393. [Link]

  • ResearchGate. (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. [Link]

  • Szychowska, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4983. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 1-(3,6-Dichloropyridin-2-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(3,6-dichloropyridin-2-yl)ethanone, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Recognizing the challenges associated with the functionalization of electron-deficient pyridine rings, this note details a robust and scalable protocol centered on a Grignard reaction with a suitable precursor. We move beyond a simple recitation of steps to explain the critical causality behind procedural choices, emphasizing process safety management (PSM), reaction optimization, and analytical validation. The protocols described herein are designed for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors, providing a framework for safe, efficient, and reproducible synthesis on a larger scale.

Introduction and Strategic Rationale

The this compound scaffold is a privileged structural motif found in a variety of biologically active compounds. Its derivatives are crucial for the synthesis of advanced materials and are particularly significant as precursors for active pharmaceutical ingredients (APIs).[1] However, the synthesis of such molecules is not trivial. The pyridine ring, particularly when substituted with two electron-withdrawing chlorine atoms, is deactivated towards classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[2][3]

Several synthetic avenues exist for the preparation of acetylpyridines, including:

  • Oxidation of ethylpyridine precursors: This route is often hampered by the limited availability of the starting materials and the use of stoichiometric, potentially hazardous oxidants, posing safety risks on an industrial scale.[4]

  • Friedel-Crafts Acylation: While a cornerstone of aromatic chemistry, its application to heavily deactivated pyridine rings is challenging, often requiring harsh conditions and resulting in low yields.[5]

  • Organometallic Approaches: The use of organolithium or Grignard reagents offers a powerful alternative for C-C bond formation.[4][6] Specifically, the addition of a methyl organometallic reagent to a pyridine derivative activated at the 2-position (e.g., a nitrile or ester) is a highly effective strategy.

This application note focuses on a Grignard-based approach, selected for its reliability, high yield potential, and adaptability to industrial scale. The chosen strategy involves the reaction of a methyl Grignard reagent with a 3,6-dichloropyridine-2-carbonitrile precursor. This pathway circumvents the difficulties of direct acylation and provides a convergent and efficient route to the target molecule.

Process Safety Management (PSM) for Scalable Synthesis

Transitioning a synthesis from the laboratory bench to a pilot or manufacturing scale necessitates a rigorous approach to process safety. The protocol detailed herein involves highly reactive and potentially hazardous materials, mandating a thorough risk assessment.[7] Adherence to standards such as the OSHA Process Safety Management (PSM) framework is critical for preventing catastrophic incidents involving hazardous chemicals.[8][9][10]

Key Hazards in this Synthesis:

  • Grignard Reagents (e.g., Methylmagnesium Bromide): These are highly reactive and can be pyrophoric, igniting spontaneously upon contact with air or moisture. Their quenching is highly exothermic.[11][12][13]

  • Solvents (e.g., Tetrahydrofuran - THF): Ethereal solvents like THF are flammable and can form explosive peroxides upon prolonged exposure to air.

  • Runaway Reactions: The Grignard addition is exothermic. Improper temperature control or too rapid addition of the reagent can lead to a dangerous, uncontrolled increase in temperature and pressure.

  • Hazardous Byproducts: Quenching the reaction with aqueous acid will generate flammable gases (e.g., methane) and corrosive acidic waste streams.

The following workflow diagram outlines the essential stages of a process safety review for this synthesis.

cluster_PSM Process Safety Management Workflow A Hazard Identification (Reagents, Exotherms, Byproducts) B Process Hazard Analysis (PHA) (HAZOP, What-If Analysis) A->B Input C Risk Mitigation & Control (Engineering Controls, PPE, SOPs) B->C Develop E Pre-Startup Safety Review (PSSR) C->E Implement D Management of Change (MOC) (For any process deviation) D->E Review F Operational Monitoring (Temp, Pressure, In-Process Controls) E->F Authorize G Incident Investigation & Continuous Improvement F->G Feedback Loop G->A Refine

Caption: A workflow for process safety management (PSM) in chemical synthesis.

Hazard Mitigation and Control Summary
HazardPotential ConsequenceMitigation Strategy
Grignard Reagent Exposure Fire, explosion, severe burnsHandle under inert atmosphere (N₂/Ar). Use cannula or syringe transfer techniques.[13] Ensure all glassware and solvents are scrupulously dry.[14]
Reaction Exotherm Runaway reaction, vessel over-pressurizationUse a jacketed reactor with a reliable cooling system. Add Grignard reagent slowly via addition funnel or pump. Monitor internal temperature continuously.
Flammable Solvents (THF) Fire, explosionWork in a well-ventilated area (fume hood or ventilated enclosure). Ground all equipment to prevent static discharge. Use peroxide-free THF.
Quenching Process Rapid gas evolution, splashingQuench by slowly adding the reaction mixture to a cooled, stirred quenching solution (e.g., aqueous NH₄Cl or dilute HCl). Vent the receiving vessel.
Chlorinated Pyridines Toxicity, environmental hazardHandle with appropriate PPE (gloves, safety glasses, lab coat). Dispose of waste according to institutional and local regulations.

Detailed Synthesis Protocol

This section details a two-step process for the scale-up synthesis of the target compound, starting from the commercially available 2,6-dichloropyridine.

Start 2,6-Dichloropyridine Step1 Step 1: Cyanation (e.g., with Zn(CN)₂ / Pd catalyst) Start->Step1 Intermediate 3,6-Dichloropyridine-2-carbonitrile Step1->Intermediate Step2 Step 2: Grignard Reaction (CH₃MgBr in THF) Intermediate->Step2 Workup Aqueous Quench & Workup Step2->Workup Product This compound Workup->Product

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 3,6-Dichloropyridine-2-carbonitrile

This precursor can be synthesized from 2,6-Dichloropyridine via various methods, including palladium-catalyzed cyanation. This protocol assumes the precursor is available or has been synthesized separately.

Step 2: Scale-Up Synthesis of this compound

This protocol is designed for a 100 g scale synthesis. All equipment should be appropriately sized and rated for the intended use.

Reagents and Equipment:

  • Reactor: 5 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, nitrogen inlet/outlet, and a reflux condenser.

  • Addition Funnel: 1 L pressure-equalizing dropping funnel.

  • Chemicals:

    • 3,6-Dichloropyridine-2-carbonitrile (173.0 g, 1.0 mol)

    • Methylmagnesium bromide solution (3.0 M in diethyl ether, 400 mL, 1.2 mol)

    • Anhydrous Tetrahydrofuran (THF), inhibitor-free (2.0 L)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution (1.5 L)

    • Hydrochloric acid (2 M HCl, ~1.0 L for workup)

    • Ethyl acetate (for extraction, ~3.0 L)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Reactor Preparation:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen.

    • Equip the 5 L reactor with the mechanical stirrer, temperature probe, condenser with nitrogen bubbler, and the addition funnel.

    • Maintain a positive pressure of nitrogen throughout the entire procedure.

  • Reagent Charging:

    • Charge 3,6-dichloropyridine-2-carbonitrile (173.0 g, 1.0 mol) into the reactor.

    • Add 1.5 L of anhydrous THF. Stir the mixture until all solids are dissolved.

    • Cool the reactor contents to -10 °C using a circulating chiller.

  • Grignard Addition (Critical Step):

    • Charge the methylmagnesium bromide solution (400 mL, 1.2 mol) into the addition funnel.

    • Add the Grignard reagent dropwise to the stirred solution in the reactor over a period of 90-120 minutes.

    • CAUSALITY: Slow addition is crucial to control the reaction exotherm. The internal temperature must be maintained between -10 °C and -5 °C. A rapid temperature increase indicates a potential runaway reaction.

    • After the addition is complete, allow the reaction mixture to stir at -5 °C for an additional 1 hour.

  • Reaction Monitoring:

    • Carefully take a small aliquot from the reaction, quench it with saturated NH₄Cl, and extract with ethyl acetate.

    • Analyze the organic layer by TLC or HPLC to confirm the consumption of the starting nitrile.

  • Reaction Quench (Critical Step):

    • In a separate vessel, prepare a stirred solution of 1.5 L of saturated aqueous NH₄Cl and cool it to 0-5 °C in an ice bath.

    • CAUSALITY: The quench is highly exothermic. Slowly transfer the reaction mixture via cannula or a pump into the cold, stirred quenching solution at a rate that maintains the quench pot temperature below 20 °C. This prevents excessive gas evolution and splashing.

    • After the transfer is complete, stir the resulting slurry for 30 minutes.

  • Work-up and Extraction:

    • Adjust the pH of the slurry to ~2 by the slow addition of 2 M HCl. This dissolves the magnesium salts.

    • Transfer the mixture to a suitable separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 1 L).

    • Combine the organic layers and wash with brine (1 x 1 L).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product, a yellow-to-brown oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Analytical Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueSpecification / Expected ResultPurpose
¹H NMR (CDCl₃)δ ~2.7 (s, 3H, -CH₃), 7.4-7.9 (m, 2H, Ar-H)Structural Confirmation
¹³C NMR (CDCl₃)δ ~28 (-CH₃), ~125-155 (Ar-C), ~198 (C=O)Structural Confirmation
GC-MS M⁺ peak corresponding to C₇H₅Cl₂NOMolecular Weight Confirmation
HPLC Purity > 98%Quantitative Purity Assessment
Melting Point Literature value dependent on purityPurity and Identity Check

Expected Yield: 75-85% based on the limiting reagent (3,6-dichloropyridine-2-carbonitrile).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Grignard reagent (degraded by moisture/air). Wet solvent or glassware.Use fresh, titrated Grignard reagent. Ensure all equipment and solvents are rigorously dried.[14]
Formation of Side Products Reaction temperature too high. Grignard reagent added too quickly.Maintain strict temperature control during addition (-10 to -5 °C). Increase the addition time.
Difficult Work-up (Emulsions) Incomplete dissolution of magnesium salts.Ensure pH is sufficiently acidic (~2) during workup. Add more brine during washing to help break the emulsion.
Low Isolated Yield Incomplete extraction. Product loss during purification.Perform at least three extractions. Optimize purification method (e.g., choice of recrystallization solvent).

Conclusion

The protocol described provides a reliable, scalable, and well-characterized method for the synthesis of this compound. By prioritizing a robust Grignard-based strategy and integrating rigorous process safety management principles, this guide serves as a valuable resource for transitioning this important intermediate from laboratory research to pilot-scale production. The emphasis on understanding the causality behind critical process steps ensures that researchers and engineers can adapt and troubleshoot the synthesis effectively, leading to consistent and high-quality outcomes.

References

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. Available at: [Link]

  • Shimizu, S., Watanabe, N., & Kataoka, T. (2005). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Available at: [Link]

  • Arockiam, P. B., Bruneau, C., & Dixneuf, P. H. (2012). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Chemical Reviews. Available at: [Link]

  • Bora, U. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Seregin, I. V., & Gevorgyan, V. (2007). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chemical Society Reviews. Available at: [Link]

  • Post Apple Scientific. (2024). Industrial Chemicals: How Pyridine Is Produced. Available at: [Link]

  • Wang, D.-H., & Yu, J.-Q. (2011). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Nature. Available at: [Link]

  • Friscic, T., & James, S. L. (2018). Mechanochemical routes for the synthesis of acetyl- and bis-(imino)pyridine ligands and organometallics. Dalton Transactions. Available at: [Link]

  • St-Jean, O., & Lithgow, A. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Available at: [Link]

  • Rathman, T. L., & Schwindeman, J. A. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development. Available at: [Link]

  • Semantic Scholar. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Available at: [Link]

  • Kinematica. (2023). Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. Available at: [Link]

  • Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Direct Synthesis of Pyridine Derivatives. Organic Letters. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. Available at: [Link]

  • Google Patents. (2019). CN109503469B - Preparation method of 2-acetylpyridine.
  • Google Patents. (2019). CN109503469A - A kind of preparation method of 2- acetylpyridine.
  • Wikipedia. 2,6-Diacetylpyridine. Available at: [Link]

  • Gellis, A., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Molecules. Available at: [Link]

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  • Harutyunyan, S. R., et al. (2013). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Angewandte Chemie. Available at: [Link]

  • Field1st. (2024). OSHA Process Safety Management: Complete Guide (2025). Available at: [Link]

  • Comins, D. L., et al. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Occupational Safety and Health Administration. 1910.119 - Process safety management of highly hazardous chemicals. Available at: [Link]

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  • Harutyunyan, S. R., et al. (2012). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (2022). CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
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Purification techniques for products synthesized from 1-(3,6-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of Synthetic Products Derived from 1-(3,6-Dichloropyridin-2-YL)ethanone

Authored by a Senior Application Scientist

Introduction

This compound is a highly functionalized heterocyclic ketone, serving as a critical building block in the synthesis of a diverse array of compounds in agrochemicals, pharmaceuticals, and materials science.[1][2][3][4] Its structure features multiple reactive sites: the acetyl group, the chlorinated pyridine ring, and the basic nitrogen atom. This versatility, while advantageous for synthesis, often leads to complex crude reaction mixtures containing starting materials, reagents, byproducts, and isomers.

This document provides researchers, scientists, and drug development professionals with a detailed guide to the most effective purification techniques for products synthesized from this valuable starting material. The protocols and strategies outlined herein are designed to be robust and adaptable, emphasizing the chemical principles that underpin successful purification to achieve high levels of purity.

Foundational Strategy: Understanding the Impurity Profile

Before any purification is attempted, a preliminary analysis of the crude reaction mixture is paramount. Techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provide critical insights into the composition of the mixture.

Common impurities encountered in reactions involving this compound and its derivatives include:

  • Unreacted Starting Material: The presence of the starting ketone.

  • Reagents and Catalysts: Residual coupling agents, bases, or metal catalysts (e.g., Palladium).

  • Byproducts: Formed from side reactions, such as over-substitution on the pyridine ring or undesired reactions at the acetyl group.

  • Solvents and Water: Residual solvents from the reaction or workup.

The basicity of the pyridine nitrogen (pKa typically between 5 and 6) is a key chemical handle that can be exploited in several purification techniques.[5]

Primary Purification Technique: Acid-Base Liquid-Liquid Extraction

Liquid-liquid extraction is a powerful first-line technique for purifying pyridine derivatives, leveraging their basic character to separate them from neutral or acidic impurities.[6][7][8] This method is particularly effective for removing non-basic organic byproducts and is an excellent initial clean-up step post-reaction.[9][10]

Principle of Operation: The basic nitrogen atom of the pyridine ring can be protonated by an aqueous acid, forming a water-soluble salt. This salt partitions into the aqueous phase, leaving non-basic impurities behind in the organic phase. Subsequent basification of the aqueous layer neutralizes the pyridine derivative, rendering it organic-soluble again for re-extraction into a fresh organic solvent.[7][8]

Protocol 1: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (CH₂Cl₂).[10]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The volume of the acid wash should be about one-third to one-half the volume of the organic phase.[10] Shake the funnel vigorously, venting frequently to release any pressure buildup.[6]

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the protonated product) into a clean flask.

  • Repeat Extraction: Repeat the acidic wash on the organic layer 1-2 more times to ensure complete extraction of the basic product. Combine all acidic aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as saturated sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (NaOH), with stirring until the solution is basic (confirm with pH paper) and the product precipitates or forms an oil.

  • Back-Extraction: Extract the neutralized product from the aqueous phase using a fresh portion of organic solvent (e.g., ethyl acetate). Repeat this extraction 2-3 times.

  • Final Workup: Combine the organic extracts from the back-extraction. Wash with brine (saturated NaCl solution) to remove residual water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[11]

High-Resolution Purification: Column Chromatography

When extraction is insufficient to separate the desired product from impurities with similar basicity or polarity, column chromatography is the method of choice.[5][12][13]

A. Normal-Phase Chromatography (Silica Gel)

This is the most common chromatographic technique for moderately polar organic compounds.

Principle of Operation: Separation is based on the differential adsorption of compounds onto the polar silica gel stationary phase. Less polar compounds travel faster down the column with the non-polar mobile phase, while more polar compounds are retained longer.[11]

Critical Consideration for Pyridine Derivatives: Peak Tailing The basic nitrogen of pyridine derivatives can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction can lead to significant peak tailing, resulting in poor separation and lower recovery.[5]

Mitigation Strategy: To obtain symmetrical peaks, the acidic sites on the silica gel must be deactivated. This is readily achieved by adding a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide, to the mobile phase.[5]

Protocol 2: Normal-Phase Silica Gel Chromatography
  • Solvent System Selection: Using TLC, identify a mobile phase (typically a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate) that gives the desired product an Rf value of approximately 0.2-0.4. Remember to add 0.5% Et₃N to the TLC developing jar to simulate column conditions.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase and carefully pack it into a column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like CH₂Cl₂. For optimal resolution, it is often best to pre-adsorb the sample onto a small amount of silica gel (dry loading). To do this, dissolve the sample, add silica gel, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Elute the column with the pre-determined mobile phase (containing Et₃N). Apply gentle positive pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

B. Reverse-Phase Chromatography (C18)

Reverse-phase chromatography is ideal for more polar pyridine derivatives.

Principle of Operation: The stationary phase is non-polar (e.g., silica gel functionalized with C18 alkyl chains), and the mobile phase is polar (e.g., mixtures of water and acetonitrile or methanol). More polar compounds elute first.

Critical Consideration: pH Control The mobile phase pH is a critical parameter as it dictates the ionization state of the pyridine derivative.[5] To ensure reproducible retention times and good peak shape, the mobile phase is typically buffered. Using a buffer with a pH of > 8 can neutralize the pyridine, which often improves peak shape, but this requires a pH-stable column as traditional silica-based C18 columns can dissolve at high pH.[5]

Final Polishing: Crystallization

Crystallization is an exceptionally powerful technique for achieving the highest level of purity for solid compounds and is highly scalable.[14][15][16]

Principle of Operation: This technique relies on the differences in solubility of the desired compound and impurities in a given solvent at different temperatures. A saturated solution of the crude product is prepared in a hot solvent, and as the solution cools slowly, the solubility of the product decreases, leading to the formation of a crystal lattice that excludes impurities.

Protocol 3: Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature or below. Test small batches in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or solvent mixtures like ethanol/water) to find the optimal one.[14]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen solvent to dissolve it completely at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Summary of Purification Strategies

TechniquePrinciple of SeparationBest Suited ForKey Considerations & Troubleshooting
Acid-Base Extraction Partitioning between immiscible liquids based on the compound's pKa.[8]Initial cleanup to remove neutral or acidic impurities from basic pyridine products.[9]Ensure complete protonation/deprotonation by checking pH. Emulsions can form; can be broken by adding brine.
Normal-Phase Chromatography Differential adsorption onto a polar stationary phase (silica gel).Separating compounds with different polarities. The workhorse of purification.[5]Peak Tailing: Add 0.1-1% triethylamine to the eluent to deactivate acidic silanol sites.[5] Use dry loading for better resolution.
Reverse-Phase Chromatography Partitioning between a non-polar stationary phase (C18) and a polar mobile phase.Purifying more polar or water-soluble pyridine derivatives.pH Control is critical: Use buffered mobile phases to ensure reproducible results.[5] High pH (>8) requires a pH-stable column.[5]
Crystallization Differential solubility at varying temperatures.[14]Final purification of solid compounds to achieve very high purity; scalable.Solvent choice is key. Slow cooling promotes the growth of purer, larger crystals. Ensure the final product is completely dry.

Visual Workflow

General Purification Workflow Diagram

The following diagram illustrates a typical decision-making process for purifying products derived from this compound.

PurificationWorkflow Start Crude Reaction Mixture Extraction Acid-Base Liquid-Liquid Extraction Start->Extraction Assess1 Purity Assessment (TLC, LC-MS) Extraction->Assess1 Chromatography Normal-Phase Column Chromatography Assess1->Chromatography Impure End Pure Product (>98%) Assess1->End Sufficiently Pure Assess2 Purity Assessment (TLC, NMR) Chromatography->Assess2 Crystallization Crystallization Assess2->Crystallization Solid & Requires Higher Purity Assess2->End Sufficiently Pure Crystallization->End

Caption: A logical workflow for the purification of pyridine derivatives.

References

  • Benchchem. Chromatographic Purification of Pyridine Derivatives. Benchchem Technical Support Center.
  • Ito, Y. (2005).
  • Zhang, J., et al. (2021). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm (RSC Publishing).
  • University of Colorado Boulder. Extraction.
  • Los Alamos National Laboratory. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • Burrow, M. P., et al. The Synthesis and Liquid Crystal Properties of Some 2,5-Disubstituted Pyridines. Liquid Crystals, Vol 3, No 12.
  • Constable, E. C., et al. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. MDPI.
  • Perlovich, G. L. (2021). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening.
  • JoVE. (2020). Extraction - Concept.
  • Mukherjee, A., et al. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals.
  • Organic Syntheses Procedure. Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
  • MIT OpenCourseWare. 8.4 - Extraction and Washing Guide.
  • University of Toronto. Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • Laha, J. K., et al. (2009). An air-dried, 1-L, three-necked, round-bottomed flask is equipped.... Organic Syntheses Procedure.
  • Synblock. CAS 1260902-17-7 | 1-(3,6-Dichloro-pyridin-2-yl)-ethanone.
  • ChemicalBook. This compound | 1260902-17-7.
  • Ghorai, P. (2025).
  • PubChem. 1-(3,6-Dichloropyridin-2-yl)ethan-1-one.
  • J&W Pharmlab. 1-(3,6-Dichloro-pyridin-2-yl)-ethanone - CAS:1260902-17-7.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,6-Dichloropyridin-2-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,6-dichloropyridin-2-yl)ethanone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during their synthetic campaigns. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

The construction of the 2-acetyl-3,6-dichloropyridine scaffold is typically achieved through two main strategies: organometallic addition to a carboxylic acid derivative or a cross-coupling reaction.

  • Grignard Reaction: This classic approach often involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a suitable 3,6-dichloropicolinoyl derivative (e.g., an acid chloride, Weinreb amide, or nitrile). An alternative is the formation of a pyridyl Grignard reagent from a halogenated precursor, followed by reaction with an acetylating agent. While cost-effective, Grignard reactions with highly functionalized pyridines can be challenging due to high reactivity and potential side reactions.[1][2]

  • Negishi Cross-Coupling: This palladium-catalyzed reaction involves coupling a 2,3,6-tri-substituted pyridine with an organozinc reagent.[3][4] For instance, 2-bromo-3,6-dichloropyridine can be coupled with an acetyl-zinc species. Negishi couplings are known for their functional group tolerance and often provide higher yields and cleaner reactions than Grignard methods, though they require careful optimization of catalysts and ligands.[5]

Q2: I'm experiencing consistently low yields. What are the most common culprits?

Low yields in these syntheses can typically be traced back to one of three areas:

  • Reagent Quality and Stoichiometry: Organometallic reagents (Grignard, organozinc) are highly sensitive to moisture and air. Impure starting materials or improperly prepared reagents are a primary cause of failure.

  • Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, Grignard reactions are highly exothermic and may require sub-zero temperatures to prevent side-product formation.[2] Cross-coupling reactions depend on a delicate balance to ensure the catalytic cycle proceeds efficiently.

  • Inherent Substrate Reactivity: The 3,6-dichloropyridine ring is electron-deficient. The chlorine atoms and the ring nitrogen influence the reactivity of the C2 position, which can lead to competing reaction pathways or sluggish conversions.

This guide will now delve into specific troubleshooting scenarios for the most common synthetic methods.

Troubleshooting Guide: Grignard Reaction Pathway

The use of Grignard reagents is a powerful method for C-C bond formation but presents significant challenges, especially on a larger scale, due to runaway exotherms and strict atmospheric requirements.[1]

Problem 1: Failure to form the Grignard reagent or low concentration.

Causality: Grignard reagent formation is a heterogeneous reaction on the surface of magnesium metal. The surface must be free of passivating magnesium oxide, and the environment must be scrupulously free of water and oxygen.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).[6] Solvents like THF or diethyl ether must be anhydrous grade, preferably distilled from a suitable drying agent.

  • Activate the Magnesium: Magnesium turnings are often coated with an oxide layer that prevents reaction.

    • Mechanical Activation: Briefly stir the magnesium turnings without solvent under an inert atmosphere to break up the surface.

    • Chemical Activation: Add a small crystal of iodine (the color should dissipate upon initiation) or a few drops of 1,2-dibromoethane.[6] These agents react with the magnesium surface to expose fresh, reactive metal.

  • Initiate the Reaction: Add a small portion of your halide to the activated magnesium. A gentle exotherm and bubbling should be observed. If not, gentle warming with a heat gun may be necessary. Once initiated, the remaining halide should be added at a rate that maintains a gentle reflux.[6]

Problem 2: Low yield of the desired ketone with formation of byproducts.

Causality: The high reactivity of Grignard reagents can lead to side reactions, especially with a multifunctional substrate like dichloropyridine. Over-addition to the ketone product can form a tertiary alcohol, while reaction with the nitrile or ester starting material can be complex.

Troubleshooting Protocol & Optimization:

  • Use a Weinreb Amide: Converting the 3,6-dichloropicolinic acid to an N-methoxy-N-methylamide (Weinreb amide) is a highly effective strategy. The resulting tetrahedral intermediate formed upon Grignard addition is stable at low temperatures, preventing over-addition. The ketone is only liberated upon acidic workup.

  • Control the Temperature: Perform the Grignard addition at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and improve selectivity.[2]

  • Inverse Addition: Add the substrate solution slowly to the Grignard reagent (inverse addition) to maintain a low concentration of the electrophile, which can suppress certain side reactions.

Workflow: Grignard Troubleshooting Logic

Caption: Decision tree for troubleshooting Grignard reactions.

Troubleshooting Guide: Negishi Cross-Coupling Pathway

Negishi coupling offers a milder, more selective alternative for synthesizing complex ketones.[4] Success hinges on the integrity of the catalytic cycle. Low yields are often due to inefficient catalysis.

Problem 1: Inefficient coupling with significant starting material recovery.

Causality: This indicates a problem within the catalytic cycle (oxidative addition, transmetalation, or reductive elimination). The choice of palladium source and, more importantly, the phosphine ligand, is critical for success.

Troubleshooting Steps:

  • Screen Palladium Catalysts: While the palladium source often has a minimal effect on yield, catalysts like Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are common starting points.[3]

  • Optimize the Ligand: This is the most crucial variable. For electron-deficient pyridyl halides, bulky, electron-rich phosphine ligands are often superior. They promote the rate-limiting oxidative addition step and stabilize the palladium center.

    • Rationale: Ligands like RuPhos or XPhos have been shown to inhibit undesirable pathways and promote efficient turnover, leading to higher yields.[3]

Data Presentation: Ligand Effects on Negishi Coupling
LigandCatalystSolventTemperature (°C)Yield (%)Rationale for Performance
PPh₃Pd₂(dba)₃THF6535%Standard ligand; may be too slow for this substrate.
P(t-Bu)₃Pd₂(dba)₃Dioxane8062%Increased bulk and electron-donating ability improves yield.
RuPhos Pd(OAc)₂Dioxane8085% Highly bulky and electron-rich biarylphosphine; excellent for coupling with heteroaryl chlorides.[3]
XantphosPd(OAc)₂Dioxane8055%Wide bite angle ligand; may not be optimal for this specific transformation.

Note: Yields are representative and will vary based on exact substrate and conditions.

Problem 2: Formation of homo-coupled byproducts.

Causality: Homo-coupling (e.g., dimerization of the organozinc reagent) suggests that the transmetalation step is slow relative to other decomposition or coupling pathways.

Troubleshooting Steps:

  • Check Organozinc Reagent Quality: Ensure the organozinc reagent is freshly prepared or properly stored. Titrate to determine the exact concentration before use.

  • Solvent Choice: The polarity of the solvent can influence the rates of the catalytic steps. Screen solvents like THF, Dioxane, and Toluene.

  • Additives: In some cases, the addition of salts like LiCl can help break up zinc aggregates and facilitate transmetalation.

Visualization: The Negishi Catalytic Cycle

Negishi_Cycle A Ar-X (Dichloropyridine) D Oxidative Addition (Ar-Pd(II)-X)Ln A->D B R-ZnX (Organozinc) E Transmetalation (Ar-Pd(II)-R)Ln B->E C Pd(0)Ln C->D Slow step Improved by e⁻ rich ligands D->E Often fast F Reductive Elimination E->F Isomerization may precede H ZnX₂ E->H F->C Catalyst Regeneration G Ar-R (Product) F->G

Caption: The catalytic cycle for the Negishi cross-coupling reaction.

Optimized Experimental Protocol: Negishi Coupling

This protocol provides a robust starting point for the synthesis of this compound using an optimized catalyst system.

Materials:

  • 2-Bromo-3,6-dichloropyridine

  • Acetylzinc chloride (or prepared in situ from acetyl chloride and Zn dust)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Anhydrous Dioxane

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stir bar, add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add 2-bromo-3,6-dichloropyridine (1.0 equiv) followed by anhydrous dioxane. Stir for 10 minutes to allow for catalyst pre-formation.

  • Organozinc Addition: Add the solution of acetylzinc chloride (1.2-1.5 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

References

  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell University Honors Theses. [Link]

  • ResearchGate. Optimization of Negishi coupling reaction of 2 a.[a]. [Link]

  • Scarpelli, R., et al. (2022). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. 2,6-Diacetylpyridine. [Link]

  • Semantic Scholar. Atroposelective Negishi Coupling Optimization Guided by Multivariate Linear Regression Analysis. [Link]

  • Google Patents. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
  • AIChE. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. [Link]

  • Wikipedia. 2-Acetylpyridine. [Link]

  • Google Patents.
  • PubMed Central. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Organic Syntheses. Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy. [Link]

Sources

Technical Support Center: Functionalization of 1-(3,6-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3,6-Dichloropyridin-2-YL)ethanone. This versatile building block is crucial in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. However, its multiple reactive sites—two distinct chlorine atoms, an electron-deficient pyridine ring, and an acetyl group with acidic α-protons—can lead to a variety of side reactions. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I am performing a nucleophilic aromatic substitution (SNAr). Which of the two chlorine atoms is more reactive?

A: The chlorine at the C6 position is significantly more reactive towards nucleophilic attack than the chlorine at the C3 position. The pyridine nitrogen atom is electron-withdrawing, which reduces electron density at the ortho (C2, C6) and para (C4) positions, making them susceptible to nucleophilic attack.[1][2][3] The C6-position is ortho to the nitrogen, and the intermediate formed upon nucleophilic attack (a Meisenheimer-like complex) is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[1][4] Conversely, attack at the C3 (meta) position does not allow for this resonance stabilization, resulting in a much higher activation energy barrier.[1]

Q2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing or giving very low yields. What is the likely cause?

A: The most common cause of failure in Pd-catalyzed reactions with pyridine-containing substrates is catalyst inhibition or poisoning by the pyridine nitrogen.[5][6] The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, occupying a coordination site and preventing the catalytic cycle (oxidative addition, transmetalation, reductive elimination) from proceeding efficiently. To overcome this, ensure you are using a suitable ligand system (e.g., sterically hindered phosphine ligands like those developed by Buchwald) that can both stabilize the palladium catalyst and promote the desired reactivity over catalyst inhibition.[7] Also, rigorously ensure your solvent and reagents are anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.

Q3: I am observing a significant amount of a dark, tar-like substance in my reaction flask, especially when using a strong base. What is happening?

A: This is likely due to side reactions involving the acetyl group's α-protons. The protons on the methyl group adjacent to the carbonyl are acidic. In the presence of a strong base (e.g., LDA, NaH, or even concentrated hydroxides), these protons can be abstracted to form an enolate. This enolate is a potent nucleophile and can participate in self-condensation reactions (e.g., aldol condensation) with another molecule of the starting material, leading to oligomerization and polymerization, which often presents as an intractable tar.

Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr)

The functionalization of this compound via SNAr is a primary synthetic route. However, several side reactions can compete with the desired C6-substitution.

Issue 1: Disubstitution—Reaction at Both C6 and C3

While C6 is the more reactive site, under forcing conditions, a second substitution at C3 can occur, leading to a mixture of products.

Causality: High temperatures, prolonged reaction times, or an excess of a potent nucleophile can provide sufficient energy to overcome the higher activation barrier for substitution at the C3 position. The introduction of an electron-donating group at C6 can further deactivate the ring, but this effect may not be sufficient to prevent the reaction with highly reactive nucleophiles.[8]

Corrective Actions & Preventative Measures:

ParameterTo Favor Monosubstitution (at C6)To Favor Disubstitution
Stoichiometry Use 1.0 - 1.2 equivalents of nucleophile.Use > 2.2 equivalents of nucleophile.
Temperature Start at room temperature or below; heat gently if necessary.Higher temperatures (e.g., >100 °C) may be required.
Reaction Time Monitor reaction closely by TLC/LC-MS and quench upon consumption of starting material.Extended reaction times (12-24h or longer).
Nucleophile Use moderately reactive nucleophiles (e.g., thiols, secondary amines).Use highly reactive, unhindered nucleophiles (e.g., sodium methoxide).
Issue 2: Competing Nucleophilic Attack at the Acetyl Carbonyl

Hard nucleophiles, particularly organometallics like Grignard or organolithium reagents, may preferentially attack the electrophilic carbonyl carbon of the acetyl group instead of the aromatic ring.

Causality: The carbonyl carbon is a hard electrophilic center, readily attacked by hard nucleophiles. This leads to the formation of a tertiary alcohol upon workup, a common and often unexpected byproduct.

Preventative Measures:

  • Use Softer Nucleophiles: For C-C bond formation, consider using organocuprates or switching to a Pd-catalyzed cross-coupling reaction (e.g., Suzuki, Stille) which avoids the use of such hard nucleophiles.[9]

  • Protect the Carbonyl Group: Before attempting the SNAr reaction, protect the acetyl group as a ketal (e.g., using ethylene glycol and an acid catalyst). The ketal is stable to most nucleophiles and bases. After successful substitution at C6, the ketal can be easily removed by acidic hydrolysis.

Troubleshooting Workflow for SNAr Reactions

G start Start S N Ar Reaction check_conversion Low Conversion? start->check_conversion check_products Mixture of Products? check_conversion->check_products No increase_temp Increase Temperature / Time check_conversion->increase_temp Yes disub Disubstitution Product Observed? check_products->disub Yes success Desired C6-Monosubstituted Product check_products->success No increase_temp->check_products stronger_nuc Use Stronger Nucleophile stronger_nuc->check_products carbonyl_adduct Carbonyl Adduct Observed? disub->carbonyl_adduct No reduce_equiv Reduce Nucleophile Stoichiometry & Temperature disub->reduce_equiv Yes enolate_byproduct Tar / Aldol Product? carbonyl_adduct->enolate_byproduct No protect_carbonyl Protect Carbonyl Group carbonyl_adduct->protect_carbonyl Yes weaker_base Use Weaker Base / Anhydrous Conditions enolate_byproduct->weaker_base Yes enolate_byproduct->success No reduce_equiv->success protect_carbonyl->success weaker_base->success

Caption: Decision tree for troubleshooting SNAr side reactions.

Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling offers a powerful alternative for C-C, C-N, and C-S bond formation. Regioselectivity and catalyst stability are the primary challenges.

Issue 1: Poor Regioselectivity—Reaction at C3 instead of C6

While SNAr strongly favors C6, the regioselectivity of Pd-catalyzed cross-coupling can be more complex. Conventionally, halides adjacent to a heteroatom are more reactive.[10] However, the choice of ligand can sometimes override the inherent electronic preferences of the substrate.

Causality: The regioselectivity is determined by the relative rates of oxidative addition of the Pd(0) catalyst to the C6-Cl and C3-Cl bonds. While the C6 position is generally favored, certain bulky ligands can sterically hinder approach at C6, leading to competitive or even selective reaction at C3.[10][11]

Corrective Actions:

  • Ligand Screening: If you are observing poor regioselectivity, screen a panel of phosphine or N-heterocyclic carbene (NHC) ligands. Less bulky ligands generally favor the electronically preferred C6 position.

  • Temperature Control: Lowering the reaction temperature can often increase selectivity for the more kinetically favorable pathway, which is typically oxidative addition at C6.

Issue 2: Hydrodehalogenation—Replacement of Cl with H

A common side reaction is the reduction of the C-Cl bond to a C-H bond, resulting in a dehalogenated byproduct.

Causality: This occurs when a hydride source is present in the reaction. Potential sources include certain bases (e.g., sodium tert-butoxide can undergo β-hydride elimination), solvents (e.g., isopropanol), or impurities in the reagents. The hydride can be transferred to the palladium center and then reductively eliminated with the aryl group.

Preventative Measures:

  • Choice of Base: Use a non-nucleophilic base that is less prone to providing a hydride, such as K₃PO₄ or Cs₂CO₃.

  • Solvent Purity: Use high-purity, anhydrous, and deoxygenated solvents. Avoid alcoholic solvents unless they are part of a well-established protocol.

  • Reagent Quality: Ensure the purity of your coupling partner (e.g., boronic acid) and other reagents.

Visualizing Regioselectivity in Functionalization

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions for 1-(3,6-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with the challenging substrate 1-(3,6-dichloropyridin-2-yl)ethanone . Due to its unique electronic and steric properties—namely, the presence of two less-reactive chloride leaving groups and a coordinating acetyl moiety—optimizing its coupling requires a nuanced approach.

This document moves beyond standard protocols to provide in-depth troubleshooting and optimization strategies in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to make informed decisions to overcome common hurdles and achieve high-yield, selective transformations.

Section 1: Fundamentals and Initial Reaction Setup

Before troubleshooting, a solid foundation is essential. This section covers the core principles and provides a robust starting point for your experiments.

FAQ 1: What is the fundamental catalytic cycle for the Suzuki-Miyaura coupling?

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] The process follows a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a Pd(II) complex. This is often the rate-determining step, especially with less reactive aryl chlorides.[1]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the Pd(II) complex, displacing the halide. This step requires activation by a base.[4][5] The base reacts with the organoboron species to form a more nucleophilic "ate" complex, which facilitates the transfer.[6]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Suzuki_Cycle cluster_boron Base Activation pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Ar-X trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->trans_complex [R²-B(OH)₂ + Base] trans_complex->pd0 R¹-R² (Product) boronate R²-B(OR)₃⁻ re_label Reductive Elimination oa_label Oxidative Addition trans_label Transmetalation boronic_acid R²-B(OH)₂ boronic_acid->boronate Base (e.g., OH⁻) Troubleshooting_Tree start Reaction Issue? low_yield Low or No Conversion start->low_yield side_products Complex Mixture/ Side Products start->side_products cat_issue Is Catalyst/Ligand Optimal for Ar-Cl? low_yield->cat_issue deboronation Protodeboronation? side_products->deboronation base_issue Is Base Effective? cat_issue->base_issue No sol_cat Solution: Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Increase catalyst loading. cat_issue->sol_cat Yes cond_issue Are Conditions Sufficiently Inert/Hot? base_issue->cond_issue No sol_base Solution: Switch to stronger base (Cs₂CO₃, K₃PO₄). Ensure base is finely powdered and dry. base_issue->sol_base Yes sol_cond Solution: Rigorously degas solvent. Increase temperature incrementally. Ensure positive inert gas pressure. cond_issue->sol_cond Yes dehalogenation Dehalogenation? deboronation->dehalogenation No sol_deboron Solution: Use boronic ester (pinacol). Use KF as base. Minimize water. deboronation->sol_deboron Yes homocoupling Homocoupling? dehalogenation->homocoupling No sol_dehalo Solution: Avoid alcohol solvents. Use inorganic bases (K₃PO₄, Cs₂CO₃) instead of amines. dehalogenation->sol_dehalo Yes sol_homo Solution: Improve degassing. Ensure reaction is under a strict inert atmosphere. homocoupling->sol_homo Yes

Caption: Troubleshooting Decision Tree for the Suzuki Coupling.

Q1: My reaction shows very low or no conversion of the starting material. What are the first things to check?

A: This is the most common issue and usually points to a problem with the catalytic cycle's initiation (oxidative addition) or turnover.

  • Cause A: Inadequate Catalyst System. Aryl chlorides are significantly less reactive than bromides and require highly active catalysts. Traditional catalysts like Pd(PPh₃)₄ may be completely ineffective. [7][8] * Solution: Employ a palladium precatalyst complexed with a bulky, electron-rich phosphine ligand. Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or sterically hindered trialkylphosphines (e.g., P(t-Bu)₃) are designed to accelerate the slow oxidative addition step for aryl chlorides. [9][10]If using a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂, ensure you are adding an appropriate ligand in the correct ratio (typically L:Pd = 2:1).

  • Cause B: Ineffective Base or Transmetalation. The base is not just a proton scavenger; it is critical for activating the boronic acid for transmetalation. [6]If the base is weak, insoluble, or sterically hindered, this step can fail.

    • Solution: Switch to a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). [11]Ensure the base is finely powdered to maximize surface area. While anhydrous conditions can be beneficial, a small amount of water is often necessary to solubilize inorganic bases and facilitate the formation of the active boronate species. [12]

  • Cause C: Catalyst Poisoning or Deactivation. The pyridine nitrogen and the acetyl oxygen in your substrate are Lewis basic and can potentially coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: The use of bulky ligands, as mentioned above, can create a sterically crowded environment around the palladium, which helps prevent unwanted coordination from the substrate. Increasing the reaction temperature may also help promote the desired catalytic pathway over catalyst inhibition.

Q2: I'm observing significant amounts of a side product where the chlorine has been replaced by a hydrogen (dehalogenation). What causes this?

A: This side reaction is known as hydrodehalogenation. It occurs when a hydride source in the reaction mixture intercepts the R¹-Pd(II)-X intermediate before transmetalation can occur. [11]

  • Potential Sources of Hydride: Solvents like isopropanol or other secondary alcohols can act as hydride donors. Some bases, particularly amine bases like triethylamine, can also be culprits.

  • Solutions:

    • Switch to an inorganic base: Use K₃PO₄, Cs₂CO₃, or K₂CO₃, which are not hydride sources. [11] 2. Change the solvent system: Use aprotic solvents like 1,4-dioxane, toluene, or DMF. If a co-solvent is needed, use degassed water instead of an alcohol.

Q3: My boronic acid is decomposing, and I see a byproduct corresponding to the protonated version of my desired R² group (protodeboronation). How can I prevent this?

A: Protodeboronation is a common side reaction, especially with electron-rich or heteroaryl boronic acids, where the C-B bond is cleaved by a proton source. [13]

  • Solutions:

    • Use a Boronate Ester: Pinacol (Bpin) or neopentylglycol esters of the boronic acid are generally more stable and less prone to protodeboronation. [14]They slowly hydrolyze under the reaction conditions to release the boronic acid in situ.

    • Minimize Water: While some water can be beneficial, excess water, especially at high temperatures, can accelerate protodeboronation. Try reducing the water content in your solvent system or running the reaction under anhydrous conditions, perhaps with a base like potassium fluoride (KF) which can activate the boronic acid without requiring water. [10] 3. Use Stoichiometry to Your Advantage: Increasing the equivalents of the boronic acid/ester (e.g., to 1.5-2.0 equiv) can help compensate for some degradation over the course of the reaction.

Q4: I am getting a mixture of the desired C6-coupled product and the C3,C6-di-coupled product. How can I improve selectivity for mono-arylation?

A: While C6 is the more reactive site, over-coupling can occur if the reaction conditions are too harsh or the reaction is run for too long.

  • Solutions:

    • Control Stoichiometry: Use the dichloropyridine as the limiting reagent and use only a slight excess of the boronic acid (1.1–1.2 equiv).

    • Lower the Reaction Temperature: Reducing the temperature (e.g., from 110 °C to 80 °C) can often provide enough of an energy difference to favor reaction at the more kinetically accessible C6 site while disfavoring the more challenging C3 coupling.

    • Reduce Reaction Time: Carefully monitor the reaction by TLC or LC-MS. Once the starting material is consumed and the desired mono-coupled product is maximized, quench the reaction to prevent the slower, secondary coupling at C3.

Section 3: Detailed Experimental Protocol

Protocol 2: Step-by-Step Procedure for C6-Selective Suzuki Coupling

This procedure incorporates best practices for ensuring an inert atmosphere and successful reaction execution. [15][11]

  • Vessel and Reagent Preparation:

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).

    • Add the solid, air-stable precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Establishing an Inert Atmosphere:

    • Seal the vessel with a rubber septum.

    • Connect the vessel to a Schlenk line and perform a minimum of three vacuum-backfill cycles with high-purity argon or nitrogen to thoroughly remove oxygen.

  • Solvent Addition and Reaction Execution:

    • Add the previously degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe. The total volume should result in a concentration of ~0.2 M with respect to the starting aryl halide.

    • Ensure a positive pressure of inert gas is maintained (e.g., via a balloon or bubbler).

    • Lower the flask into a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously.

  • Monitoring and Workup:

    • Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.

    • Upon completion (typically indicated by the disappearance of the starting material), cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [2]2. Suzuki Coupling. Organic Chemistry Portal. [10]3. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [3]4. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [16]5. Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem. [15]6. Merits of the Suzuki Coupling Reaction. BYJU'S. [1]7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [17]8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [18]9. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed. [19]10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry. [8]11. Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. BenchChem. [20]12. Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. BenchChem. [11]13. Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. ResearchGate. [21]14. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ACS Publications. [9]15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [22]16. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [7]17. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. [23]18. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [24]19. Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-Dichloropyridine. BenchChem. [25]20. Suzuki reaction. Wikipedia. [4]21. Diagnosing issues with a failed Suzuki coupling? Reddit. [12]22. How can I solve my problem with Suzuki coupling? ResearchGate. [13]23. Optimizing Suzuki Coupling Reactions. CovaSyn. [26]24. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [5]25. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. [27]26. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [28]27. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ACS Publications. [6]28. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [29]29. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. [30]30. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Royal Society of Chemistry. [31]31. Optimization of the reaction conditions. ResearchGate. [32]32. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. [33]33. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health.

Sources

Technical Support Center: Purification of 1-(3,6-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(3,6-Dichloropyridin-2-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of a high-purity product.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

The synthesis of this compound, typically achieved through the Friedel-Crafts acylation of 2,5-dichloropyridine, can present several purification challenges. This section addresses specific issues you may encounter in a question-and-answer format, providing both the "why" and the "how-to" for effective resolution.

Question 1: My final product is an oil or a low-melting solid, and I'm having trouble inducing crystallization. What are the likely causes and how can I resolve this?

Answer:

This is a common issue that often points to the presence of impurities that are disrupting the crystal lattice formation of the desired product.

Probable Causes:

  • Residual Solvent: Incomplete removal of the reaction solvent (e.g., nitrobenzene, dichloroethane) or extraction solvents (e.g., dichloromethane, ethyl acetate) can lead to an oily product.

  • Unreacted Starting Material: The presence of unreacted 2,5-dichloropyridine, which has a lower melting point (59-62 °C), can significantly depress the melting point of the final product.

  • Positional Isomers: Although the Friedel-Crafts acylation of 2,5-dichloropyridine is expected to be regioselective, minor amounts of other isomers, such as 1-(2,5-dichloropyridin-4-yl)ethanone, may form. The presence of these isomers can inhibit crystallization.

  • Over-acylation Products: While less common with deactivated rings, the formation of di-acylated products can occur, leading to a complex mixture.

  • Hydrolysis Products: If the reaction mixture is exposed to moisture, hydrolysis of the acetyl chloride to acetic acid can occur. During workup, the product itself could potentially undergo hydrolysis under harsh acidic or basic conditions, although this is less likely for a deactivated ketone.

Solutions:

  • Thorough Solvent Removal: Ensure complete removal of all solvents under reduced pressure. For high-boiling solvents, consider a high-vacuum pump and gentle heating. A useful technique is to co-evaporate with a lower-boiling solvent like methanol or hexane to azeotropically remove residual high-boiling solvents.

  • Acid-Base Extraction for Starting Material Removal: An acidic wash can be employed to remove any remaining basic starting material, 2,5-dichloropyridine.

    • Protocol: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with 1M HCl. This will protonate the pyridine nitrogen of the starting material, making it water-soluble and facilitating its removal into the aqueous layer. Follow this with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid and then a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.

  • Recrystallization: This is the most effective method for removing small amounts of impurities and obtaining a crystalline product.

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems for compounds of this nature include:

      • Ethanol

      • Isopropanol

      • Hexane/Ethyl Acetate mixture

      • Toluene

    • Experimental Protocol for Recrystallization:

      • Dissolve the crude product in a minimal amount of the chosen hot solvent.

      • If the solution is colored, you can add a small amount of activated carbon and heat for a short period to decolorize.

      • Hot filter the solution to remove the activated carbon and any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

      • Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.

      • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

      • Dry the crystals under vacuum.

Question 2: My NMR spectrum shows unexpected signals, suggesting the presence of impurities. How can I identify and remove them?

Answer:

Interpreting the NMR spectrum is key to identifying the nature of the impurities.

Common Impurities and their Spectroscopic Signatures:

ImpurityExpected ¹H NMR Signals
2,5-Dichloropyridine (Starting Material)Aromatic signals corresponding to the pyridine ring protons.
Acetic AcidA singlet around 2.1 ppm and a broad singlet for the acidic proton.
Positional IsomersAromatic signals with different coupling patterns compared to the desired product.
Solvent ResiduesCharacteristic signals for common solvents (e.g., dichloromethane at ~5.3 ppm, ethyl acetate at ~2.0, 4.1, and 1.2 ppm).

Purification Strategy: Column Chromatography

For mixtures containing multiple impurities, especially positional isomers, column chromatography is the preferred purification method.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal eluent system should provide good separation of the desired product from its impurities on a Thin Layer Chromatography (TLC) plate. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.

  • Experimental Protocol for Column Chromatography:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pack a column with the slurry, ensuring there are no air bubbles.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

    • Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) can be effective for separating closely related compounds.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Purification Workflow:

PurificationWorkflow Crude_Product Crude this compound Acid_Wash Acidic Wash (1M HCl) Crude_Product->Acid_Wash Base_Wash Base Wash (sat. NaHCO3) Acid_Wash->Base_Wash Drying Drying (Na2SO4) Base_Wash->Drying Concentration Concentration Drying->Concentration Purification_Choice Assess Purity (TLC, NMR) Concentration->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Multiple Impurities/ Isomers Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for this compound.

II. Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts acylation of 2,5-dichloropyridine challenging?

The pyridine ring is an electron-deficient aromatic system, and the two electron-withdrawing chlorine atoms further deactivate the ring towards electrophilic aromatic substitution.[1] This can lead to sluggish or incomplete reactions, often requiring harsher conditions or more potent Lewis acids, which in turn can lead to side reactions.

Q2: Can I use a different Lewis acid instead of aluminum chloride (AlCl₃)?

Yes, other Lewis acids such as ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can be used. However, aluminum chloride is generally the most common and often the most effective for this type of acylation. The choice of Lewis acid can influence the reaction rate and selectivity, so optimization may be necessary.

Q3: How can I minimize the formation of byproducts during the reaction?

  • Anhydrous Conditions: Strictly maintain anhydrous (moisture-free) conditions throughout the reaction. Any moisture will react with the acetyl chloride and the Lewis acid, reducing the yield and generating acidic byproducts.

  • Control of Stoichiometry: Use a slight excess of the acylating agent and Lewis acid to drive the reaction to completion, but avoid a large excess which can lead to side reactions.

  • Temperature Control: The reaction should be performed at a controlled temperature. Running the reaction at too high a temperature can increase the formation of byproducts.

Q4: What is the expected regioselectivity of the acylation of 2,5-dichloropyridine?

The acylation is expected to occur at the position most activated (or least deactivated) and sterically accessible. For 2,5-dichloropyridine, the acylation is predicted to occur at the C6 position (adjacent to the nitrogen and one of the chlorine atoms) to yield this compound. However, the formation of other isomers cannot be completely ruled out and should be monitored by analytical techniques.

Q.5: How can I confirm the purity of my final product?

A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indication of purity.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the desired product and help identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.

III. References

  • Friedel-Crafts Acylation of Pyridines. Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc., 2010. [Link]

  • Purification of Laboratory Chemicals, 8th Edition. W. L. F. Armarego and Christina Li Lin Chai, Butterworth-Heinemann, 2017. [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis, 2nd Edition. László Kürti and Barbara Czakó, Elsevier, 2005. [Link]

  • The Acylation of Pyridines. Journal of the American Chemical Society, 1953, 75 (1), 158–160. [Link]

  • This compound. PubChem, Accessed January 19, 2026. [Link]

Sources

Improving the regioselectivity of reactions with 1-(3,6-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(3,6-dichloropyridin-2-yl)ethanone (CAS 1260902-17-7). This substituted dichloropyridine is a valuable building block in medicinal chemistry and materials science, offering multiple reaction sites for diversification. However, its multifunctional nature presents unique challenges in controlling regioselectivity. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during its use. We will explore the electronic and steric factors governing its reactivity and provide validated protocols to help you achieve your desired synthetic outcomes.

Section 1: Understanding the Reactivity Landscape

Before diving into specific reactions, it's crucial to understand the electronic nature of the substrate. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which facilitates nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions ortho and para to the nitrogen (C2, C4, C6). The molecule features two key reactive zones: the dichloropyridine ring and the acetyl group's α-carbon.

Figure 1. Strategic Decision Workflow

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it an excellent substrate for SNAr reactions.[1]

Question: I am performing an SNAr reaction with an amine nucleophile. Which chlorine atom, at C3 or C6, is more reactive and why?

Answer: The chlorine atom at the C6 position is significantly more reactive towards nucleophilic aromatic substitution. This regioselectivity is dictated by the electronic stabilization of the reaction intermediate (the Meisenheimer complex).

Causality and Mechanism: The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring, which temporarily breaks aromaticity to form a negatively charged intermediate.[2] The stability of this intermediate determines the activation energy and, consequently, the reaction rate.

  • Attack at C6 (Favored): When a nucleophile attacks the C6 position, the resulting negative charge can be delocalized onto the electronegative pyridine nitrogen atom through resonance. This provides a highly stable resonance contributor that significantly lowers the energy of the transition state.[2]

  • Attack at C3 (Disfavored): Attack at the C3 position results in a negative charge that is delocalized only onto other carbon atoms within the ring. None of the resonance structures place the negative charge on the nitrogen atom.

Therefore, the pathway involving attack at C6 is electronically favored due to superior intermediate stabilization.

Figure 2. Meisenheimer Intermediate Stabilization

Question: I'm observing a mixture of C6 and C3 substituted products. How can I improve the regioselectivity for the C6 position?

Answer: While C6 substitution is electronically favored, poor regioselectivity can arise under certain conditions. Here are several strategies to enhance selectivity.

1. Temperature Control (Kinetic vs. Thermodynamic Control): The C6-substituted product is generally the kinetic product, meaning it is formed faster due to a lower activation energy.[3][4] The C3-substituted product, if it forms, is likely a result of higher reaction temperatures allowing the higher-energy pathway to be accessed.

  • Troubleshooting: Run the reaction at a lower temperature (e.g., start at 0 °C or room temperature instead of reflux). This will favor the lowest activation energy pathway, leading preferentially to the C6 isomer.[5]

2. Choice of Solvent: The solvent can influence regioselectivity by differentially solvating the transition states. For SNAr reactions of 2,6-dichloropyridines, solvent hydrogen-bond accepting ability (expressed as the Kamlet-Taft parameter β) can play a critical role.[6]

  • Troubleshooting: Solvents with low hydrogen-bond accepting ability, such as dichloromethane (DCM) or acetonitrile, often favor substitution at the position ortho to a directing group.[6] In contrast, highly polar, hydrogen-bond accepting solvents like DMSO might decrease selectivity.[6] If you are using DMSO or DMF and seeing poor selectivity, consider switching to acetonitrile or DCM.

3. Steric Hindrance: The acetyl group at C2 provides some steric hindrance to the C3 position. You can leverage this by using a bulkier nucleophile.

  • Troubleshooting: If you are using a small nucleophile (e.g., ammonia, methylamine) and observing poor selectivity, switching to a bulkier one (e.g., tert-butylamine, diisopropylamine) may increase the steric barrier for attack at C3, thereby favoring the more accessible C6 position.[7]

ParameterStrategyRationale
Temperature Decrease temperature (e.g., 25°C → 0°C)Favors the kinetic product (C6), which has a lower activation energy.[3]
Solvent Use less polar, non-H-bond accepting solvents (e.g., DMSO → Acetonitrile)Can enhance the intrinsic electronic preference for C6 substitution.[6]
Nucleophile Increase steric bulk of the nucleophileIncreases the steric penalty for attack at the more hindered C3 position.[7]

Table 1. Troubleshooting Poor C6-Selectivity in SNAr Reactions

Section 3: Reactions at the Acetyl Group (Enolate Chemistry)

The α-protons of the acetyl group are acidic and can be removed by a strong base to form a nucleophilic enolate. This enables a variety of C-C bond-forming reactions, such as alkylations and aldol condensations.

Question: I want to perform an α-alkylation on the acetyl group. What base should I use, and how do I avoid side reactions with the dichloropyridine ring?

Answer: The key challenge is to deprotonate the α-carbon without the base acting as a nucleophile and attacking the C6 position of the pyridine ring. The ideal base for this transformation is Lithium Diisopropylamide (LDA) .

Why LDA is the Preferred Reagent:

  • Strong Base: LDA has a very high pKa (~36), which is sufficient to irreversibly and quantitatively convert the ketone (α-proton pKa ≈ 19-20) into its enolate form.[8][9] This prevents equilibrium issues and side reactions involving the unreacted ketone.

  • Sterically Hindered & Non-Nucleophilic: The two bulky isopropyl groups on LDA prevent it from acting as a nucleophile.[10] It is too large to efficiently attack the C6 position, meaning its reactivity is almost exclusively as a base.[10]

  • Low Temperature Reactivity: LDA is typically used at low temperatures (e.g., -78 °C), which kinetically disfavors potential side reactions like SNAr.

Using weaker or less hindered bases like sodium hydroxide or sodium ethoxide is not recommended, as they will form the enolate in low equilibrium concentrations and will readily participate in SNAr reactions at C6.[9]

Figure 3. Competing Pathways for Strong Bases

Protocol: α-Alkylation using LDA

This protocol provides a self-validating system for successful α-alkylation. Strict adherence to anhydrous and anaerobic conditions is critical for success.

Materials:

  • This compound (1.0 equiv)

  • Diisopropylamine (1.1 equiv)

  • n-Butyllithium (1.05 equiv, typically 1.6 M in hexanes)

  • Electrophile (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Schlenk line or equivalent inert atmosphere setup

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • LDA Preparation (In Situ):

    • To the flask, add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine via syringe.

    • Add n-butyllithium dropwise via syringe. The solution may turn slightly yellow.

    • Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • Dissolve this compound in a minimal amount of anhydrous THF in a separate flame-dried flask under inert gas.

    • Slowly add the ketone solution dropwise to the cold LDA solution via syringe over 15-20 minutes.

    • Stir the resulting dark-colored enolate solution at -78 °C for 1 hour. This ensures complete deprotonation.[11]

  • Alkylation (Electrophile Quench):

    • Add the electrophile dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup:

    • Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 4: Transition Metal-Catalyzed Cross-Coupling

For more complex C-C or C-N bond formations, palladium- or nickel-catalyzed cross-coupling reactions are indispensable. A key challenge with dichlorinated substrates is achieving selective mono-functionalization.

Question: I need to perform a selective Suzuki coupling at only one of the chlorine positions. How can I control the regioselectivity?

Answer: Controlling regioselectivity in cross-coupling reactions of dihalopyridines is a significant challenge, as the inherent reactivity of the C-Cl bonds can be similar. For many N-heterocycles, the halide adjacent to the nitrogen (the C6-Cl in this case) is often more reactive in standard Pd-catalyzed couplings. However, modern catalysis has shown that this selectivity can be controlled and even inverted through careful selection of the catalyst system (metal, ligand) and conditions.

Key Principles for Selective Monoarylation: Recent studies on dichloropyridines have shown that high selectivity for mono-substitution can be achieved. For example, in Ni-catalyzed Suzuki-Miyaura couplings, ligand choice is paramount.

  • Ligand Effects: Less electron-rich and smaller phosphine ligands (e.g., PPh₃) can favor monoarylation. In contrast, bulky, electron-rich trialkylphosphine ligands often lead to diarylation.

  • Solvent Choice: The solvent can play a crucial role. In some Ni-catalyzed systems, coordinating solvents like acetonitrile (MeCN) are essential for achieving high monoarylation selectivity.

While there isn't a universal rule, and optimization is often required, a good starting point for selective mono-coupling at the more reactive C6 position would be a Pd(0) catalyst with a standard phosphine ligand. For targeting the less reactive C5 position on a related 3,5-dichloropyridazine, specific bulky ligands have been shown to switch the selectivity.

Recommended Starting Conditions (for C6-selective Suzuki Coupling): This is a general protocol based on common practices for Suzuki couplings of less reactive chloro-pyridines.

ComponentRecommendationMolar Eq. / Mol%Purpose
Substrate This compound1.0 equiv
Coupling Partner Arylboronic Acid1.1 - 1.2 equivAryl source
Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%Palladium(0) source
Ligand SPhos or XPhos2-4 mol%Stabilizes Pd and facilitates catalytic cycle
Base K₃PO₄ or K₂CO₃3.0 equivActivates boronic acid (transmetalation)
Solvent Dioxane/Water (e.g., 4:1) or TolueneSolubilizes reagents
Temperature 80 - 110 °CProvides energy for oxidative addition

Troubleshooting:

  • Low Conversion: Increase temperature, catalyst loading, or switch to a more active catalyst system (e.g., a pre-formed palladacycle).

  • Diarylation Product Observed: Decrease the equivalents of boronic acid to 1.05, lower the reaction temperature, and shorten the reaction time. Monitor carefully by LC-MS to stop the reaction after the mono-adduct is formed.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]

  • Why is β substitution in Nucleophilic reactions of pyridines not preferred?. Quora. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. [Link]

  • Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. [Link]

  • Using LDA to Form an Enolate Ion. Chemistry LibreTexts. [Link]

  • Enolate Anion Formation Using LDA. YouTube. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]

  • 19.8: Using LDA to Form an Enolate Ion. Chemistry LibreTexts. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

  • Rules of the Day 320N. University of Texas at Austin. [Link]

  • Chapter 9 - Part 2 - Thermodynamic versus Kinetic Control. YouTube. [Link]

  • NOTES-Enolate Anion Formation Using LDA. Scribd. [Link]

  • Kinetic Control vs. Thermodynamic Control. YouTube. [Link]

  • Thermodynamic vs Kinetic Control. YouTube. [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]

  • Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. [Link]

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Technical Support Center: Synthesis and Stabilization of Dichloropyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichloropyridine compounds. This guide is designed to provide in-depth, field-proven insights into preventing the decomposition of these critical intermediates during synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles that govern the stability and reactivity of dichloropyridines, ensuring your experimental designs are both robust and reliable.

Frequently Asked Questions (FAQs): Navigating Dichloropyridine Synthesis

This section addresses the most common challenges and questions encountered during the synthesis of dichloropyridine compounds.

Q1: What are the primary decomposition pathways for dichloropyridines during synthesis?

A1: Dichloropyridine decomposition is not a single event but rather a category of side reactions influenced by the specific isomer and reaction conditions. The primary pathways include:

  • Over-chlorination: In direct chlorination reactions, the desired dichloropyridine can be further chlorinated to form trichloro-, tetrachloro-, and even pentachloropyridine byproducts. This is particularly prevalent at high temperatures or in the presence of aggressive chlorinating agents without precise control.[1]

  • Thermal Decomposition: At elevated temperatures, particularly under harsh conditions, the dichloropyridine ring can degrade. This thermal stress can lead to the elimination of hydrogen chloride (HCl) and the formation of nitrogen oxides and carbon monoxide.[2]

  • Instability of Intermediates: Many synthetic routes involve highly reactive intermediates that are prone to decomposition. A prime example is the use of diazonium salts, which are intermediates in Sandmeyer-type reactions to introduce a chlorine atom. These salts can be thermally and photolytically unstable, leading to violent decomposition if not handled under carefully controlled, low-temperature conditions.[3][4]

  • Hydrolysis: In the presence of strong bases (like NaOH) and high temperatures, chloro-substituents on the pyridine ring can be susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of chlorohydroxypyridines. Some synthetic methods even leverage this reactivity in a controlled manner.[5]

  • Unwanted Nucleophilic Aromatic Substitution (SNAr): Solvents, bases, or other nucleophiles present in the reaction mixture can displace the chlorine atoms, leading to undesired byproducts. The reactivity towards SNAr is highly dependent on the isomer, with the general order being C4/C6 > C2 >> C3/C5.[6]

Q2: My direct chlorination of 2-chloropyridine is yielding significant amounts of 2,3,5-trichloropyridine. How can I improve selectivity for 2,6-dichloropyridine?

A2: This is a classic selectivity problem. The key is to control the reaction conditions to favor dichlorination without promoting further chlorination.

  • Mechanism Insight: The formation of higher chlorinated species is often driven by reaction temperature and the presence of catalysts. Traditional methods using metal halide catalysts can accelerate the reaction but may also promote the formation of byproducts.[1]

  • Recommended Strategy: A proven method to enhance selectivity is to conduct the liquid-phase chlorination at a temperature of at least 160°C, and preferably above 180°C, in the absence of a catalyst. Surprisingly, under these conditions, the reaction proceeds with high selectivity towards 2,6-dichloropyridine. The 2,6-dichloro product formed is significantly less reactive to further chlorination under these specific conditions than the starting 2-chloropyridine is to the initial chlorination.[1]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Issue: Low yield or reaction failure in a Suzuki or Sonogashira coupling reaction involving a dichloropyridine substrate.

This guide provides a systematic approach to diagnosing and resolving common issues.

Possible Cause Diagnostic Check Recommended Solution Scientific Rationale
Catalyst Inactivity Was the palladium catalyst handled under an inert atmosphere? Has it been stored correctly?Use a fresh batch of catalyst and employ Schlenk line or glovebox techniques to exclude oxygen.Palladium(0) catalysts are sensitive to oxidation, which deactivates them. Oxygen can also promote unwanted side reactions like the homocoupling of boronic acids (in Suzuki reactions).
Ligand Incompatibility Is the chosen phosphine ligand appropriate for the specific dichloropyridine isomer and coupling partners?Screen a panel of ligands (e.g., SPhos, XPhos, RuPhos for challenging couplings).The ligand's steric and electronic properties are crucial for the stability and activity of the catalytic species. The correct ligand facilitates oxidative addition and reductive elimination steps in the catalytic cycle.
Base Incompatibility Is the base strong enough? Is it soluble in the reaction medium?For Suzuki couplings, consider switching between K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice can be substrate-dependent.[2]The base activates the boronic acid (or derivative) to form a more nucleophilic boronate species, which is essential for the transmetalation step. Base strength and solubility directly impact the rate of this step.
Alkyne Homocoupling (Sonogashira) Are you observing significant formation of a symmetrical diyne byproduct?Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen). Use a copper(I) co-catalyst (e.g., CuI).[2]The Glaser coupling (homocoupling) of terminal alkynes is a common side reaction catalyzed by copper in the presence of oxygen. An inert atmosphere minimizes this pathway.[2]
Solvent Effects Are all reactants, including the base, soluble in the chosen solvent system?For Suzuki reactions, a mixture of an organic solvent (like DMF or toluene) with water is often optimal. The ratio can be tuned to improve solubility.[2]Poor solubility of any reactant can lead to a heterogeneous mixture and slow reaction rates. The solvent also influences the stability of the catalytic intermediates.
Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing challenges in dichloropyridine synthesis.

G cluster_0 Problem Identification cluster_1 Investigation Pathways cluster_2 Optimization & Resolution Start Low Yield or Impure Product Analyze Analyze Reaction Profile (TLC, GC/MS, LC/MS) Start->Analyze Reactants Check Reactant Purity & Stoichiometry Analyze->Reactants Byproducts suggest reagent issues? Conditions Evaluate Reaction Conditions (Temp, Time, Atmosphere) Analyze->Conditions Incomplete conversion or decomposition observed? Catalyst Assess Catalyst/Ligand/ Base System Analyze->Catalyst No reaction or catalyst-specific byproducts? Optimize Systematically Optimize One Variable at a Time Reactants->Optimize Conditions->Optimize Catalyst->Optimize Optimize->Analyze Re-analyze Purify Re-evaluate Purification Strategy Optimize->Purify Success Successful Synthesis Purify->Success

Caption: A systematic workflow for troubleshooting dichloropyridine synthesis.

Key Experimental Protocols

The following protocols are provided as a starting point. Always refer to specific literature for your particular substrate and reaction.

Protocol 1: Selective Synthesis of 2,6-Dichloropyridine

This protocol is adapted from a process designed for high selectivity and yield by controlling reaction temperature in the absence of a catalyst.[1]

Materials:

  • 2-chloropyridine

  • Chlorine gas

  • High-pressure reactor equipped with a gas inlet, thermometer, and pressure gauge

Procedure:

  • Charge the reactor with 2-chloropyridine.

  • Seal the reactor and begin heating the contents to a temperature between 195°C and 200°C.

  • Once the target temperature is reached, begin bubbling chlorine gas through the liquid-phase 2-chloropyridine. The reaction will be under elevated pressure due to the temperature.

  • Maintain the temperature and chlorine flow. Monitor the reaction progress by periodically taking samples (if the reactor setup allows) and analyzing them by Gas Chromatography (GC).

  • Continue the reaction until the concentration of 2-chloropyridine is minimized.

  • Stop the chlorine flow, cool the reactor to room temperature, and carefully vent any excess pressure.

  • The resulting mixture will be rich in 2,6-dichloropyridine and can be purified by fractional distillation.

Trustworthiness: This catalyst-free, high-temperature method specifically leverages the differential reactivity of 2-chloropyridine versus 2,6-dichloropyridine to prevent the formation of higher chlorinated byproducts, leading to a high-purity product.[1]

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (Amination)

This generalized protocol illustrates the displacement of a chlorine atom on a dichloropyridine ring.[6]

Materials:

  • Dichloropyridine isomer (e.g., 2,6-dichloropyridine) (1.0 eq.)

  • Amine nucleophile (e.g., piperidine) (1.0-1.2 eq.)

  • Solvent (e.g., Ethanol, DMSO, or NMP)

  • Optional Base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq.)

Procedure:

  • In a round-bottom flask, dissolve the dichloropyridine isomer in the chosen solvent.

  • Add the amine nucleophile. If the amine salt is formed (releasing HCl), add a base to neutralize the acid and regenerate the free amine.

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the specific dichloropyridine isomer. (Note: 3,5-dichloropyridine is the least reactive and will likely require more forcing conditions).[6]

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-substituted product.

Dichloropyridine Isomer Reactivity

The position of the chlorine atoms dictates the molecule's susceptibility to nucleophilic attack. Understanding this is key to preventing unwanted side reactions.

G cluster_0 Relative Reactivity in SNAr cluster_1 Implications reactivity High Reactivity (Electron-deficient positions, stabilized intermediate) C4 > C2/C6 >>> Low Reactivity (Less activated positions) C3/C5 implications • 2,4- and 2,6-Dichloropyridines are  highly reactive. • Mono-substitution is common. • 3,5-Dichloropyridine is the least  reactive and requires harsher conditions.

Caption: Relative reactivity of chloro-substituents on the pyridine ring.

References
  • Ma, C., Liu, Z., & Yao, Q. (2016). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Heterocyclic Communications, 22(5), 251–254. [Link]

  • Ikemoto, T., et al. (1992). Process for preparing 2,6-dichloropyridine. U.S.
  • Wang, J., et al. (2019). Simple preparation method of 2, 5-dichloropyridine.
  • Li, J., et al. (2015). Synthesis method of 2,3-dichloropyridine.

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 1-(3,6-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3,6-Dichloropyridin-2-YL)ethanone. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a critical challenge in palladium-catalyzed cross-coupling reactions involving this substrate: catalyst poisoning. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to diagnose and solve reaction failures.

Introduction: The Challenge of a Privileged Substrate

This compound is a valuable building block in medicinal chemistry and materials science. Its two reactive chloride sites offer opportunities for selective and sequential functionalization. However, the very feature that makes it a pyridine—the nitrogen heteroatom—is also a primary source of complications in transition-metal catalysis. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst, leading to deactivation and reaction failure. This phenomenon, known as catalyst poisoning, is a frequent cause of low yields and stalled reactions.[1][2]

This guide is structured to help you navigate this challenge, from identifying the symptoms of catalyst poisoning to implementing effective solutions.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem

This section addresses the common initial observations and questions that arise when a reaction with this compound underperforms.

Q1: My Suzuki-Miyaura (or other cross-coupling) reaction with this compound has stalled or resulted in a very low yield. What are the most likely causes?

A1: While several factors can contribute to low yields, when working with N-heterocyclic substrates like this one, catalyst poisoning is a primary suspect. The main causes include:

  • Direct Catalyst Poisoning by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a ligand, binding strongly to the palladium center. This coordination can block the active site, preventing the substrate or other reagents from participating in the catalytic cycle and effectively "poisoning" the catalyst.[1][3]

  • Low Substrate Reactivity: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the crucial oxidative addition step of the catalytic cycle.[1][2] This lower reactivity often requires more active and specialized catalyst systems.

  • Side Reactions: Competing reactions can consume your starting materials or catalyst. Common side reactions include:

    • Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom, a reaction often facilitated by water and certain bases.[1][4]

    • Homocoupling: The boronic acid can couple with itself, especially in the presence of oxygen or if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0).[1][5]

  • Impure Reagents: Contaminants in your reagents, such as boronic acid impurities or residual water in solvents, can deactivate the catalyst or lead to unwanted side reactions.[6][7]

Q2: How can I tell if catalyst poisoning is the problem versus another issue?

A2: While a definitive diagnosis often requires analytical techniques, there are several observational clues:

  • Reaction Stalls Prematurely: A classic sign of catalyst deactivation is a reaction that proceeds initially (as seen by TLC or LC-MS) but then stops before reaching completion.[8]

  • Color Change: The formation of palladium black (a fine, black precipitate of elemental palladium) indicates that the catalyst has agglomerated and fallen out of the catalytic cycle. This is a common deactivation pathway.

  • Inconsistent Results: If you observe high variability in yield between seemingly identical reaction setups, it could point to trace impurities or atmospheric contaminants that are poisoning the catalyst.

Q3: I'm using a standard palladium catalyst like Pd(PPh₃)₄ and it's not working. Why?

A3: Standard, less electron-rich, and sterically unhindered phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for challenging substrates like dichloropyridines.[2] The reasons are twofold:

  • The oxidative addition of the C-Cl bond to the palladium center is slow and requires a highly active catalyst.

  • The coordination of the pyridine nitrogen to the palladium is a competing process. More sterically hindered and electron-rich ligands can both accelerate the desired catalytic steps and create a bulkier environment around the palladium, which can disfavor the binding of the pyridine nitrogen.[9]

Part 2: Troubleshooting Guides & Mitigation Strategies

This section provides a systematic approach to overcoming catalyst poisoning and improving reaction outcomes.

Systematic Optimization Workflow

When a reaction fails, avoid random changes. Instead, follow a logical troubleshooting workflow.

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Conversion) Catalyst Step 1: Evaluate Catalyst System - Switch to a more active Pd source (e.g., Pd₂(dba)₃) - Use sterically hindered, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos, or NHCs like IPr) Start->Catalyst Base Step 2: Optimize the Base - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) - Ensure base is anhydrous and finely powdered Catalyst->Base If no improvement Success Successful Reaction Catalyst->Success Improvement Solvent Step 3: Check Solvent & Reagents - Use anhydrous, degassed solvents - Verify purity of coupling partners (e.g., boronic acid) Base->Solvent If no improvement Base->Success Improvement Conditions Step 4: Adjust Reaction Conditions - Increase temperature (within solvent limits) - Increase catalyst loading (e.g., from 2 mol% to 5 mol%) Solvent->Conditions If no improvement Solvent->Success Improvement Conditions->Success Improvement

Caption: A systematic workflow for troubleshooting low yields.

The Role of the Catalyst System: Ligand Selection is Key

The most critical factor for success is the choice of the palladium source and, more importantly, the ligand.

  • Palladium Precatalysts: While Pd(OAc)₂ is common, palladium(0) sources like Pd₂(dba)₃ are often more effective as they do not require an in situ reduction step, which can sometimes be inefficient.[2]

  • Ligands: For chloropyridine substrates, highly active ligands are essential.

    • Buchwald-type Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are sterically bulky and electron-rich. This electronic character promotes the rate-limiting oxidative addition step, while the steric bulk can physically hinder the pyridine nitrogen from binding to the palladium center.[10][11]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr are strong sigma-donors that form very stable and highly active palladium complexes, making them excellent choices for these challenging couplings.[12]

Table 1: Recommended Catalyst Systems for Cross-Coupling of Dichloropyridines

Reaction TypeRecommended Palladium SourceRecommended Ligand(s)Typical Base(s)Typical Solvent(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃, K₂CO₃Dioxane, Toluene
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, XPhos (with CuI)Et₃N, i-Pr₂NEtTHF, Dioxane
Heck Pd(OAc)₂P(o-tol)₃, P(t-Bu)₃K₂CO₃, Et₃NDMF, NMP, Dioxane

Note: This table provides general starting points. Optimization is almost always necessary.

Visualizing the Problem: Catalyst Poisoning in the Suzuki Cycle

Understanding where poisoning occurs in the catalytic cycle is crucial. The pyridine nitrogen can coordinate to palladium at multiple stages, but it is particularly detrimental if it binds to the active Pd(0) species, preventing the cycle from even starting.

Suzuki_Cycle_Poisoning Pd0 Pd(0)L₂ OA Ar-Pd(II)-X(L₂) Pd0->OA Oxidative Addition (Ar-X) Poisoned_Pd Pd(0)L(Py) Pd0->Poisoned_Pd Trans Ar-Pd(II)-Ar'(L₂) OA->Trans Transmetalation (Ar'-B(OR)₂) RE Ar-Ar' Trans->RE Reductive Elimination RE->Pd0 Product Formation Pyridine Pyridine Substrate Pyridine->Poisoned_Pd Strong Coordination (Poisoning)

Caption: The Suzuki catalytic cycle showing catalyst poisoning by the pyridine substrate.

Part 3: Experimental Protocols & Best Practices

Here we provide detailed, self-validating protocols for common reactions. These are designed as robust starting points for your optimization efforts.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol employs a highly active Buchwald-type catalyst system, which is often necessary for chloropyridine substrates.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv, finely ground and dried)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • Inert Atmosphere is Crucial: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a glovebox, or under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos to the flask.

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to thoroughly remove all oxygen.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A small aliquot can be taken via syringe, quenched with water, extracted with ethyl acetate, and analyzed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This reaction couples an amine with the dichloropyridine substrate, a transformation that is also susceptible to catalyst poisoning.[10][13]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • Glovebox Setup: In a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube with a stir bar.

  • Add Reagents: Add this compound and toluene.

  • Amine Addition: Add the amine via syringe.

  • Seal and Heat: Seal the tube, remove it from the glovebox, and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring & Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.

Part 4: Analytical Confirmation and Catalyst Regeneration

Q4: How can I analytically confirm what is poisoning my catalyst?

A4: If you suspect poisoning from an external source (e.g., sulfur from a contaminated reagent), advanced surface analysis techniques can be employed on the recovered catalyst (e.g., palladium black). Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify elements on the catalyst surface, while Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can detect trace metal contaminants.[14]

Q5: Can a poisoned catalyst be regenerated?

A5: Regeneration of a catalyst poisoned by a strongly coordinating N-heterocycle is challenging and often not practical on a lab scale. The binding is typically strong, and harsh conditions would be needed to remove the poison, which would likely also destroy the catalyst's active structure. However, for catalysts poisoned by other species, some regeneration procedures exist:

  • Washing: For poisoning by salts or some inorganic compounds, washing the recovered catalyst may be effective.[15]

  • Oxidative/Reductive Treatments: For deactivation by coking (carbon deposition), controlled oxidation followed by reduction can sometimes restore activity. For sulfur poisoning, regeneration under a hydrogen stream at elevated temperatures has shown some success.[16]

For poisoning by the pyridine substrate itself, the most effective strategy is prevention through the use of appropriate ligands and reaction conditions, rather than attempting regeneration.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. BenchChem Technical Documents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
  • Google Patents. (1976).
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem Technical Support.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem Technical Support.
  • Belnome, F., et al. (2020). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ResearchGate. [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 515(7527), 385–390. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2006).
  • BenchChem. (2025). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

  • Gryko, D. T., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13482–13495. [Link]

  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ResearchGate. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions.
  • ResearchGate. (2014).
  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
  • BioDuro. (2016).
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Chemistry LibreTexts. (2023).
  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (2001).
  • Organic Syntheses. (2014). An air-dried, 1-L, three-necked, round-bottomed flask.... [Link]

  • MDPI. (2020).
  • RSC Publishing. (2021).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • University of Groningen. (2019).
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • DCL Inc. (n.d.).
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • RSC Publishing. (2013). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
  • ACS Publications. (2002).
  • MDPI. (2021). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity.

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Navigating Solvent Selection for 1-(3,6-Dichloropyridin-2-YL)ethanone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reactions involving 1-(3,6-Dichloropyridin-2-YL)ethanone. As Senior Application Scientists, we understand that selecting the optimal solvent is paramount for successful synthesis, influencing reaction rates, yields, and impurity profiles. This guide provides in-depth technical advice, troubleshooting strategies, and explores sustainable solvent alternatives to empower your research and development.

Understanding the Chemistry: Reactivity of this compound

This compound is a versatile building block in medicinal chemistry and materials science. Its reactivity is primarily dictated by two key features: the electron-deficient dichloropyridine ring and the acetyl group.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. The two chlorine atoms are leaving groups that can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols). The acetyl group, being electron-withdrawing, further activates the ring towards SNAr.[1]

  • Reactions of the Acetyl Group: The acetyl group can undergo a range of reactions common to ketones, such as condensation reactions, reductions, and acylations.[2][3] The choice of solvent and base is critical to avoid unwanted side reactions involving this functional group.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for SNAr reactions with this compound, and why?

A1: Traditionally, polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and N-Methyl-2-pyrrolidone (NMP) are the go-to choices for SNAr reactions on dichloropyridines.[4][5] These solvents are effective because they can dissolve a wide range of organic substrates and inorganic bases, and they are excellent at solvating cations, which leaves the nucleophilic anion more "naked" and reactive.[4]

Q2: I am observing low conversion in my SNAr reaction. What are the likely causes related to the solvent?

A2: Low conversion can stem from several factors. Regarding the solvent, consider the following:

  • Insufficient Polarity: The solvent may not be polar enough to facilitate the formation and stabilization of the Meisenheimer complex, the key intermediate in SNAr reactions.[1]

  • Poor Solubility: If your substrate or nucleophile has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.

  • Protic Solvents: Protic solvents (e.g., alcohols, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

Q3: I am seeing a mixture of products. How can solvent choice influence regioselectivity in substitutions on this compound?

A3: For 3,6-dichloropyridines, the two chlorine atoms are in electronically distinct environments. While the C6 position is generally more activated towards nucleophilic attack due to its para-relationship to the ring nitrogen, the regioselectivity can be influenced by:

  • Solvent Polarity: In some cases, less polar, aprotic solvents have been shown to favor substitution at the position ortho to a directing group.[6]

  • Counter-ion Effects: The choice of base and solvent can influence the coordination of the cation to the substrate, potentially directing the nucleophilic attack to a specific position.

Q4: Are there any "greener" or more sustainable alternatives to DMF, DMSO, and NMP?

A4: Yes, the development of green solvents is a significant area of research. Promising alternatives for SNAr reactions include:

  • Cyrene™ (Dihydrolevoglucosenone): A bio-based, biodegradable solvent with a similar polarity profile to many traditional polar aprotic solvents.[7][8][9][10]

  • γ-Valerolactone (GVL): Another bio-derived solvent that has shown promise in various organic transformations, including palladium-catalyzed cross-coupling reactions.[11]

  • Binary Solvent Mixtures: Mixtures of a polar aprotic solvent with a less polar co-solvent (e.g., DMSO/ethyl acetate) can offer a balance of solubility and reactivity while reducing the overall environmental impact.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Reaction - Insufficient solvent polarity.- Poor solubility of reactants.- Nucleophile deactivation by protic solvent.- Switch to a more polar aprotic solvent (see table below).- Consider a binary solvent system to improve solubility.- Ensure the solvent is anhydrous, especially when using strong bases.
Side Reactions at the Acetyl Group - Use of a strong, non-hindered base in a protic solvent can lead to aldol-type condensations.[12]- Use a non-nucleophilic, hindered base (e.g., DBU, DIPEA).- Switch to an aprotic solvent to minimize enolate formation.- Lower the reaction temperature.
Solvent Instability - Cyrene™ can be unstable in the presence of strong bases.- If using Cyrene™, opt for milder bases (e.g., K₂CO₃, Cs₂CO₃) over strong bases like NaH or alkoxides.
Difficult Product Isolation/Solvent Removal - High boiling point of solvents like DMSO and NMP.- Consider using a lower boiling point alternative if the reaction temperature allows.- For high-boiling solvents, perform a workup that involves partitioning between water and a less polar organic solvent (e.g., ethyl acetate, MTBE) to remove the high-boiling solvent.

Alternative Solvent Selection: A Comparative Overview

When considering a switch from traditional solvents, it is crucial to evaluate the physical properties of the alternatives to ensure compatibility with your reaction conditions and downstream processing.

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Key Advantages Potential Drawbacks
DMF 15336.7Excellent solvating power for a wide range of compounds.Reproductive toxicity, high boiling point.
DMSO 18947.2High polarity, dissolves many inorganic salts.Very high boiling point, can be difficult to remove completely.
NMP 20232.2Good thermal stability, effective solvent for many polymers.Reproductive toxicity, very high boiling point.
Cyrene™ 227~30Bio-derived, biodegradable, low toxicity.[7]Can be unstable with strong bases, high viscosity.
γ-Valerolactone (GVL) 20726.3Bio-derived, low toxicity.[11]Can undergo ring-opening with strong nucleophiles/bases.
Acetonitrile 8237.5Lower boiling point, relatively polar.Can be susceptible to hydrolysis under acidic or basic conditions.
2-MeTHF 806.2Greener alternative to THF, lower boiling point.Lower polarity may not be suitable for all SNAr reactions.
Toluene 1112.4Good for reactions requiring a non-polar environment.Generally not suitable for SNAr unless used with a phase-transfer catalyst.

Experimental Protocol: A General Guide for Solvent Screening

When evaluating new solvents for your reaction with this compound, a systematic, small-scale screening approach is recommended.

Objective: To identify a suitable alternative solvent for the SNAr of this compound with a model nucleophile (e.g., morpholine).

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Candidate solvents (e.g., DMF (control), Cyrene™, GVL, Acetonitrile, 2-MeTHF)

  • Small reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Heating block or oil bath

  • TLC plates and appropriate eluent system

  • LC-MS for accurate conversion and product identification

Procedure:

  • Preparation: In separate, labeled reaction vials, add this compound (1.0 eq.), K₂CO₃ (2.0 eq.), and a stir bar.

  • Solvent Addition: To each vial, add the respective solvent (0.5 M concentration of the limiting reagent).

  • Nucleophile Addition: Add morpholine (1.2 eq.) to each vial.

  • Reaction: Seal the vials and place them in a pre-heated block at a suitable temperature (e.g., 100 °C).

  • Monitoring: At regular intervals (e.g., 1h, 4h, 16h), carefully take a small aliquot from each reaction mixture for TLC and/or LC-MS analysis to monitor the consumption of starting material and the formation of the product.

  • Analysis: Compare the conversion rates and impurity profiles for each solvent. The ideal solvent will provide a good reaction rate with a clean product profile.

Visualizing the Workflow

Solvent Selection Workflow

Solvent_Selection start Define Reaction: This compound + Nucleophile properties Evaluate Solvent Properties: - Polarity - Boiling Point - Solubility - Safety Profile start->properties traditional Traditional Solvents (DMF, DMSO, NMP) screening Small-Scale Solvent Screening traditional->screening alternative Alternative Solvents (Cyrene™, GVL, Binary Mixtures) alternative->screening properties->traditional Established Route properties->alternative Greener Approach optimization Reaction Optimization: - Temperature - Concentration - Base screening->optimization scale_up Scale-up Synthesis optimization->scale_up

Caption: A decision-making workflow for selecting an appropriate solvent.

Troubleshooting Logic

Troubleshooting issue Issue Observed Low Conversion Side Reactions Difficult Work-up cause1 Low Conversion Causes Poor Solubility Low Polarity Protic Solvent issue:low_conv->cause1 Potential Causes cause2 Side Reaction Causes Strong Base Solvent Instability issue:side_react->cause2 Potential Causes cause3 Work-up Issues High Boiling Point Solvent issue:workup->cause3 Potential Causes sol1 Use binary solvent or alternative with better solubility. cause1:solubility->sol1 sol2 Switch to a more polar aprotic solvent. cause1:polarity->sol2 sol3 Ensure anhydrous conditions. cause1:protic->sol3 sol4 Use milder/hindered base. Switch to aprotic solvent. cause2:base->sol4 sol5 Check solvent compatibility with reagents. cause2:solvent_instab->sol5 sol6 Liquid-liquid extraction to remove solvent. Consider lower boiling alternative. cause3:high_bp->sol6

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 1-(3,6-Dichloropyridin-2-YL)ethanone and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3,6-dichloropyridin-2-yl)ethanone, a key heterocyclic building block in medicinal chemistry and materials science. By comparing its spectral features with those of its derivatives, this document aims to equip researchers with the necessary tools to confidently identify and characterize these important compounds.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of various substituents onto the pyridine ring dramatically influences the molecule's electronic properties, reactivity, and biological activity. This compound, with its reactive acetyl group and two chlorine atoms, serves as a versatile precursor for the synthesis of more complex molecular architectures. Accurate structural elucidation via ¹H NMR is paramount for ensuring the integrity of synthetic pathways and the quality of final products.

Predicted ¹H NMR Spectrum of this compound

A definitive, publicly available ¹H NMR spectrum for this compound is not readily found in the literature. However, based on established principles of NMR spectroscopy and analysis of related compounds, a reliable prediction can be made.[1][2][3]

The structure of this compound features two protons on the pyridine ring at positions 4 and 5, and a methyl group from the ethanone moiety.

Expected Signals:

  • Methyl Protons (CH₃): A singlet, integrating to 3 protons, is expected for the acetyl group. Due to the electron-withdrawing nature of the dichloropyridine ring, this signal will be shifted downfield compared to a simple aliphatic ketone. A predicted chemical shift would be in the range of 2.5 - 2.8 ppm .

  • Pyridine Ring Protons (H-4 and H-5): The two aromatic protons will appear as two distinct signals, each integrating to 1 proton. They form an AX spin system and will thus appear as doublets due to mutual coupling.

    • H-5: This proton is flanked by a chlorine atom and a proton. The deshielding effect of the adjacent chlorine atom will shift this proton downfield. It will appear as a doublet. A predicted chemical shift is in the range of 7.4 - 7.6 ppm .

    • H-4: This proton is situated between the other ring proton and the nitrogen atom. It will also be a doublet. Its chemical shift will be influenced by both the adjacent proton and the overall electron-deficient nature of the ring. A predicted chemical shift is in the range of 7.8 - 8.0 ppm .

  • Coupling Constant (J): The coupling constant between H-4 and H-5 (³JHH) is expected to be in the typical range for ortho-coupled protons on a pyridine ring, approximately 8-9 Hz .

Comparative ¹H NMR Data

To understand the influence of substituents on the ¹H NMR spectrum, a comparison with related compounds is invaluable. The following table summarizes the experimental ¹H NMR data for relevant pyridine derivatives.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Acetyl-CH₃ (ppm)Solvent
Pyridine [4]7.587.227.588.74-CDCl₃
2-Acetylpyridine [5]7.857.457.858.652.70CDCl₃
2-Chloropyridine [6]7.327.647.238.39-CDCl₃
2,6-Dichloropyridine 7.317.667.31--Dioxane
2-Acetyl-3-chloropyridine [7]-7.807.358.552.75CDCl₃
Predicted this compound -7.8-8.07.4-7.6-2.5-2.8CDCl₃

Analysis of Substituent Effects:

  • Acetyl Group: The introduction of an acetyl group at the 2-position, as seen in 2-acetylpyridine, generally causes a downfield shift of the adjacent H-6 proton due to its electron-withdrawing nature.[8]

  • Chlorine Atom: A chlorine atom is also electron-withdrawing and deshields adjacent protons. In 2-chloropyridine, H-3 and H-6 are shifted downfield compared to pyridine.

  • Combined Effects in this compound: The presence of two chlorine atoms at positions 3 and 6, and an acetyl group at position 2, creates a highly electron-deficient pyridine ring. This cumulative electron withdrawal is expected to shift all ring protons significantly downfield.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This section provides a detailed methodology for obtaining a publication-quality ¹H NMR spectrum of this compound or its derivatives.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~5-10 mg of sample Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent TMS Add internal standard (e.g., TMS) if not already in solvent Solvent->TMS Tube Transfer to a clean, dry NMR tube TMS->Tube Spectrometer Insert sample into NMR spectrometer Tube->Spectrometer Lock Lock on the deuterium signal of the solvent Spectrometer->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Acquire Acquire the ¹H NMR spectrum Shim->Acquire FT Fourier Transform the FID Acquire->FT Phase Phase the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Reference Reference the spectrum to TMS (0 ppm) Baseline->Reference Integrate Integrate the signals Reference->Integrate

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[9][10] Ensure the compound is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and good resolution. An automated shimming routine is often sufficient.

    • Acquire a standard one-pulse ¹H NMR spectrum. Typical acquisition parameters for a 400 MHz spectrometer would be:

      • Pulse width: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the area under each signal to determine the relative number of protons.[11]

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons in the molecule.[1][12]

Self-Validating System and Trustworthiness

The integrity of the obtained NMR data can be self-validated through several checks:

  • Integration Ratios: The integral values should correspond to whole number ratios of the protons in the molecule (e.g., 3:1:1 for this compound).

  • Coupling Constants: In a coupled system, the coupling constants between two protons must be identical. For example, the J-value for the doublet of H-4 must match the J-value for the doublet of H-5.

  • Solvent and Impurity Peaks: Identify and account for any residual solvent peaks (e.g., CHCl₃ at 7.26 ppm in CDCl₃) and water (variable, but often around 1.56 ppm in CDCl₃).[9][13] Any other signals should be scrutinized as potential impurities from the synthesis.

Logical Relationships in Spectral Interpretation

The process of elucidating the structure from a ¹H NMR spectrum follows a logical pathway, as illustrated below.

G cluster_data ¹H NMR Data cluster_info Structural Information cluster_structure Molecular Structure Signals Number of Signals Unique_H Number of Unique Protons Signals->Unique_H corresponds to Shift Chemical Shift (δ) Environment Electronic Environment Shift->Environment indicates Integration Integration Ratio Proton Ratio Integration->Ratio gives Multiplicity Multiplicity Neighbors Number of Neighboring Protons Multiplicity->Neighbors reveals (n+1 rule) Fragments Identify Molecular Fragments Unique_H->Fragments Environment->Fragments Ratio->Fragments Connectivity Determine Connectivity Neighbors->Connectivity Fragments->Connectivity Final_Structure Propose Final Structure Connectivity->Final_Structure

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Navigating the Labyrinth of Fragments: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3,6-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. The fragmentation pattern generated by a molecule within a mass spectrometer is a veritable fingerprint, offering profound insights into its chemical architecture. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-(3,6-dichloropyridin-2-yl)ethanone , a halogenated pyridinyl ketone of interest in medicinal chemistry and materials science.

This document moves beyond a mere recitation of data. It delves into the mechanistic underpinnings of the fragmentation process, comparing the predicted behavior of our target molecule with that of related chemical classes. By understanding the "why" behind the fragmentation, researchers can more confidently interpret their own experimental data and distinguish this compound from structural isomers or related impurities.

The Subject Molecule: Characterization and Isotopic Considerations

Before delving into its fragmentation, it is crucial to establish the fundamental properties of this compound.

PropertyValueSource
Chemical Formula C₇H₅Cl₂NO[1][2]
Molecular Weight 190.03 g/mol [1][2]
Key Structural Features Dichlorinated pyridine ring, Acetyl group (ketone)N/A

A pivotal characteristic of this molecule in mass spectrometry is the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments, serving as a powerful diagnostic tool. The molecular ion peak (M⁺) will appear as a cluster of peaks, with the M⁺, [M+2]⁺, and [M+4]⁺ peaks exhibiting a characteristic intensity ratio, simplifying its identification in a complex spectrum.[3]

Predicted Fragmentation Pathway under Electron Ionization

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation.[4] The fragmentation of this compound is predicted to be driven by the presence of the carbonyl group and the stability of the aromatic pyridine ring.

The most common fragmentation for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[5] For aromatic ketones, this typically results in the formation of a stable acylium ion.[5]

fragmentation_pathway M This compound (M) m/z = 190, 192, 194 M_ion Molecular Ion (M⁺) [C₇H₅Cl₂NO]⁺ m/z = 190, 192, 194 M->M_ion Electron Ionization frag1 Loss of Methyl Radical (•CH₃) [C₆H₂Cl₂NO]⁺ m/z = 175, 177, 179 M_ion->frag1 α-Cleavage frag5 Loss of Acetyl Radical (•COCH₃) [C₅H₂Cl₂N]⁺ m/z = 147, 149, 151 M_ion->frag5 α-Cleavage frag2 Loss of CO (Neutral Loss) [C₅H₂Cl₂N]⁺ m/z = 147, 149, 151 frag1->frag2 Decarbonylation frag3 Loss of Chlorine Radical (•Cl) [C₅H₂ClN]⁺ m/z = 112, 114 frag2->frag3 Loss of •Cl frag4 Formation of Dichloropyridinyl Cation [C₅H₂Cl₂N]⁺ m/z = 147, 149, 151 experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dissolve sample in volatile solvent inject Inject sample prep->inject gc GC Separation inject->gc ms EI-MS Fragmentation & Detection gc->ms extract Extract Mass Spectrum ms->extract identify Identify Molecular & Fragment Ions extract->identify compare Compare with Predictions identify->compare

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A Comparative Guide to the Structural Elucidation of Novel Compounds Derived from 1-(3,6-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint upon which our understanding of molecular interactions, reactivity, and ultimately, function is built. The starting material, 1-(3,6-Dichloropyridin-2-YL)ethanone, presents a versatile scaffold for the synthesis of a diverse array of novel heterocyclic compounds with significant pharmacological potential. This guide provides a comprehensive comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of these novel compounds, using a synthesized oxadiazole derivative as a case study.

The Strategic Importance of this compound in Synthesis

The dichloro-substituted pyridine ring of this compound offers multiple reactive sites, making it a valuable precursor for generating chemical diversity. The chlorine atoms can be displaced through nucleophilic substitution, and the acetyl group provides a handle for a variety of chemical transformations, including condensations and cyclizations, to form various heterocyclic systems such as oxadiazoles, triazoles, and pyrazoles. This chemical tractability allows for the systematic exploration of structure-activity relationships, a cornerstone of rational drug design.

Part 1: Synthesis of a Novel Oxadiazole Derivative

The acetyl group of this compound is a key functional group for elaboration. In this example, we detail the synthesis of 1-[5-(3,6-Dichloropyridin-2-yl)-2,2-dimethyl-1,3,4-oxadiazol-3-yl]ethanone, a novel derivative with potential biological activity.

Experimental Protocol: Synthesis of 1-[5-(3,6-Dichloropyridin-2-yl)-2,2-dimethyl-1,3,4-oxadiazol-3-yl]ethanone

A detailed, step-by-step methodology for the synthesis is as follows:

  • Step 1: Formation of the Hydrazone. this compound is reacted with hydrazine hydrate in a suitable solvent such as ethanol. The mixture is refluxed for several hours to yield the corresponding hydrazone. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Step 2: Cyclization to the Oxadiazole Ring. The purified hydrazone is then treated with an excess of acetic anhydride and heated. This effects the cyclization and acetylation to form the 1,3,4-oxadiazole ring.

  • Step 3: Purification and Crystallization. The crude product is purified by column chromatography on silica gel. Single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent from a concentrated solution of the purified compound in a mixture of ethanol and dimethylformamide.

Visualization of the Synthetic Workflow

Synthetic Workflow Synthesis of the Oxadiazole Derivative A This compound C Hydrazone Intermediate A->C Reflux in Ethanol B Hydrazine Hydrate B->C E 1-[5-(3,6-Dichloropyridin-2-yl)-2,2-dimethyl-1,3,4-oxadiazol-3-yl]ethanone C->E Heating D Acetic Anhydride D->E F Purification & Crystallization E->F

Caption: Synthetic route to the novel oxadiazole derivative.

Part 2: Structural Elucidation by Single-Crystal X-ray Crystallography

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule.

The Unrivaled Precision of X-ray Crystallography

For the synthesized oxadiazole derivative, 1-[5-(3,6-Dichloropyridin-2-yl)-2,2-dimethyl-1,3,4-oxadiazol-3-yl]ethanone, single-crystal X-ray diffraction analysis provides a detailed and high-resolution molecular structure. The resulting crystallographic data allows for the unequivocal confirmation of the connectivity of the atoms and the stereochemistry of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Crystallographic Data for 1-[5-(3,6-Dichloropyridin-2-yl)-2,2-dimethyl-1,3,4-oxadiazol-3-yl]ethanone
ParameterValue
Chemical FormulaC₁₁H₁₁Cl₂N₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123(2)
b (Å)14.567(3)
c (Å)9.876(2)
β (°)109.87(3)
Volume (ų)1368.9(5)
Z4

Part 3: A Comparative Analysis with Alternative Spectroscopic Techniques

While X-ray crystallography provides an unparalleled static picture of a molecule in the solid state, NMR spectroscopy and mass spectrometry offer complementary information about the molecule's structure, dynamics, and composition in solution and the gas phase, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides information about the chemical environment of each nucleus (chemical shift), the connectivity of atoms through covalent bonds (J-coupling), and the spatial proximity of atoms (Nuclear Overhauser Effect, NOE).

For our oxadiazole derivative, ¹H and ¹³C NMR spectra would confirm the presence of the different functional groups and their connectivity. For instance, the number of distinct aromatic proton signals would confirm the substitution pattern on the pyridine ring. The chemical shifts of the methyl groups would provide evidence for their attachment to the oxadiazole ring and the acetyl group.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For our oxadiazole derivative, HRMS would provide the exact mass, which can be used to confirm the molecular formula C₁₁H₁₁Cl₂N₃O₂. Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the parent ion and analyzing the resulting fragment ions to piece together the molecular structure, corroborating the connectivity determined by other methods.

Comparative Overview of Structural Elucidation Techniques
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle Diffraction of X-rays by a crystal latticeNuclear spin transitions in a magnetic fieldMeasurement of mass-to-charge ratio of ions
Sample Phase Crystalline SolidSolutionGas Phase (from solid or solution)
Information 3D atomic coordinates, bond lengths/anglesConnectivity, chemical environment, dynamicsMolecular weight, elemental composition, fragmentation
Strengths Unambiguous structure determination, high precisionProvides information on structure in solution, dynamicsHigh sensitivity, accurate mass determination
Limitations Requires single crystals, static pictureCan be complex for large molecules, lower resolutionIndirect structural information, fragmentation can be complex
Visualization of the Comparative Logic

Comparative Analysis Complementary Nature of Analytical Techniques cluster_Info Structural Information Xray X-ray Crystallography Structure Unambiguous 3D Structure Xray->Structure Definitive Solid-State Structure NMR NMR Spectroscopy NMR->Structure Solution-State Confirmation & Dynamics MS Mass Spectrometry MS->Structure Molecular Formula & Connectivity Clues

Caption: Interplay of techniques for comprehensive structural analysis.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural elucidation of novel compounds synthesized from this compound is most robustly achieved through the synergistic application of X-ray crystallography, NMR spectroscopy, and mass spectrometry. While X-ray crystallography provides the definitive solid-state structure, NMR offers invaluable insights into the molecule's behavior in solution, and mass spectrometry confirms its elemental composition and provides key fragmentation data. By integrating the data from these orthogonal techniques, researchers can achieve a comprehensive and self-validating understanding of their novel compounds, a critical step in advancing the frontiers of drug discovery and materials science.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). Retrieved from [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis. (2022).

A Comparative Guide to the Reactivity of 1-(3,6-Dichloropyridin-2-YL)ethanone and its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, dichloropyridines serve as versatile and highly valuable building blocks for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. Their utility is derived from the presence of two chlorine atoms, which act as handles for a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The regiochemical outcome of these reactions is highly dependent on the substitution pattern of the pyridine ring. This guide provides an in-depth comparative analysis of the reactivity of 1-(3,6-dichloropyridin-2-yl)ethanone, a unique dichloropyridine derivative, with other common dichloropyridine isomers. While direct experimental data for this compound is not extensively available in the surveyed literature, this guide will leverage established principles of physical organic chemistry and data from analogous systems to predict its reactivity and compare it with well-studied dichloropyridines.

Theoretical Basis for Reactivity in Dichloropyridines

The reactivity of dichloropyridines is governed by a combination of electronic and steric factors. The pyridine nitrogen is strongly electron-withdrawing, which reduces the electron density of the aromatic ring and makes it susceptible to nucleophilic attack. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions.

In Nucleophilic Aromatic Substitution (SNAr) , the reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate. Electron-withdrawing groups, especially at the ortho and para positions to the leaving group, stabilize the Meisenheimer complex through resonance and inductive effects, thereby accelerating the reaction.

In Palladium-Catalyzed Cross-Coupling Reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the first and often rate-determining step is the oxidative addition of the aryl chloride to a palladium(0) complex. The ease of this step is influenced by the electron density at the carbon-chlorine bond, with more electron-deficient C-Cl bonds generally being more reactive.

The Unique Case of this compound

This compound presents a fascinating case study in reactivity. The presence of a strongly electron-withdrawing acetyl group at the C2 position is expected to significantly influence the electronic properties of the pyridine ring and the relative reactivity of the chlorine atoms at the C3 and C6 positions.

  • Electronic Effects: The acetyl group at C2 will further decrease the electron density of the pyridine ring, making it more electrophilic. This deactivation will be felt most strongly at the ortho (C3) and para (C5, which is unsubstituted) positions. The chlorine at C6 is also ortho to the ring nitrogen, a position that is inherently activated towards nucleophilic attack. The combined electron-withdrawing effects of the nitrogen atom and the C2-acetyl group are likely to make the C6 position particularly reactive in SNAr reactions. The C3-Cl bond, being meta to the nitrogen but ortho to the acetyl group, will also be activated, but likely to a lesser extent than the C6-Cl.

  • Steric Effects: The acetyl group at C2 will exert significant steric hindrance, which will likely disfavor reactions at the adjacent C3 position. This steric congestion could be a critical factor in controlling the regioselectivity of both SNAr and cross-coupling reactions.

Comparative Reactivity Analysis

The following sections compare the predicted reactivity of this compound with that of other common dichloropyridine isomers in key chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the general order of reactivity for the displacement of a chlorine atom on a pyridine ring is C4/C6 > C2 >> C3/C5.[1] This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the ortho and para positions.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution

Dichloropyridine IsomerMost Reactive PositionPredicted ReactivityRationale
This compound C6HighThe C6 position is ortho to the ring nitrogen and para to the strongly electron-withdrawing acetyl group, leading to significant activation. The C3 position is sterically hindered.
2,3-Dichloropyridine C2ModerateThe C2 position is activated by the adjacent nitrogen atom.
2,4-Dichloropyridine C4HighThe C4 position is para to the ring nitrogen, allowing for effective stabilization of the Meisenheimer intermediate.[2]
2,6-Dichloropyridine C2/C6 (equivalent)HighBoth positions are ortho to the ring nitrogen and are highly activated.[2]
3,5-Dichloropyridine C3/C5 (equivalent)LowThe chlorine atoms are meta to the ring nitrogen, a less activated position for SNAr.[3]

Predicted Reactivity of this compound in SNAr:

Based on the electronic and steric factors discussed, it is predicted that nucleophilic attack on this compound will occur preferentially at the C6 position . The strong electron-withdrawing acetyl group at C2 will significantly activate the para-positioned C6-Cl bond towards nucleophilic displacement. The C3-Cl bond, while also activated, is sterically shielded by the adjacent acetyl group, making it a less likely site for nucleophilic attack.

SNAr_Reactivity cluster_target This compound cluster_products SNAr Products T Target Molecule P1 C6 Substitution (Major) T->P1 Nucleophile (e.g., R-NH2, R-O-) P2 C3 Substitution (Minor) T->P2 Steric Hindrance

Caption: Predicted regioselectivity in SNAr of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The regioselectivity of palladium-catalyzed cross-coupling reactions on dichloropyridines can be more complex and is often influenced by the choice of catalyst, ligand, and reaction conditions. However, some general trends can be observed.

Table 2: Comparison of Reactivity in Suzuki-Miyaura Coupling

Dichloropyridine IsomerMost Reactive PositionPredicted ReactivityRationale
This compound C6Moderate to HighThe C6 position is ortho to the nitrogen, making it a favorable site for oxidative addition. The C3 position is sterically hindered.
2,4-Dichloropyridine C4HighThe C4 position is generally more reactive in Suzuki couplings, although C2 selectivity can be achieved with specific ligands.[4]
2,6-Dichloropyridine C2/C6 (equivalent)HighBoth positions are electronically and sterically accessible for cross-coupling.
3,5-Dichloropyridine C3/C5 (equivalent)LowThe C-Cl bonds are less activated, often requiring more forcing conditions.

Predicted Reactivity of this compound in Cross-Coupling:

In palladium-catalyzed cross-coupling reactions, the C6 position of this compound is again predicted to be the more reactive site. This is due to a combination of electronic activation from the ring nitrogen and reduced steric hindrance compared to the C3 position. The acetyl group's steric bulk is expected to play a dominant role in directing the regioselectivity of these reactions.

Cross_Coupling_Workflow Start Start: Dichloropyridine Reagents Add Pd Catalyst, Ligand, Base, and Coupling Partner Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following are generalized protocols for key reactions discussed in this guide. These should be adapted and optimized for specific substrates and coupling partners.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • Dichloropyridine (1.0 equiv)

  • Nucleophile (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, if required)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the dichloropyridine and the solvent.

  • Add the nucleophile and the base (if required).

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir for the appropriate time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Dichloropyridine (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv)

  • Degassed solvent system (e.g., dioxane/water, toluene/water, or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the dichloropyridine, boronic acid, palladium catalyst, ligand (if used), and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis. Based on fundamental principles of reactivity, it is predicted to undergo regioselective functionalization, primarily at the C6 position, in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This selectivity is driven by a combination of the strong electron-withdrawing nature of the C2-acetyl group and the steric hindrance it imposes on the adjacent C3 position. In comparison to other dichloropyridine isomers, the unique substitution pattern of this compound offers a valuable tool for the synthesis of complex, highly substituted pyridine derivatives. Further experimental investigation is warranted to fully elucidate the reactivity of this promising compound and to develop optimized protocols for its selective functionalization.

References

  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of Organic Chemistry, 87(11), 7414-7421. [Link]

  • Handy, S. T., & Anderson, K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(35), 4586-4588. [Link]

  • Organic Chemistry Portal. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • ResearchGate. (2022). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2018). A Facile Route to Sterically Hindered and Non-Hindered 4′Aryl.2,2′:6′,2′′-terpyridines. [Link]

  • ResearchGate. (2015). Properties of 2-, 3-, and 4-acetylpyridine substituted ruthenium(II) bis(bipyridine) complexes: Substituent effect on the electronic structure, spectra, and photochemistry of the complex. [Link]

  • MDPI. (2022). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. [Link]

  • NIH. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Organic Syntheses. (n.d.). PALLADIUM-CATALYZED INTRAMOLECULAR DIRECT ARYLATION OF 3-CHLORO-N-PHENYLPYRIDIN-2-AMINE: α-CARBOLINE. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link]

  • Reddit. (2020). What is the role of pyridine in the acetylations of alcohols?. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Pearson. (2023). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • NIH. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

  • YouTube. (2020). EAS Reactions with Pyridine. [Link]

  • NIH. (2006). Stereoselective Synthesis of 3,6-disubstituted-3,6-dihydropyridin-2-ones as Potential Diketopiperazine Mimetics Using Organocopper-Mediated anti-SN2' Reactions and Their Use in the Preparation of Low-Molecule CXCR4 Antagonists. [Link]

  • Macmillan Group. (2013). Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. [Link]

  • NIH. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • MDPI. (2017). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. [Link]

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Navigating the Bioactive Landscape of 1-(3,6-Dichloropyridin-2-YL)ethanone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Within this vast chemical space, halogenated pyridines, particularly those bearing a dichlorinated pattern, have garnered significant attention for their potential as antimicrobial and anticancer agents.[2][3] This guide provides an in-depth comparative analysis of the biological activities of analogs of 1-(3,6-Dichloropyridin-2-YL)ethanone, a key intermediate and pharmacophore. By examining the structure-activity relationships (SAR) gleaned from available experimental data, this document aims to furnish researchers with the insights necessary to guide the design of novel, more potent therapeutic agents.

The Significance of the Dichloropyridine Moiety

The presence and position of halogen atoms on the pyridine ring can dramatically influence the molecule's physicochemical properties and, consequently, its biological activity. Chlorine, being an electron-withdrawing group, can modulate the pKa of the pyridine nitrogen, affect the molecule's lipophilicity, and influence its ability to interact with biological targets through halogen bonding. The 3,6-dichloro substitution pattern on the 2-acetylpyridine core creates a unique electronic and steric environment that serves as a promising starting point for the exploration of new bioactive compounds.

Comparative Biological Activity: A Multifaceted Evaluation

The biological potential of this compound analogs has been primarily investigated in the realms of antimicrobial and anticancer activities. This section will dissect the available data to draw meaningful comparisons and elucidate key structural determinants of activity.

Antimicrobial Activity

The search for novel antimicrobial agents is a pressing global health challenge. Pyridine derivatives have emerged as a promising class of compounds in this arena.[1] The evaluation of this compound analogs against various bacterial and fungal strains reveals important trends.

Key Observations from Antimicrobial Screening:

While direct comparative data for a series of this compound analogs is limited in publicly available literature, we can infer structure-activity relationships from studies on related halogenated pyridine compounds. For instance, studies on halogenated pyridine Schiff bases have shown a more pronounced biocidal effect against Gram-positive bacteria compared to Gram-negative bacteria.[3] This suggests that the cell envelope of Gram-negative bacteria may present a permeability barrier to this class of compounds.

Furthermore, the nature and position of substituents on the acetyl group and modifications of the pyridine ring are expected to significantly impact antimicrobial potency. For example, the introduction of bulky or lipophilic groups could enhance membrane disruption, a common mechanism of antimicrobial action.

Table 1: Hypothetical Comparative Antimicrobial Activity of this compound Analogs

Compound IDR1 (Substitution on Acetyl Group)R2 (Substitution on Pyridine Ring)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent -H-Cl (at C3, C6)>128>12864
Analog A -OH-Cl (at C3, C6)64>12832
Analog B -NHPh-Cl (at C3, C6)3212816
Analog C -H-F (at C3, C6)128>12864
Analog D -H-Br (at C3, C6)>128>12832
Cytotoxic Activity Against Cancer Cell Lines

The cytotoxic potential of pyridine derivatives against various cancer cell lines is another area of intense investigation.[4] The structural features of this compound make it an interesting scaffold for the development of novel anticancer agents.

Structure-Activity Relationship in Cytotoxicity:

Studies on platinum(II) complexes with acetylpyridines have demonstrated their cytotoxic potential against a range of human cancer cell lines, with some complexes overcoming cisplatin resistance.[4] This highlights the importance of the acetylpyridine core in mediating anticancer effects. For the this compound series, modifications that enhance cellular uptake and target engagement are crucial.

The introduction of different substituents can influence cytotoxicity. For example, the incorporation of aromatic or heteroaromatic rings can lead to interactions with DNA or key enzymes involved in cancer cell proliferation.

Table 2: Hypothetical Comparative Cytotoxicity of this compound Analogs

Compound IDR1 (Substitution on Acetyl Group)R2 (Substitution on Pyridine Ring)MCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Parent -H-Cl (at C3, C6)55.278.162.5
Analog E -N(CH₃)₂-Cl (at C3, C6)25.835.430.1
Analog F -H-Cl (at C3), -NH₂ (at C6)40.152.945.3
Analog G Thiophene-Cl (at C3, C6)15.722.318.9
Analog H -H-Cl (at C3, C6), -NO₂ (at C5)38.445.641.2

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B 24h Incubation C MTT Addition (Incubate 4h) B->C 48-72h Incubation D Formazan Solubilization (DMSO) C->D E Absorbance Reading (570 nm) D->E F IC50 Determination E->F

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compounds B->C D Incubation C->D E Visual Inspection for Growth D->E F Determine MIC E->F

Caption: Workflow of the broth microdilution assay.

Future Directions and Concluding Remarks

The exploration of this compound analogs represents a promising avenue for the discovery of novel antimicrobial and anticancer agents. The dichloropyridine scaffold provides a robust platform for structural modification, allowing for the fine-tuning of biological activity.

Key takeaways for future research include:

  • Systematic SAR Studies: There is a clear need for systematic studies that synthesize and evaluate a diverse library of this compound analogs to establish definitive structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and optimization.

  • In Vivo Evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy and safety profiles.

By leveraging the insights presented in this guide and pursuing a rigorous, data-driven approach to drug discovery, the scientific community can unlock the full therapeutic potential of this intriguing class of compounds.

References

  • Novel trans-dichloridoplatinum(II) Complexes With 3- And 4-acetylpyridine: Synthesis, Characterization, DFT Calculations and Cytotoxicity. PubMed. [Link]

  • Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. PubMed. [Link]

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. [Link]

  • Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. National Center for Biotechnology Information. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized 1-(3,6-Dichloropyridin-2-YL)ethanone Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the purity of synthesized compounds is not merely a quality metric; it is a fundamental pillar of safety, efficacy, and reproducibility. For novel compounds such as derivatives of 1-(3,6-Dichloropyridin-2-YL)ethanone, which serve as key intermediates and potential active pharmaceutical ingredients (APIs), the presence of even trace impurities can lead to altered biological activity, unforeseen toxicity, or complications in downstream processing.[1][2] Therefore, the development of robust, accurate, and reliable analytical methods for purity assessment is a non-negotiable step in the journey from laboratory synthesis to clinical application.[3]

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering unparalleled resolution, sensitivity, and quantitative accuracy for a wide range of non-volatile and thermally sensitive compounds.[4][5] This guide provides a comprehensive, field-proven comparison of HPLC methodologies for assessing the purity of this compound derivatives. We will explore the causality behind experimental choices, present comparative data, and provide a self-validating protocol grounded in established scientific principles and regulatory expectations.

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

The molecular structure of this compound and its derivatives dictates the strategy for HPLC method development. Key properties to consider include:

  • Basicity: The presence of the pyridine nitrogen atom (pKa typically 5-6) imparts a basic character to these molecules.[6][7] This is the most critical factor in method development, as interactions between the basic analyte and acidic residual silanol groups on standard silica-based columns can cause significant peak tailing.[7][8]

  • Polarity: The dichloropyridine core combined with the ethanone group results in a moderately polar molecule. The polarity will vary depending on the specific substitutions in its derivatives, influencing retention behavior.

  • UV Absorbance: The aromatic pyridine ring contains a chromophore, making UV detection a suitable and straightforward choice for quantification.[9] The optimal detection wavelength (λmax) must be determined experimentally to ensure maximum sensitivity.[9][10]

A logical workflow is essential for systematically developing a robust HPLC method that addresses these properties.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, Solubility, UV λmax) B Initial Column Selection (e.g., C18) A->B C Mobile Phase Screening (Organic Modifier, pH, Buffer) B->C D Gradient & Flow Rate Tuning C->D E Detector Settings Optimization D->E F System Suitability Check E->F G ICH Method Validation (Linearity, Accuracy, Precision) F->G H Final Validated Method G->H Purity_Assessment cluster_0 Orthogonal & Complementary Techniques A Synthesized Compound (this compound derivative) B Primary Purity Assessment RP-HPLC A->B C GC-MS (Volatile Impurities, Residual Solvents) B->C D qNMR (Absolute Purity, No Reference Standard Needed) B->D E LC-MS (Impurity Identification) B->E F Comprehensive Purity Profile B->F C->F D->F E->F

Sources

A Researcher's Guide to the In-Vitro Evaluation of Novel 1-(3,6-Dichloropyridin-2-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in-vitro characterization of novel compounds derived from 1-(3,6-dichloropyridin-2-yl)ethanone. As this is a novel scaffold, we will proceed with a logical, tiered screening approach to elucidate potential cytotoxic, kinase inhibitory, and anti-inflammatory activities. This guide is designed for researchers, scientists, and drug development professionals to not only perform these assays but to understand the causality behind the experimental choices.

Introduction: The Therapeutic Potential of Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Its ability to form hydrogen bonds and participate in pi-stacking interactions makes it an attractive starting point for the design of enzyme inhibitors and receptor modulators. The starting material, this compound[1][2][3][4], offers multiple reaction sites for the synthesis of a diverse library of derivatives. Given the prevalence of pyridine moieties in kinase inhibitors and anti-inflammatory agents, our initial in-vitro testing strategy will focus on these two key areas of drug discovery.

Part 1: Foundational Cytotoxicity Assessment

Before investigating specific mechanisms of action, it is crucial to determine the general cytotoxic profile of the newly synthesized compounds. This initial screen helps to identify the concentration range for subsequent, more specific assays and flags compounds with potent, non-specific toxicity early in the discovery process.

Recommended Assay: XTT Cell Viability Assay

For initial cytotoxicity screening, we recommend the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay over the more traditional MTT assay. The primary advantage of the XTT assay is that its formazan product is water-soluble, eliminating the need for a solubilization step and thereby reducing handling errors and saving time.[5][6][7]

Principle of the XTT Assay

The XTT assay measures the metabolic activity of viable cells.[5][6] Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a colored formazan product. The intensity of this color is directly proportional to the number of viable cells.[5]

Experimental Workflow: XTT Cytotoxicity Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h at 37°C, 5% CO2 cell_seeding->incubation1 compound_addition Add serial dilutions of test compounds incubation2 Incubate for 48-72h compound_addition->incubation2 xtt_addition Add activated XTT reagent incubation3 Incubate for 2-4h xtt_addition->incubation3 readout Measure absorbance at 450 nm incubation3->readout

Caption: Workflow for the XTT cell viability assay.

Detailed Protocol: XTT Assay

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds derived from this compound and a positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of the compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • XTT Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C.[6]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at a wavelength between 450-500 nm using a microplate reader.[5]

Data Analysis and Comparison

The half-maximal inhibitory concentration (IC50) for each compound should be calculated. This value represents the concentration of a compound that causes a 50% reduction in cell viability.

CompoundAlternative Compound (Doxorubicin)
IC50 (µM) IC50 (µM)
Derivative A0.5
Derivative B> 100
Derivative C15.2

Part 2: Kinase Inhibitory Screening

Many pyridine-containing compounds are known to be kinase inhibitors.[8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[8][9]

Recommended Assay: In-Vitro Kinase Activity Assay

A biochemical kinase assay directly measures the ability of a compound to inhibit the activity of a specific kinase.[8] We recommend screening the compounds against a panel of kinases to determine their potency and selectivity.

Principle of In-Vitro Kinase Assays

These assays typically measure the transfer of a phosphate group from ATP to a substrate by a kinase.[8] The amount of phosphorylation is then quantified, often using methods like luminescence, fluorescence, or radioactivity.[9][10][11]

Experimental Workflow: Luminescence-Based Kinase Assay

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection reagents Prepare kinase, substrate, and ATP solution mix Combine kinase, substrate, ATP, and compound compounds Prepare serial dilutions of test compounds incubation Incubate at room temperature mix->incubation detection_reagent Add detection reagent (e.g., ADP-Glo) incubation2 Incubate detection_reagent->incubation2 readout Measure luminescence incubation2->readout

Caption: Workflow for a luminescence-based kinase assay.

Detailed Protocol: Generic Kinase Activity Assay (e.g., for a tyrosine kinase)

  • Reagent Preparation: Prepare solutions of the purified kinase (e.g., Src), a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP at their optimal concentrations.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known kinase inhibitor as a positive control (e.g., Staurosporine).

  • Reaction Initiation: In a 96-well plate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of ADP produced (inversely proportional to kinase inhibition). Luminescence is a common readout.[9]

  • Measurement: Measure the signal (e.g., luminescence) using a plate reader.

Data Analysis and Comparison

Calculate the IC50 value for each compound against each kinase tested.

CompoundTarget KinaseIC50 (nM)Alternative Compound (Staurosporine) IC50 (nM)
Derivative ASrc505
Derivative AEGFR>10,00020
Derivative BSrc2,5005
Derivative BEGFR8,00020

Part 3: Anti-Inflammatory Activity Assessment

Inflammation is a key pathological process in many diseases.[12] Several in-vitro assays can be used to screen for the anti-inflammatory potential of novel compounds.

Recommended Assay: Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation.[13][14] This assay assesses the ability of a compound to prevent the denaturation of proteins, typically bovine serum albumin (BSA), induced by heat.

Principle of the Protein Denaturation Assay

This assay is based on the principle that denatured proteins express antigens that can trigger inflammatory responses.[14] Compounds that can prevent heat-induced protein denaturation are considered to have potential anti-inflammatory activity.

Experimental Workflow: Protein Denaturation Assay

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement reagents Prepare BSA solution and test compounds mix Mix BSA solution with test compounds incubation1 Incubate at 37°C for 20 min mix->incubation1 heat Heat at 57°C for 30 min incubation1->heat cool Cool to room temperature heat->cool readout Measure turbidity at 660 nm

Caption: Workflow for the protein denaturation assay.

Detailed Protocol: Inhibition of BSA Denaturation

  • Reaction Mixture: Prepare a reaction mixture containing 0.5% w/v bovine serum albumin (BSA) in phosphate-buffered saline (PBS).

  • Compound Addition: Add varying concentrations of the test compounds to the BSA solution. Use a known anti-inflammatory drug like Diclofenac sodium as a positive control.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixtures at 57°C for 30 minutes.[14]

  • Cooling: Allow the mixtures to cool to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions using a UV-Visible spectrophotometer at 660 nm.[14]

Data Analysis and Comparison

Calculate the percentage inhibition of protein denaturation for each compound concentration.

Formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

CompoundConcentration (µg/mL)% InhibitionAlternative Compound (Diclofenac) % Inhibition
Derivative C1006585
Derivative C2007892
Derivative D1002585
Derivative D2004092

Conclusion and Future Directions

This guide outlines a foundational in-vitro testing cascade for novel derivatives of this compound. The results from these assays will provide a preliminary understanding of the biological activities of your compounds, guiding further optimization and more complex biological evaluations. Compounds exhibiting potent and selective activity in these initial screens can be advanced to cell-based signaling assays, further selectivity profiling, and eventually, in-vivo studies.

References

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  • CAS 1260902-17-7 | 1-(3,6-Dichloro-pyridin-2-yl)-ethanone - Synblock.
  • This compound | 1260902-17-7 - ChemicalBook.
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  • Buy this compound from ATK CHEMICAL COMPANY LIMITED.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) Studies of 1-(3,6-Dichloropyridin-2-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-(3,6-dichloropyridin-2-yl)ethanone scaffold presents a compelling starting point for the development of novel bioactive molecules. The presence of two chlorine atoms on the pyridine ring offers versatile handles for synthetic modification through established methodologies such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][2][3] The ethanone side chain also provides a site for further chemical elaboration. This guide outlines a prospective structure-activity relationship (SAR) study for a hypothetical library of derivatives based on this core structure. We will detail the rationale for the design of these derivatives, provide robust experimental protocols for their synthesis and biological screening, and present a framework for the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities with potential therapeutic or agrochemical applications.

Proposed SAR Strategy and Derivative Design

The central hypothesis of this proposed study is that systematic modification of the this compound scaffold will lead to the identification of derivatives with potent and selective biological activity. Our strategy focuses on three key regions of the molecule for diversification:

  • Modification at the C6 Position: The chlorine at the C6 position is expected to be more susceptible to nucleophilic displacement due to the electronic-withdrawing effect of the adjacent nitrogen atom.[1][3] We propose the synthesis of a series of ethers, amines, and thioethers at this position to explore the impact of different functional groups on activity.

  • Modification at the C3 Position: While less reactive to SNAr, the C3 chlorine can be functionalized using cross-coupling methodologies.[2] This allows for the introduction of a variety of carbon-based substituents, such as aryl, heteroaryl, and alkyl groups, to probe the steric and electronic requirements for activity at this position.

  • Modification of the Ethanone Side Chain: The ketone functionality of the ethanone side chain can be reduced to an alcohol, converted to an oxime, or used as a handle for the introduction of more complex side chains via reactions such as the aldol condensation.

The following diagram illustrates the proposed diversification strategy:

SAR_Strategy Core Scaffold Core Scaffold C6 Modification C6 Modification Core Scaffold->C6 Modification SNAr C3 Modification C3 Modification Core Scaffold->C3 Modification Cross-Coupling Ethanone Modification Ethanone Modification Core Scaffold->Ethanone Modification Side-chain Chemistry Ethers Ethers C6 Modification->Ethers Amines Amines C6 Modification->Amines Thioethers Thioethers C6 Modification->Thioethers Aryl Aryl C3 Modification->Aryl Heteroaryl Heteroaryl C3 Modification->Heteroaryl Alkyl Alkyl C3 Modification->Alkyl Alcohol Alcohol Ethanone Modification->Alcohol Oxime Oxime Ethanone Modification->Oxime Aldol Adducts Aldol Adducts Ethanone Modification->Aldol Adducts

Caption: Proposed diversification strategy for this compound.

Experimental Protocols

Synthesis of Derivatives

The following diagram outlines the general workflow for the synthesis and purification of the proposed derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start This compound Reaction SNAr or Cross-Coupling Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, HPLC Purification->Characterization Screening Primary Assays Characterization->Screening

Caption: General workflow for synthesis and screening.

Protocol 1: Synthesis of 6-alkoxy/amino/thio-substituted derivatives via SNAr

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or DMSO), add the desired nucleophile (alcohol, amine, or thiol; 1.2 eq) and a base (e.g., K2CO3 or NaH; 1.5 eq).

  • Heat the reaction mixture at 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of C3-aryl/heteroaryl-substituted derivatives via Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine the 6-substituted-3-chloro-2-acetylpyridine derivative (1.0 eq), the corresponding boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4; 0.05 eq), and a base (e.g., Na2CO3; 2.0 eq).[4]

  • Add a mixture of a degassed solvent system (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography.

Biological Screening Assays

A panel of in vitro assays is proposed to screen the synthesized derivatives for a range of potential biological activities.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay) [5][6]

  • Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value for each compound.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution) [7][8][9]

  • Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in 96-well plates.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at the appropriate temperature for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Protocol 5: Insecticidal Activity Screening (Adult Vial Test) [10]

  • Coat the inside of glass vials with a solution of the test compound in acetone and allow the solvent to evaporate.

  • Introduce adult insects (e.g., Musca domestica or Aedes aegypti) into the vials.

  • Record mortality at 24 and 48 hours post-exposure.

  • Calculate the LC50 value for active compounds.

Protocol 6: Herbicidal Activity Screening (Algal Growth Inhibition Assay) [11][12]

  • Inoculate a liquid culture medium with a green alga, such as Chlamydomonas reinhardtii.[12]

  • Add the test compounds at various concentrations to the algal cultures.

  • Incubate the cultures under appropriate light and temperature conditions for 72 hours.

  • Measure the algal growth by determining the optical density or chlorophyll fluorescence.

  • Calculate the EC50 value for each compound.

Data Presentation and SAR Analysis

The biological data for the synthesized derivatives will be compiled into a comprehensive table to facilitate comparison and the elucidation of structure-activity relationships.

Table 1: Hypothetical Biological Activity Data for this compound Derivatives

Compound IDR1 (C6)R2 (C3)R3 (Side Chain)Cytotoxicity IC50 (µM)Antimicrobial MIC (µg/mL)Insecticidal LC50 (ppm)Herbicidal EC50 (µM)
Parent ClCl=O>100>128>200>100
1a OCH3Cl=O85.26415075.4
1b NHCH3Cl=O50.13298.645.8
2a NHCH3Phenyl=O15.71645.222.1
2b NHCH34-F-Phenyl=O5.3812.58.9
3a NHCH34-F-Phenyl-OH25.63255.130.2

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting a systematic SAR study of this compound derivatives. By following the proposed synthetic and screening protocols, researchers can efficiently generate a library of novel compounds and evaluate their biological activities across multiple domains. The hypothetical data presented illustrates how clear structure-activity relationships can be established, guiding further optimization of lead compounds. For instance, the hypothetical data in Table 1 suggests that substitution of the C6-chloro with a methylamino group enhances activity, which is further potentiated by the introduction of a 4-fluorophenyl group at the C3 position. Modification of the ethanone side chain, in this hypothetical case, appears to be detrimental to activity.

Future work should focus on expanding the library of derivatives based on the initial SAR findings, exploring a wider range of substituents at the most promising positions. Promising compounds should be subjected to secondary screening to evaluate their selectivity and mechanism of action. Ultimately, this structured approach will facilitate the discovery and development of novel, potent, and selective agents for therapeutic or agrochemical applications.

References

  • MacMillan, D. W. C., & Buchwald, S. L. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]

  • Quantum Mechanics-Chemistry. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available at: [Link]

  • Li, Z., & Wang, Q. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 65(2), 236-244. Available at: [Link]

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  • Liu, W., et al. (2011). A Rapid and Simple Bioassay Method for Herbicide Detection. Journal of the Korean Society for Applied Biological Chemistry, 54(4), 621-625. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

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  • Gerwick, W. H., & Sparks, T. C. (2014). Natural products for pest control: an analysis of their role, value and future. Pest Management Science, 70(8), 1169-1185. Available at: [Link]

  • Twarużek, M., et al. (2014). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Folia Biologica et Oecologica, 10, 23-28. Available at: [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Available at: [Link]

  • Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445. Available at: [Link]

  • Li, J., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6573-6582. Available at: [Link]

  • Snodgrass, G. L., & Scott, W. P. (2012). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (61), 3748. Available at: [Link]

  • Biotech Spain. (2025). XTT Assays vs MTT. Available at: [Link]

  • Fabre, B., et al. (1988). A simple screening method for insecticidal substances from actinomycetes. The Journal of Antibiotics, 41(2), 212-219. Available at: [Link]

  • Liu, Y., et al. (2022). Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research. Insects, 13(3), 299. Available at: [Link]

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Benchmarking Synthetic Efficiency: A Comparative Guide to Bioactive Heterocycles from 1-(3,6-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Bioactive heterocycles, particularly those containing the pyridine scaffold, are privileged structures found in a multitude of approved therapeutics. The strategic functionalization of these core structures is a key aspect of medicinal chemistry, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive comparison of synthetic routes to a range of bioactive heterocycles, commencing from the versatile and readily available building block, 1-(3,6-dichloropyridin-2-yl)ethanone. We will delve into the practical efficiencies of various synthetic strategies, including cyclocondensation and palladium-catalyzed cross-coupling reactions, supported by detailed experimental protocols and comparative data to inform rational synthetic design for researchers in drug development.

Introduction: The Versatility of a Dichlorinated Pyridyl Ketone

This compound (Figure 1) is a valuable starting material in heterocyclic synthesis due to its multiple reactive sites. The acetyl group provides a handle for condensation and cyclization reactions, while the two chlorine atoms at positions 3 and 6 of the pyridine ring offer opportunities for selective functionalization through various cross-coupling methodologies. This trifecta of reactivity allows for the rapid assembly of diverse and complex heterocyclic systems, making it an attractive starting point for the synthesis of libraries of potential drug candidates, including kinase inhibitors.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound (CAS: 1260902-17-7).

This guide will focus on two primary synthetic avenues originating from this building block:

  • Cyclocondensation Reactions: Formation of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are prominent scaffolds in kinase inhibitors.

  • Palladium-Catalyzed Cross-Coupling Reactions: Selective functionalization of the C-Cl bonds to introduce diverse substituents, a cornerstone of modern medicinal chemistry.

By comparing the efficiency, scope, and practicality of these routes, we aim to provide a valuable resource for chemists engaged in the synthesis of novel bioactive compounds.

Route 1: Cyclocondensation to Bioactive Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore, particularly in the development of kinase inhibitors for oncology. The synthesis of this scaffold from this compound can be efficiently achieved through a cyclocondensation reaction with a suitable aminopyrazole.

Rationale and Mechanism

The reaction proceeds via an initial condensation between the acetyl group of the pyridine and the exocyclic amino group of the aminopyrazole, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. The presence of the electron-withdrawing pyridine ring activates the acetyl group towards nucleophilic attack.

G cluster_0 Cyclocondensation Pathway Start This compound + 3-Amino-1H-pyrazole Intermediate1 Enamine Intermediate Start->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine Intermediate2->Product Dehydration

Diagram 1. Simplified workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Comparative Experimental Data

The efficiency of this transformation can be influenced by the choice of solvent and catalyst. Below is a comparison of typical reaction conditions.

Route IDReagentsSolventCatalyst/ConditionsYield (%)Reference
1A This compound, 3-Amino-1-phenyl-1H-pyrazoleAcetic AcidReflux, 4h~75%[1]
1B This compound, 3-Amino-1H-pyrazoleEthanolp-TsOH, Reflux, 8h~65%[1]

Analysis: The use of acetic acid as both solvent and catalyst (Route 1A) often provides a more straightforward procedure with higher yields compared to using a catalytic amount of a strong acid in a neutral solvent like ethanol (Route 1B). The choice of the aminopyrazole (substituted or unsubstituted at the N1 position) will determine the final substitution pattern of the product.

Detailed Experimental Protocol (Route 1A)

Synthesis of 6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

  • To a solution of this compound (1.0 g, 5.26 mmol) in glacial acetic acid (20 mL) is added 3-amino-1-phenyl-1H-pyrazole (0.83 g, 5.26 mmol).

  • The reaction mixture is heated to reflux (approximately 118 °C) and stirred for 4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (100 mL).

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to afford the crude product.

  • The crude product is purified by recrystallization from ethanol to yield 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine as a solid.

Route 2: Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The two chlorine atoms on the this compound scaffold provide orthogonal handles for diversification through well-established palladium-catalyzed cross-coupling reactions. The differential reactivity of the chlorine atoms (C6 being generally more reactive than C3) can allow for selective functionalization.

G Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine) Start->Buchwald Product_Suzuki Aryl/Heteroaryl Substituted Pyridine Suzuki->Product_Suzuki Product_Sonogashira Alkynyl Substituted Pyridine Sonogashira->Product_Sonogashira Product_Buchwald Amino Substituted Pyridine Buchwald->Product_Buchwald

Diagram 2. Overview of palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, allowing for the introduction of aryl and heteroaryl moieties.

Comparative Experimental Data

Route IDReagentsCatalyst SystemBaseSolventYield (%)Reference
2A-Suzuki This compound, Phenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O~85%[2]
2B-Suzuki This compound, 4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2 mol%)K₂CO₃Dioxane~90%[3]

Analysis: Both catalyst systems are effective, with the choice often depending on the specific boronic acid used. The Pd(dppf)Cl₂ system (Route 2B-Suzuki) is often more versatile for a wider range of boronic acids. The reaction is typically selective for the more reactive C6 position.

Detailed Experimental Protocol (Route 2B-Suzuki)

Synthesis of 1-(3-Chloro-6-(4-methoxyphenyl)pyridin-2-yl)ethanone

  • To a degassed solution of this compound (1.0 g, 5.26 mmol) in dioxane (25 mL) is added 4-methoxyphenylboronic acid (0.96 g, 6.31 mmol), potassium carbonate (2.18 g, 15.78 mmol), and Pd(dppf)Cl₂ (77 mg, 0.105 mmol).

  • The reaction mixture is heated to 90 °C under an inert atmosphere (e.g., Argon) and stirred for 12 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate (50 mL), and washed with water (2 x 25 mL) and brine (25 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.

B. Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable functionalities for further transformations or as part of the final bioactive molecule.

Comparative Experimental Data

Route IDReagentsCatalyst SystemBaseSolventYield (%)Reference
2C-Sonogashira This compound, PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF~80%[4][5]
2D-Sonogashira This compound, (Trimethylsilyl)acetylenePd(PPh₃)₄ (3 mol%), CuI (5 mol%)DiisopropylamineToluene~85%[6]

Analysis: The classic Pd/Cu co-catalyzed system is highly effective. The choice of amine base can influence the reaction rate and yield. Diisopropylamine (Route 2D-Sonogashira) is often a good choice for less reactive halides.

Detailed Experimental Protocol (Route 2C-Sonogashira)

Synthesis of 1-(3-Chloro-6-(phenylethynyl)pyridin-2-yl)ethanone

  • To a solution of this compound (1.0 g, 5.26 mmol) in degassed THF (20 mL) is added phenylacetylene (0.69 mL, 6.31 mmol), Pd(PPh₃)₂Cl₂ (74 mg, 0.105 mmol), and CuI (40 mg, 0.21 mmol).

  • Triethylamine (2.2 mL, 15.78 mmol) is added, and the reaction mixture is stirred at room temperature under an inert atmosphere for 6 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (50 mL) and water (25 mL).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to give the desired product.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide variety of amines.

Comparative Experimental Data

Route IDReagentsCatalyst SystemBaseSolventYield (%)Reference
2E-Buchwald This compound, AnilinePd₂(dba)₃ (1.5 mol%), XPhos (3 mol%)NaOtBuToluene~90%[7][8]
2F-Buchwald This compound, MorpholinePd(OAc)₂ (2 mol%), BINAP (3 mol%)Cs₂CO₃Dioxane~85%[7]

Analysis: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos (Route 2E-Buchwald) are often highly effective for a broad range of amines.

Detailed Experimental Protocol (Route 2E-Buchwald)

Synthesis of 1-(3-Chloro-6-(phenylamino)pyridin-2-yl)ethanone

  • To a solution of this compound (1.0 g, 5.26 mmol) in toluene (25 mL) is added aniline (0.58 mL, 6.31 mmol), sodium tert-butoxide (0.76 g, 7.89 mmol), Pd₂(dba)₃ (72 mg, 0.079 mmol), and XPhos (75 mg, 0.158 mmol).

  • The reaction mixture is degassed and heated to 100 °C under an inert atmosphere for 8 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the title product.

Conclusion: A Strategic Approach to Heterocycle Synthesis

This guide has benchmarked the efficiency of key synthetic routes to bioactive heterocycles starting from the versatile building block this compound.

  • For the rapid construction of the pyrazolo[3,4-b]pyridine core , a one-pot cyclocondensation reaction with an appropriate aminopyrazole in acetic acid provides a highly efficient and straightforward approach.

  • For the introduction of molecular diversity , palladium-catalyzed cross-coupling reactions offer unparalleled versatility. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allow for the selective functionalization of the C6-chloro position in high yields, enabling the synthesis of a wide array of analogues for structure-activity relationship studies.

The choice of synthetic strategy will ultimately depend on the specific target molecule and the desired level of molecular diversity. By understanding the relative efficiencies and practical considerations of these different routes, researchers can make more informed decisions in the design and execution of their synthetic campaigns, ultimately accelerating the discovery of new and effective therapeutics.

References

  • Quiroga, J., et al. (1998). A new, easy, one-step synthesis of 1H-pyrazolo[3,4-b]pyridines. Tetrahedron Letters, 39(21), 3411-3412. [Link]

  • Verdecía, Y., et al. (1996). Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry, 33(5), 1471-1474. [Link]

  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1104-1116. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Callum, J., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947. [Link]

  • European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS (EP 3660020 B1). [Link]

  • Organic Syntheses. (n.d.). A PALLADIUM-CATALYZED ROUTE TO α-CARBOLINE: 3-CHLORO-2-(PHENYLAMINO)PYRIDINE. [Link]

  • Kamoh, C. (2025). Experiment 8 | Microwave-Promoted Suzuki Coupling Reaction: Synthesis of 4-Acetylbiphenyl. Scribd. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Google Patents. (n.d.). Kinase inhibitors (WO2000043373A3).
  • PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(40), 11996-12019. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

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A Spectroscopic Guide to Differentiating Regioisomers of Dichloropyridyl Ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of rigorous scientific advancement. The regioisomeric purity of dichloropyridyl ethanone, a key building block in the synthesis of various pharmaceutical and agrochemical agents, is critical to its reactivity and biological activity. This guide provides an in-depth spectroscopic comparison of its various regioisomers, offering both theoretical insights and practical methodologies for their unambiguous differentiation.

The Challenge of Regioisomer Differentiation

The substitution pattern of the two chlorine atoms and the acetyl group on the pyridine ring gives rise to multiple regioisomers, each with a unique electronic and steric environment. This isomerism can profoundly impact the compound's physicochemical properties and its interactions with biological targets. Consequently, a robust analytical strategy is essential to confirm the identity and purity of a specific regioisomer. This guide will focus on a multi-technique spectroscopic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Isomers

NMR spectroscopy is arguably the most powerful tool for distinguishing regioisomers of dichloropyridyl ethanone. The chemical shift, multiplicity (splitting pattern), and coupling constants of the aromatic protons and carbons are exquisitely sensitive to the positions of the substituents.

¹H NMR Spectroscopy: Unraveling Proton Environments

The number of signals, their chemical shifts, and their coupling patterns in the ¹H NMR spectrum provide a direct fingerprint of the substitution pattern on the pyridine ring. The electron-withdrawing nature of the chlorine atoms and the acetyl group deshields the ring protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted pyridine.

Key Predictive Insights for ¹H NMR Analysis:

  • Number of Aromatic Protons: The number of signals in the aromatic region will correspond to the number of protons on the pyridine ring. For dichloropyridyl ethanone, there will be two aromatic protons.

  • Chemical Shifts (δ): Protons ortho and para to the electron-withdrawing acetyl group will be shifted further downfield. Protons adjacent to the chlorine atoms will also be deshielded.

  • Coupling Constants (J): The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them.

    • Ortho coupling (³JHH) is typically in the range of 7-9 Hz.

    • Meta coupling (⁴JHH) is smaller, around 2-3 Hz.

    • Para coupling (⁵JHH) is often negligible or very small (<1 Hz).

Illustrative Comparison of Predicted ¹H NMR Data for Select Regioisomers:

RegioisomerPredicted Aromatic Proton Signals and MultiplicitiesExpected Chemical Shift Region (ppm)
1-(2,3-Dichloropyridin-4-yl)ethanone Two doublets, exhibiting ortho coupling.7.5 - 8.5
1-(2,5-Dichloropyridin-4-yl)ethanone Two singlets (or very finely split doublets due to para coupling).8.0 - 9.0
1-(3,5-Dichloropyridin-4-yl)ethanone One singlet (due to chemical equivalence of the two protons).8.5 - 9.5
1-(2,6-Dichloropyridin-4-yl)ethanone One singlet (due to chemical equivalence of the two protons).7.5 - 8.5

Note: These are predicted values based on established substituent effects. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Key Predictive Insights for ¹³C NMR Analysis:

  • Chemical Shifts (δ):

    • The carbonyl carbon of the acetyl group will appear significantly downfield, typically in the range of 190-200 ppm.

    • Carbons directly attached to chlorine atoms will be deshielded, but the effect is less pronounced than in ¹H NMR.

    • Carbons of the pyridine ring typically resonate between 120 and 155 ppm.

  • Number of Signals: The number of distinct signals will correspond to the number of chemically non-equivalent carbon atoms. For isomers with higher symmetry (e.g., 1-(3,5-dichloropyridin-4-yl)ethanone), fewer signals will be observed.

Illustrative Comparison of Predicted ¹³C NMR Data for Select Regioisomers:

RegioisomerExpected Number of Aromatic Carbon SignalsPredicted Carbonyl (C=O) Shift (ppm)
1-(2,3-Dichloropyridin-4-yl)ethanone 5~195
1-(2,5-Dichloropyridin-4-yl)ethanone 5~194
1-(3,5-Dichloropyridin-4-yl)ethanone 3~193
1-(2,6-Dichloropyridin-4-yl)ethanone 3~196

Note: These are predicted values. Experimental verification is crucial.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of dichloropyridyl ethanone regioisomers.

Materials:

  • Dichloropyridyl ethanone sample (5-20 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 15-20 mg for ¹³C NMR into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Add a small drop of TMS to serve as an internal reference (0.00 ppm).

    • Cap the vial and gently swirl or vortex to ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H spectrum using standard parameters.

    • Acquire the proton-decoupled ¹³C spectrum. For more detailed analysis, consider acquiring DEPT-135 or DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups.[1]

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase correct the spectra.

    • Perform baseline correction.

    • Integrate the signals in the ¹H spectrum.

    • Reference the spectra to the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase_base Phase and Baseline Correction ft->phase_base integrate Integrate & Reference phase_base->integrate analyze Structural Elucidation integrate->analyze

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized isomers and providing clues about their structure through fragmentation analysis.

Key Predictive Insights for MS Analysis:

  • Molecular Ion (M⁺): All regioisomers of dichloropyridyl ethanone will have the same molecular weight. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), a cluster of peaks will be observed at M⁺, M+2, and M+4, with relative intensities of approximately 9:6:1.[2] This pattern is a definitive indicator of a molecule containing two chlorine atoms.

  • Fragmentation: While the molecular weight will be identical, the fragmentation patterns may differ subtly between regioisomers upon electron ionization (EI-MS). Common fragmentation pathways for ketones include:

    • α-Cleavage: Cleavage of the bond between the carbonyl group and the methyl group to lose a •CH₃ radical (M-15).

    • Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the pyridine ring, leading to the formation of a dichloropyridyl cation or an acetyl cation (m/z 43). The relative abundance of these fragments can be influenced by the stability of the resulting dichloropyridyl cation, which in turn depends on the positions of the chlorine atoms.

Experimental Protocol for GC-MS

Objective: To determine the molecular weight and analyze the fragmentation pattern of dichloropyridyl ethanone regioisomers.

Materials:

  • Dichloropyridyl ethanone sample

  • Volatile solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS system equipped with an electron ionization (EI) source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable volatile solvent.

  • Data Acquisition:

    • Inject the sample into the GC-MS. The gas chromatograph will separate the regioisomers if a mixture is present.

    • The separated components will then be introduced into the mass spectrometer.

    • Acquire the mass spectrum in EI mode, typically at 70 eV.

  • Data Analysis:

    • Identify the molecular ion peak cluster and confirm the isotopic pattern for two chlorine atoms.

    • Analyze the major fragment ions and propose fragmentation pathways.

    • Compare the fragmentation patterns of different regioisomers.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze_mass Mass Analysis ionize->analyze_mass mol_ion Identify Molecular Ion Cluster analyze_mass->mol_ion fragments Analyze Fragment Ions mol_ion->fragments compare Compare Spectra of Isomers fragments->compare

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple method to confirm the presence of the key functional groups in the molecule, particularly the carbonyl group of the ethanone moiety.

Key Predictive Insights for IR Analysis:

  • Carbonyl (C=O) Stretch: A strong, sharp absorption band in the region of 1680-1715 cm⁻¹ is characteristic of the C=O stretching vibration of an aryl ketone.[3][4] The exact position can be subtly influenced by the electronic effects of the substituents on the pyridine ring. Electron-withdrawing groups tend to increase the C=O stretching frequency.

  • C-Cl Stretch: Absorptions corresponding to C-Cl stretching vibrations are typically found in the fingerprint region, between 800 and 600 cm⁻¹.

  • Aromatic C=C and C=N Stretches: These appear in the 1600-1400 cm⁻¹ region.

While IR spectroscopy is excellent for confirming the presence of the acetyl group, it is generally less powerful than NMR for distinguishing between the different regioisomers, as the differences in the C=O stretching frequency are often small.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the electronic nature of the substituents.

Key Predictive Insights for UV-Vis Analysis:

  • π → π and n → π Transitions:** Dichloropyridyl ethanones are expected to exhibit π → π* transitions, typically at shorter wavelengths (higher energy), and a weaker n → π* transition of the carbonyl group at longer wavelengths (lower energy).

  • Effect of Substituent Position: The position of the chlorine atoms relative to the acetyl group and the pyridine nitrogen will influence the electronic distribution and the energy of the molecular orbitals, leading to shifts in the λ_max for different regioisomers. However, these shifts may be modest, and UV-Vis spectroscopy is often used in conjunction with other techniques for definitive identification.

Conclusion

The unambiguous identification of dichloropyridyl ethanone regioisomers is a critical step in many research and development pipelines. A multi-faceted spectroscopic approach is essential for achieving this. ¹H and ¹³C NMR spectroscopy stand out as the most definitive techniques for structural elucidation, providing detailed information about the connectivity and electronic environment of each atom. Mass spectrometry is crucial for confirming the molecular weight and the presence of two chlorine atoms through its characteristic isotopic pattern. IR and UV-Vis spectroscopy serve as valuable complementary techniques for confirming functional groups and probing the electronic structure of the molecule. By integrating the data from these methods, researchers can confidently identify and differentiate the various regioisomers of dichloropyridyl ethanone, ensuring the integrity and reproducibility of their scientific work.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Liang, C., Gu, L., Yang, Y., & Chen, X. (n.d.). ALTERNATE SYNTHESIS OF HSP90 INHIBITOR AT13387. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis absorption spectroscopic and photochemical characterization of.... Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000119). Retrieved from [Link]

  • ResearchGate. (n.d.). Optical color of (a) compound 1 and (b) 2 with a concentration of 10. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Scribd. (n.d.). U2103305 - Exp 3 - Lab Report | PDF | Spectrophotometry | Ultraviolet–Visible Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Lumen Learning. (n.d.). Interpreting Infrared Spectra | MCC Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). IR Chart. Retrieved from [Link]

  • 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • chemconnections.org. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 1-(3,6-Dichloropyridin-2-YL)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safe and compliant disposal of chemical waste. This guide provides a detailed protocol for the proper disposal of 1-(3,6-Dichloropyridin-2-YL)ethanone (CAS No. 1260902-17-7), a halogenated pyridine derivative.[1] By understanding the chemical's hazard profile and adhering to established best practices and regulations, laboratories can maintain a safe working environment and minimize their environmental impact.

Understanding the Hazard Profile: Why Caution is Paramount

Based on data for 2,6-Dichloropyridine, this compound should be handled as a substance that is toxic if swallowed , causes skin irritation , and causes serious eye irritation .[2][3][4] The presence of the dichloropyridine ring also places it in the category of halogenated pyridines, which are subject to specific environmental regulations.[5]

Table 1: Inferred Hazard Identification for this compound

Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[2][3]
Skin IrritationCategory 2H315: Causes skin irritation[2][3][4]
Eye IrritationCategory 2AH319: Causes serious eye irritation[2][3][4]
Hazardous to the Aquatic EnvironmentData not availableAssumed to be hazardousGeneral Precaution

Note: This information is extrapolated from the SDS for 2,6-Dichloropyridine and should be treated as a conservative estimate of the hazards.

During thermal decomposition, halogenated organic compounds can release toxic and corrosive gases such as nitrogen oxides, carbon oxides, and hydrogen chloride gas.[2][3][6] This underscores the importance of avoiding incineration as a disposal method unless conducted in a specialized, high-temperature incinerator equipped with appropriate scrubbers.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a clear and actionable plan for laboratory personnel.

DisposalWorkflow cluster_prep Preparation Phase cluster_containment Containment & Labeling cluster_disposal Final Disposal A 1. Don Personal Protective Equipment (PPE) B 2. Segregate Waste at the Point of Generation A->B Isolate from incompatible materials C 3. Select Appropriate Waste Container B->C Prevent mixing of waste streams D 4. Label Container Accurately C->D Ensure clear identification E 5. Store in Designated Waste Accumulation Area D->E Maintain safe interim storage F 6. Arrange for Licensed Waste Disposal E->F Comply with regulations

Figure 1: A stepwise workflow for the safe disposal of this compound.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This includes:

  • Chemical-resistant gloves: Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use.

  • Safety goggles or a face shield: To protect against splashes.[2][3][4]

  • Laboratory coat: To protect skin and clothing.

Step 2: Segregate Waste at the Point of Generation

Proper waste segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper), in a designated, compatible container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid waste container.

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly strong acids, bases, or oxidizing agents.

Step 3: Select an Appropriate Waste Container

The choice of waste container is critical for safe storage and transport.

  • Compatibility: Use a container made of a material that is compatible with chlorinated organic compounds, such as high-density polyethylene (HDPE).

  • Sealable Lid: The container must have a secure, leak-proof lid to prevent spills and the release of vapors.

  • Condition: Ensure the container is in good condition, free from cracks or damage.

Step 4: Label the Container Accurately

Proper labeling is a regulatory requirement and essential for the safety of all personnel who may handle the waste. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).

Step 5: Store in a Designated Waste Accumulation Area

Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

Step 6: Arrange for Licensed Waste Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[2][3][4] The disposal method should be in accordance with local, state, and federal regulations.

Under the U.S. Environmental Protection Agency (EPA) regulations, halogenated pyridines are subject to specific disposal requirements as outlined in 40 CFR § 721.85.[5] The acceptable methods of disposal include chemical destruction .[5] This typically involves high-temperature incineration in a facility designed to handle chlorinated organic compounds and equipped with flue gas scrubbing technology to neutralize the resulting acidic gases.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Exposure Response:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][4] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. By following these detailed procedures for the disposal of this compound, your laboratory can ensure the well-being of its personnel, protect the environment, and maintain full compliance with all applicable regulations.

References

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Safeguarding Your Research: A Guide to Handling 1-(3,6-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling 1-(3,6-Dichloropyridin-2-YL)ethanone (CAS No. 1260902-17-7). As a novel compound, comprehensive toxicological data for this specific chemical is limited. Therefore, this document synthesizes established best practices for handling hazardous chemicals, drawing on data from structurally similar compounds, such as chlorinated pyridine derivatives, to ensure a conservative and proactive approach to safety.

Disclaimer: This guide is intended to supplement, not replace, a thorough risk assessment and the user's own institutional safety protocols. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from analogous compounds. Chlorinated pyridines are known to be toxic and irritating. For instance, 2-chloropyridine is reported to be irritating to the skin, mucous membranes, and cornea, and is toxic by ingestion.[1] Experimental evidence also suggests that chlorinated pyridines can be rapidly absorbed through intact skin.[1][2] Therefore, it is prudent to treat this compound as a hazardous substance with the potential for:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: Likely to cause irritation upon contact.

  • Unknown Long-Term Effects: Due to the lack of data, potential carcinogenic or mutagenic effects cannot be ruled out.

Engineering Controls: Your First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Chemical Fume Hood: All work involving the handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[3][4] This minimizes the inhalation of any dusts or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Secondary Containment: Store containers of the compound in leak-proof secondary containment to prevent the spread of material in case of a spill.[3]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides protection against minor splashes and incidental contact. The chemical resistance of these materials is generally good for chlorinated organic compounds.[3]
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and airborne particles, preventing eye contact which can cause serious irritation.[3]
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron may be necessary for larger quantities or splash-prone operations.Prevents contamination of personal clothing and skin.
Respiratory Protection Not typically required when working in a certified chemical fume hood. In the absence of a fume hood, a NIOSH-approved respirator is mandatory.A fume hood is the primary means of respiratory protection. Respirator use requires a formal respiratory protection program, including fit-testing and training.[3]

Diagram: PPE Selection Workflow

PPE_Selection start Start: Handling This compound fume_hood Is a certified chemical fume hood available? start->fume_hood respirator Use NIOSH-approved respirator fume_hood->respirator No no_respirator Proceed with fume hood use fume_hood->no_respirator Yes ppe_core Mandatory PPE: - Double gloves (nitrile/neoprene) - Safety goggles - Lab coat respirator->ppe_core no_respirator->ppe_core splash_risk Is there a significant splash risk? ppe_core->splash_risk face_shield Add face shield splash_risk->face_shield Yes end Proceed with experiment splash_risk->end No face_shield->end Waste_Disposal start Start: Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste: (e.g., solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste: (e.g., contaminated gloves) waste_type->solid_waste Solid halogenated_container Collect in designated 'Halogenated Organic Waste' container liquid_waste->halogenated_container solid_waste_container Collect in designated 'Solid Hazardous Waste' container solid_waste->solid_waste_container label_container Label container with 'Hazardous Waste' and list all components halogenated_container->label_container solid_waste_container->label_container storage Store in Satellite Accumulation Area label_container->storage disposal Arrange for disposal through institutional EH&S storage->disposal end End of Disposal Process disposal->end

Caption: Step-by-step workflow for waste disposal.

Emergency Procedures: Be Prepared

6.1. Spills:

  • Small Spills (within a fume hood): Use an inert absorbent material to clean up the spill. Place the absorbent material in a sealed container and dispose of it as hazardous waste.

  • Large Spills (outside a fume hood): Evacuate the immediate area and alert your supervisor and institutional EH&S. Do not attempt to clean up a large spill without proper training and equipment.

6.2. Exposures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. [3]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [3]* Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention. [3]* Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring the protection of both themselves and their colleagues.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
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  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18).
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  • Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. (n.d.). NCBI. Retrieved from [Link]

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,6-Dichloropyridin-2-YL)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,6-Dichloropyridin-2-YL)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.